1-N-Cbz-pyrrolidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940349 | |
| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-21-1 | |
| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188527-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid: A Technical Guide
Foreword: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of natural products and clinically successful pharmaceuticals underscores its unique conformational and functional properties that allow for potent and selective interactions with biological targets.[1][2] Among the myriad of functionalized pyrrolidines, 1-N-Cbz-pyrrolidine-3-carboxylic acid is a cornerstone building block. The carbobenzyloxy (Cbz) protecting group renders the nitrogen atom non-nucleophilic, enabling precise modifications at the carboxylic acid moiety, while the inherent chirality of the molecule is pivotal for stereospecific recognition by enzymes and receptors.[3]
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route, empowering the reader to make informed decisions in their own research endeavors.
I. Direct N-Protection: The Workhorse Approach
The most straightforward and frequently employed synthesis of this compound involves the direct protection of the commercially available pyrrolidine-3-carboxylic acid. This method is valued for its simplicity, efficiency, and scalability.
A. The Underlying Chemistry: Schotten-Baumann Conditions
The reaction proceeds via a classic Schotten-Baumann acylation. The secondary amine of pyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]
B. Experimental Protocol: A Validated Procedure
Objective: To synthesize this compound via direct N-protection.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white powder.
C. Causality and Optimization
-
Choice of Base: Sodium bicarbonate is a mild base, suitable for this reaction. Stronger bases like sodium hydroxide can also be used, but care must be taken to avoid hydrolysis of the benzyl chloroformate.
-
Solvent System: The biphasic THF/water system ensures that both the starting material and reagents remain in solution.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize side reactions.
II. Asymmetric Synthesis: The Enantioselective Frontier
For many pharmaceutical applications, obtaining a single enantiomer of this compound is paramount. Asymmetric synthesis provides a direct route to enantiomerically pure products, bypassing the need for chiral resolution.
A. Organocatalytic Asymmetric Michael Addition: A Powerful Strategy
A prominent strategy for the asymmetric synthesis of the pyrrolidine ring is the organocatalytic enantioselective Michael addition. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral small organic molecule.[4][5][6]
Mechanism in Focus:
The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of a chiral secondary amine catalyst (often a pyrrolidine derivative itself) with a carbonyl donor. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, dictated by the steric environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the enantiomerically enriched product.[7]
Diagram: Organocatalytic Michael Addition for Pyrrolidine Synthesis
Caption: Workflow for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives.
B. Experimental Protocol: A Two-Step Synthesis
This protocol describes the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, which can then be N-protected.
Objective: To synthesize an enantiomerically enriched pyrrolidine-3-carboxylic acid derivative via organocatalytic Michael addition.[4]
Step 1: Michael Addition
Materials:
-
4-Alkyl-substituted 4-oxo-2-enoate
-
Nitroalkane
-
Chiral organocatalyst (e.g., a derivative of proline or another chiral amine)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
Methodology:
-
To a solution of the 4-oxo-2-enoate (1.0 eq) and the chiral organocatalyst (0.1 eq) in the anhydrous solvent, add the nitroalkane (1.2 eq) at the optimized temperature (often ambient or sub-ambient).
-
Stir the reaction until completion, as monitored by TLC.
-
Purify the Michael adduct by column chromatography.
Step 2: Reductive Cyclization
Materials:
-
Michael adduct from Step 1
-
Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., H₂ gas)
-
Methanol (MeOH)
Methodology:
-
Dissolve the Michael adduct in methanol.
-
Add Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the pyrrolidine-3-carboxylic acid derivative.
C. Key Considerations for Stereocontrol
-
Catalyst Choice: The structure of the chiral organocatalyst is the primary determinant of the enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence both the yield and the enantiomeric excess (ee).
III. Synthesis from the Chiral Pool: Nature's Starting Blocks
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products. For pyrrolidine synthesis, L-proline and L-4-hydroxyproline are invaluable starting materials.[1] This approach leverages the inherent chirality of the starting material to produce enantiopure targets.
A. From L-4-Hydroxyproline: A Multi-step Transformation
A common route involves the conversion of L-4-hydroxyproline to the desired 3-substituted pyrrolidine. This typically requires several steps, including protection of the amine and carboxylic acid, modification of the hydroxyl group, and subsequent functional group interconversions. While this can be a longer route, it offers excellent control over stereochemistry.
Diagram: Chiral Pool Synthesis Pathway
Caption: A generalized workflow for synthesizing the target from L-4-hydroxyproline.
IV. Intramolecular Aza-Michael Addition: A Cyclization Approach
Another elegant strategy for constructing the pyrrolidine ring is through an intramolecular aza-Michael addition.[8][9] In this approach, an acyclic precursor containing both a nucleophilic amine and a Michael acceptor is synthesized. Upon treatment with a base or a catalyst, the amine attacks the activated double bond, leading to the formation of the five-membered ring.
A. Mechanistic Principles
The success of this reaction hinges on the regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig), which is generally favored to form the five-membered ring according to Baldwin's rules. The stereochemistry of the newly formed chiral centers can be controlled by the chirality of the starting material or by using a chiral catalyst.
V. Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on several factors, including the desired scale, the required enantiopurity, and the availability of starting materials.
| Pathway | Advantages | Disadvantages | Typical Yield | Stereocontrol |
| Direct N-Protection | Simple, high-yielding, scalable. | Requires racemic or enantiopure starting material. | >90% | Dependent on starting material. |
| Organocatalytic Michael Addition | High enantioselectivity, convergent. | Can require optimization of catalyst and conditions. | 60-90% (over two steps) | Excellent (often >95% ee). |
| Chiral Pool Synthesis | Excellent stereocontrol. | Can be multi-step, lower overall yield. | Variable (depends on the number of steps). | Excellent (derived from starting material). |
| Intramolecular Aza-Michael | Efficient ring formation. | Synthesis of the acyclic precursor can be complex. | Variable | Good to excellent, depending on the substrate. |
VI. Conclusion and Future Perspectives
The synthesis of this compound is a well-established field with a variety of robust and reliable methods. For large-scale production where the racemic or an enantiopure starting material is available, direct N-protection remains the most economical choice. However, for the de novo synthesis of enantiomerically pure compounds, particularly for the creation of novel analogs, organocatalytic asymmetric methods offer a powerful and flexible platform.
Future research will likely focus on the development of even more efficient and selective catalysts, as well as the application of novel synthetic methodologies such as C-H activation to further streamline the synthesis of this important chiral building block. The continued innovation in the synthesis of pyrrolidine derivatives will undoubtedly fuel the discovery of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid
This document serves as a comprehensive technical guide on the core . Intended for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It provides a foundational understanding of why these properties are critical and how they are reliably determined, empowering scientists to leverage this versatile building block to its fullest potential in complex synthetic endeavors.
Introduction: The Strategic Value of a Constrained Scaffold
In the intricate world of rational drug design, the selection of starting materials is a critical determinant of success. This compound, available as both (R) and (S) enantiomers, is a premier chiral building block. Its value stems from the confluence of three key structural features:
-
A Conformationally Rigid Pyrrolidine Ring: This saturated five-membered heterocycle introduces a degree of three-dimensional structure that is often essential for high-affinity and selective interactions with biological targets like enzymes and receptors.[1]
-
A Versatile Carboxylic Acid Handle: The -COOH group is a cornerstone of synthetic chemistry, providing a reactive site for amide bond formation, esterification, and other crucial transformations in the assembly of complex molecules.
-
A Robust N-Protecting Group: The carbobenzyloxy (Cbz or Z) group effectively masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions.[2] Its renowned stability across a wide range of reaction conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an ideal choice for multi-step syntheses.[2]
A deep understanding of this molecule's physicochemical properties is not merely academic; it is a practical necessity for optimizing reaction conditions, predicting biological behavior, and ensuring the reproducibility of experimental outcomes.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. It is crucial to note the specific enantiomer when sourcing materials, as stereochemistry is paramount in biological applications.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |
| Molecular Weight | 249.26 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 96-98 °C ((S)-enantiomer) | [5] |
| Boiling Point (Predicted) | 432.3 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.309 g/cm³ | [5][6] |
| pKa (Predicted) | 4.46 | [5] |
| LogP (Predicted) | 1.67 | [6] |
| CAS Number | 192214-06-5 ((R)-enantiomer) | [3][6] |
| CAS Number | 192214-00-9 ((S)-enantiomer) | [4][5] |
Solubility Profile: The Foundation of Reactivity and Formulation
Solubility dictates nearly every aspect of a compound's utility, from the choice of reaction solvent to its behavior in biological assays. The "like dissolves like" principle is a useful starting point for understanding this compound's behavior.[7] The polar carboxylic acid group imparts some aqueous solubility, while the larger, non-polar Cbz and pyrrolidine framework favors solubility in organic solvents.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method remains the gold standard for determining equilibrium solubility.[7] Its power lies in its simplicity and its direct measurement of a saturated state, providing a definitive solubility value under specific conditions.
Caption: Workflow for determining equilibrium solubility.
Detailed Step-by-Step Methodology:
-
System Preparation: Add an excess of this compound to a clear glass vial. The use of a significant excess is the cornerstone of this protocol, as it guarantees that the solution will reach saturation.
-
Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., purified water, phosphate-buffered saline) into the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. This extended period ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[7]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed can be used to create a clear supernatant.
-
Sample Clarification: Carefully withdraw an aliquot of the clear supernatant. This sample must be immediately filtered through a 0.22 µm syringe filter to remove any microscopic particulate matter, which would otherwise lead to a gross overestimation of solubility.
-
Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method, typically reverse-phase HPLC with UV detection, by comparing the result against a standard curve of known concentrations.
Acidity Constant (pKa): Governing Ionization and Interaction
The pKa is a measure of the acidity of the carboxylic acid group. It defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and anionic (deprotonated) forms.[8] This property is critical as it dictates the charge state of the molecule in different environments, profoundly influencing its solubility, membrane permeability, and potential to form ionic bonds with biological targets. Given its structure, the pKa is predicted to be approximately 4.46.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for empirically determining pKa values.[9] The protocol is self-validating because the pKa is derived directly from the titration curve's half-equivalence point, where pH = pKa.[8][10]
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology:
-
Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in purified water. Prepare and standardize a titrant solution of a strong base, typically ~0.1 M NaOH.
-
Calibration: Calibrate a pH meter using at least two, and preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0). This step is critical for the trustworthiness of the pH measurements.[9]
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination: Identify the equivalence point, which is the point of maximum slope on the titration curve (the center of the inflection). The volume of NaOH at this point is the equivalence volume (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[8]
Stability and Storage: Preserving Compound Integrity
The long-term stability of this compound is excellent under appropriate conditions. However, awareness of potential degradation pathways is key to preserving its purity.
-
Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2] Standard laboratory conditions of 2-8°C are suitable for short-term use.[5][6]
-
Chemical Stability: The Cbz group is generally stable to many acidic and basic conditions.[2] However, it is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C). Hydrolysis of the carbamate can occur under strongly acidic or basic conditions, especially at elevated temperatures. Storing in anhydrous aprotic solvents is recommended to prevent hydrolysis.[2]
Conclusion: An Empowered Approach to Synthesis
This compound is more than just a chemical on a shelf; it is a strategic tool for constructing molecular complexity. A thorough, practical understanding of its physicochemical properties—solubility, pKa, and stability—is the mark of an experienced scientist. By employing the robust, self-validating protocols detailed in this guide, researchers can ensure the reliability of their results, streamline their synthetic workflows, and accelerate the journey from a simple building block to a novel therapeutic candidate.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 192214-00-9 CAS MSDS ((S)-1-Cbz-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 7. youtube.com [youtube.com]
- 8. web.williams.edu [web.williams.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of 1-N-Cbz-pyrrolidine-3-carboxylic Acid Derivatives: From Scaffold to Therapeutic Target
Abstract
The pyrrolidine ring represents one of the most valuable and frequently utilized scaffolds in modern medicinal chemistry. Its inherent three-dimensionality, stereochemical complexity, and synthetic tractability make it a cornerstone of drug design. This technical guide focuses on derivatives of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a versatile chiral building block that serves as a gateway to a vast chemical space with profound biological implications. We will dissect the structural features that imbue this scaffold with its privileged status, explore the diverse range of therapeutic targets modulated by its derivatives, and delve into the structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide provides detailed experimental workflows and protocols for the discovery and characterization of novel bioactive agents, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of this compound as a starting material stems from the distinct roles of its three primary components: the pyrrolidine ring, the N-Cbz protecting group, and the C3-carboxylic acid.
The Pyrrolidine Ring: Stereochemistry and Conformational Dynamics
Unlike flat aromatic rings, the five-membered, sp³-hybridized pyrrolidine ring is non-planar.[1][2] This feature, often described as "puckering" or "pseudorotation," allows substituents to adopt specific spatial vectors, which is critical for precise interaction with the chiral binding sites of biological targets like enzymes and receptors.[1] The stereochemistry at the 3-position, whether (R) or (S), is a fundamental determinant of biological recognition, where one enantiomer may exhibit potent therapeutic activity while the other is significantly less active or even inert.[1] This enantioselectivity is paramount in drug design, ensuring that synthetic molecules achieve optimal interaction with their intended targets.[1]
The Role of the Carbobenzyloxy (Cbz) Protecting Group
The Carbobenzyloxy (Cbz or Z) group is a robust carbamate protecting group for the pyrrolidine nitrogen. Its primary function is to render the nitrogen atom non-nucleophilic and non-basic.[1] This is essential during synthesis, preventing the amine from engaging in undesirable side reactions while the carboxylic acid moiety is being modified.[1] The Cbz group is stable under a wide array of reaction conditions but can be reliably removed when desired, most commonly through catalytic hydrogenolysis.
The Carboxylic Acid Handle: A Gateway to Diversification
The carboxylic acid at the C3 position is the primary point of chemical modification. It serves as a versatile "handle" for creating extensive libraries of derivatives, most commonly through the formation of amide bonds. By coupling the acid with a diverse range of amines, researchers can systematically explore the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.
A Spectrum of Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have been shown to modulate a wide array of biological targets, demonstrating their broad therapeutic potential.
Antitubercular Agents: Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
One of the most well-documented applications is in the development of novel antituberculosis agents. Pyrrolidine carboxamides, derived from the core scaffold, have been identified as potent inhibitors of InhA, a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[3] High-throughput screening followed by synthetic optimization has led to the discovery of compounds with significant potency against this validated drug target, offering a promising avenue to combat multidrug-resistant tuberculosis.[3]
Neurological Applications: Modulation of Ionotropic Glutamate Receptors (iGluRs)
In the realm of neuroscience, analogues based on a (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold act as competitive antagonists for ionotropic glutamate receptors (iGluRs).[4] These receptors are crucial for synaptic transmission in the central nervous system, and their modulation is a key strategy for treating a variety of neurological and psychiatric disorders. The rigid, stereochemically defined pyrrolidine core allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding to iGluR subtypes.[4]
Metabolic Disorders: Agonism of PPAR and GPR40 Receptors
Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors PPARα and PPARγ.[2] These nuclear receptors are central regulators of glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.[2] Other derivatives have been shown to act as agonists for G-protein coupled receptor 40 (GPR40), another key target for type 2 diabetes.[2]
Oncology: Scaffolds for PARP Inhibitors
The pyrrolidine scaffold has been successfully incorporated into the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an important enzyme involved in DNA repair.[1] PARP inhibitors are an established class of anticancer agents, particularly for tumors with specific DNA repair deficiencies, such as those with BRCA mutations.
Combating Antibiotic Resistance: Inhibition of Aminoglycoside Modifying Enzymes
Pyrrolidine-based structures have also been investigated as inhibitors of enzymes that confer antibiotic resistance. Specifically, pyrrolidine pentamine derivatives have been shown to inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), an enzyme that inactivates aminoglycoside antibiotics.[5] Inhibiting this enzyme can restore the efficacy of existing antibiotics against resistant bacterial strains.
Structure-Activity Relationship (SAR) Studies: Decoding Molecular Determinants
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For pyrrolidine derivatives, SAR studies have revealed several key principles.
The Critical Impact of Stereochemistry
As mentioned, stereochemistry is paramount. In the case of InhA inhibitors, resolving racemic mixtures of pyrrolidine carboxamides revealed that typically only one enantiomer is active.[3] This highlights the importance of stereocontrolled synthesis to produce enantiomerically pure compounds, maximizing therapeutic effect and minimizing potential off-target effects from the inactive enantiomer.
Case Study: SAR of Pyrrolidine Carboxamides as InhA Inhibitors
A study on pyrrolidine carboxamides as InhA inhibitors provides an excellent example of SAR.[3] Starting with a parent compound (s1), modifications were made to the appended phenyl ring to probe the enzyme's binding pocket.
| Compound ID | Substitution on Phenyl Ring | Relative Potency (IC50) | Key SAR Insight |
| s1 | Unsubstituted | ~10 µM | Baseline compound for comparison. |
| para-series | Halo, OEt, OPh at para-position | Decreased Activity | Suggests steric hindrance at the bottom of the hydrophobic binding pocket. |
| s4 | 3-Bromo | Improved Activity | Indicates tolerance and potential favorable interactions in the meta-position. |
| d11 | 3,5-Dichloro | Significantly Improved Activity | Demonstrates that multiple meta-substituents can substantially enhance binding affinity. |
| p31 | Fused Aromatic Ring (Anthracene) | ~1.39 µM | Shows that extending the hydrophobic surface can dramatically increase potency. |
This table summarizes general findings from He, X. et al. (2007) to illustrate SAR principles.[3]
The clear takeaway is that the InhA binding site is sensitive to substitution patterns, disfavoring bulky groups at the para-position while rewarding hydrophobicity and specific electronic features at the meta-positions.
Experimental Workflows for Discovery and Characterization
The discovery of novel bioactive pyrrolidine derivatives often follows a systematic workflow from initial library synthesis to detailed biochemical characterization.
Workflow for Lead Discovery: From Library Synthesis to In-Situ Screening
A highly efficient method for lead discovery involves the parallel synthesis of a focused library of compounds in a microtiter plate format, followed directly by biological screening without purification. This approach accelerates the discovery cycle.
Caption: Workflow for lead discovery using parallel synthesis and in-situ screening.
Protocol: High-Throughput Screening of a Pyrrolidine Carboxamide Library for InhA Inhibition
This protocol is adapted from methodologies used to discover InhA inhibitors.[3]
Objective: To identify initial "hit" compounds from a crude, parallel-synthesized library that inhibit InhA enzyme activity.
Materials:
-
96-well microtiter plates containing the unpurified, synthesized pyrrolidine carboxamide derivatives in DMF.
-
InhA enzyme stock solution.
-
NADH stock solution.
-
2-trans-dodecenoyl-CoA (DD-CoA) substrate stock solution.
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Methodology:
-
Compound Plate Preparation:
-
In a new 96-well assay plate, transfer a small aliquot (e.g., 1 µL) of each crude reaction mixture from the synthesis plate.
-
Add Assay Buffer to each well to achieve the final desired screening concentration (e.g., 15 µM), ensuring the final DMF concentration is low (e.g., <0.5% v/v) to avoid enzyme inhibition.[3]
-
-
Enzyme and Cofactor Addition:
-
Prepare a master mix of InhA enzyme and NADH in Assay Buffer.
-
Add the master mix to each well of the assay plate containing the compounds.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the DD-CoA substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of NADH oxidation (decrease in A340) is proportional to InhA activity.
-
-
Data Analysis:
-
Calculate the initial rate (V₀) for each reaction.
-
Determine the percent inhibition for each compound relative to the positive control (uninhibited reaction).
-
% Inhibition = [1 - (Rate_compound / Rate_control)] * 100
-
Compounds showing inhibition above a predefined threshold (e.g., >50%) are identified as hits for follow-up studies.
-
Protocol: General Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a purified compound required to inhibit 50% of the target enzyme's activity (IC50).
Methodology:
-
Compound Serial Dilution:
-
Prepare a series of dilutions of the purified hit compound in a 96-well plate (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM).
-
-
Assay Setup:
-
Add the enzyme and cofactor (if required) to all wells.
-
Incubate for a set period (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add the substrate to initiate the reaction.
-
-
Data Collection:
-
Measure the reaction rate as previously described.
-
-
IC50 Calculation:
-
Plot the reaction rate (or % inhibition) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Synthesis and Derivatization Strategies
The primary synthetic route for creating libraries from this compound is through amide bond formation.
Amide Bond Formation: The Primary Derivatization Route
This reaction couples the carboxylic acid with a primary or secondary amine. It requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU, often used with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to neutralize the acid formed during the reaction.[3]
Caption: General synthetic scheme for creating amide derivatives.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent stereochemical and conformational properties, combined with its synthetic accessibility, provide an exceptional starting point for developing potent and selective modulators of diverse biological targets. From infectious diseases and neurological disorders to cancer and metabolic conditions, derivatives of this scaffold continue to emerge as promising therapeutic candidates. The systematic application of parallel synthesis, in-situ screening, and detailed SAR analysis provides a robust framework for unlocking the full potential of this versatile chemical entity.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
1-N-Cbz-pyrrolidine-3-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanistic Applications of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Drug Discovery
Introduction
This compound, a chiral synthetic building block, has emerged as a pivotal scaffold in medicinal chemistry. While not possessing a significant intrinsic biological activity itself, its rigid, three-dimensional structure and versatile chemical handles make it an ideal starting point for the rational design of potent and selective inhibitors of various key enzymatic targets. This guide provides a comprehensive overview of the mechanistic applications of this compound, focusing on its role in the development of inhibitors for prolyl-4-hydroxylase (P4H), glutamate carboxypeptidase II (GCPII), and the SARS-CoV-2 main protease (Mpro). We will delve into the specific mechanisms of action of the derivative compounds and the experimental workflows used to characterize them.
The Structural Advantage of the this compound Scaffold
The utility of this compound in drug design stems from several key structural features:
-
Rigid Pyrrolidine Ring: The five-membered ring provides a conformationally constrained backbone, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.
-
Chirality: The stereocenter at the 3-position allows for stereospecific interactions with the chiral environment of an enzyme's active site, contributing to selectivity.
-
Carboxylic Acid Group: This functional group can act as a key hydrogen bond donor or acceptor, or as a metal-coordinating group, crucial for anchoring the inhibitor within the active site.
-
Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group on the nitrogen protects the amine during synthesis and can be readily removed or modified to introduce further diversity and target-specific interactions.
These features collectively make this compound a privileged scaffold for generating libraries of compounds for screening against various therapeutic targets.
I. Inhibition of Prolyl-4-hydroxylase (P4H): A Therapeutic Strategy for Fibrosis
Prolyl-4-hydroxylase is a critical enzyme in the post-translational modification of collagen, catalyzing the hydroxylation of proline residues. This step is essential for the proper folding and stability of collagen triple helices. Overactivity of P4H is implicated in various fibrotic diseases, making it an attractive therapeutic target.
Mechanism of Action of P4H Inhibitors Derived from this compound
Derivatives of this compound have been developed as potent P4H inhibitors. The general mechanism of action for these inhibitors involves:
-
Active Site Mimicry: The pyrrolidine ring mimics the proline substrate of P4H.
-
Coordination with the Active Site Iron: The carboxylic acid moiety, often in conjunction with other functional groups introduced through modification of the scaffold, chelates the ferrous (Fe2+) ion in the active site of P4H. This coordination is critical for the enzyme's catalytic activity, and its disruption by the inhibitor effectively blocks the hydroxylation of proline residues in procollagen.
-
Competitive Inhibition: By binding to the active site, these inhibitors compete with the proline substrate, preventing its hydroxylation and subsequent collagen maturation.
Experimental Workflow for Characterizing P4H Inhibitors
The following workflow outlines the key steps in identifying and characterizing P4H inhibitors based on the this compound scaffold.
Figure 1: Experimental workflow for the development of P4H inhibitors.
Step-by-Step Protocol: Recombinant P4H Enzyme Assay
-
Expression and Purification: Express recombinant human P4H (e.g., in an insect cell system) and purify the enzyme complex.
-
Assay Components: Prepare an assay buffer containing the purified P4H, a synthetic procollagen peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate.
-
Inhibitor Preparation: Serially dilute the test compounds derived from this compound to a range of concentrations.
-
Reaction Initiation: Add the test compounds to the assay mixture and initiate the reaction by adding the peptide substrate.
-
Detection: The P4H reaction consumes 2-oxoglutarate and produces succinate. The amount of succinate produced can be quantified using a coupled enzymatic reaction that leads to a fluorescent or colorimetric signal.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
II. Inhibition of Glutamate Carboxypeptidase II (GCPII): A Target for Neurological Disorders
Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a membrane-bound enzyme that is highly expressed in the prostate and the nervous system. In the brain, GCPII hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate. Over-activation of this pathway can lead to excessive glutamate levels, contributing to excitotoxicity in various neurological conditions, including stroke and neuropathic pain.
Mechanism of Action of GCPII Inhibitors Derived from this compound
The design of GCPII inhibitors based on the this compound scaffold leverages its ability to mimic the glutamate portion of the endogenous substrate, NAAG. The mechanism of these inhibitors is centered around:
-
Active Site Recognition: The pyrrolidine ring and its carboxylic acid group fit into the S1' binding pocket of GCPII, which normally accommodates the glutamate residue of the substrate.
-
Zinc Chelation: GCPII is a zinc metalloenzyme. The carboxylic acid of the inhibitor, often in concert with other strategically placed functional groups, coordinates with the two zinc ions in the active site. This strong interaction is a key determinant of inhibitory potency.
-
Competitive Inhibition: By occupying the active site and chelating the catalytic zinc ions, the inhibitor prevents the binding and hydrolysis of NAAG.
Signaling Pathway Targeted by GCPII Inhibitors
Figure 2: Inhibition of the GCPII pathway to reduce excitotoxicity.
Quantitative Data for Exemplary GCPII Inhibitors
| Compound Scaffold | Target | IC50 (nM) | Reference |
| This compound derivative | GCPII | 0.2 - 10 | |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | GCPII | 0.3 |
III. Inhibition of SARS-CoV-2 Main Protease (Mpro): A Strategy Against COVID-19
The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is an essential enzyme for the replication of the virus. It cleaves viral polyproteins into functional proteins required for viral assembly. Due to its critical role and conservation across coronaviruses, Mpro is a prime target for antiviral drug development.
Mechanism of Action of Mpro Inhibitors Derived from this compound
Recent research has explored the use of this compound derivatives as covalent inhibitors of Mpro. The mechanism of action involves:
-
Substrate Binding Pocket Occupancy: The pyrrolidine scaffold is designed to fit into the substrate-binding pockets of Mpro.
-
Covalent Bond Formation: A reactive "warhead" (e.g., an aldehyde or a Michael acceptor) is incorporated into the inhibitor structure. This warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.
-
Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of the enzyme, thereby halting viral polyprotein processing and replication.
Logical Relationship in Covalent Mpro Inhibitor Design
Figure 3: Design logic for covalent Mpro inhibitors.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in modern drug discovery. Its inherent structural and chemical properties provide a robust foundation for the design of potent and selective inhibitors against a range of clinically relevant enzymes. The mechanisms of action of its derivatives, whether through competitive inhibition and metal chelation in the cases of P4H and GCPII, or through covalent modification of the SARS-CoV-2 Mpro, highlight the adaptability of this scaffold. The continued exploration of derivatives based on this compound holds significant promise for the development of novel therapeutics for fibrosis, neurological disorders, and viral infections.
The Convergence of Protection and Conformation: A Technical History of 1-N-Cbz-pyrrolidine-3-carboxylic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Significance
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically approved pharmaceuticals.[1] Its non-planar, three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling molecules to explore pharmacophore space with greater efficiency.[2] Within this important class of heterocycles, pyrrolidine-3-carboxylic acid, a constrained β-proline analogue, has emerged as a particularly valuable chiral building block.[3][4][5] Its utility is profoundly enhanced by the strategic use of protecting groups, among which the Carboxybenzyl (Cbz or Z) group has played a pivotal historical and practical role. This guide provides a detailed technical exploration of the discovery and history of 1-N-Cbz-pyrrolidine-3-carboxylic acid, tracing the convergence of two key chemical innovations—amine protection and stereocontrolled synthesis—that gave rise to this vital synthetic intermediate.
PART 1: The Genesis of Amine Protection - The Carboxybenzyl (Cbz) Group
The story of this compound begins not with the pyrrolidine ring itself, but with the solution to a fundamental challenge in peptide chemistry. In the early 20th century, the synthesis of peptides with a defined sequence was an intractable problem due to the dual reactivity of amino acids.[6] Attempts to form a peptide bond would invariably lead to uncontrolled polymerization.
The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz) protecting group .[6] By reacting an amino acid with benzyl chloroformate under alkaline conditions (a variation of the Schotten-Baumann reaction), they could effectively "mask" the nucleophilic amine as a much less reactive carbamate.[7][8] This Cbz group proved to be robust, stable to various conditions required for peptide coupling, yet ingeniously designed for mild removal by catalytic hydrogenolysis.[6][7] This pioneering work laid the foundation for modern, controlled peptide synthesis and introduced a tool that would become indispensable in organic chemistry.
The Chemistry of Cbz Protection and Deprotection
The success of the Cbz group is rooted in its chemical properties. It is stable in the presence of bases and mild acids, providing a wide window for subsequent chemical transformations on other parts of the molecule.[7] This orthogonality is a cornerstone of multi-step synthesis.[7]
-
Protection: The introduction of the Cbz group is a standard and efficient transformation, typically involving the reaction of the parent amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated.[7][8]
-
Deprotection: The removal of the Cbz group is most famously achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This reaction is clean, with the byproducts being the deprotected amine, toluene, and carbon dioxide.[6]
PART 2: Synthesis of the Core Scaffold - Pyrrolidine-3-Carboxylic Acid
While the Cbz group provided the means to control the amine, the synthesis of the pyrrolidine-3-carboxylic acid core itself presented its own set of challenges, particularly concerning stereocontrol. The development of methods to access this scaffold, especially in an enantiomerically pure form, has been a significant area of research.
Early approaches often relied on multi-step sequences from readily available starting materials. Over time, more sophisticated and efficient strategies have been developed, which can be broadly categorized as follows:
-
Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules. For instance, derivatives of the proteinogenic amino acid L-proline or 4-hydroxy-L-proline can be chemically manipulated to yield the desired pyrrolidine-3-carboxylic acid structure.[9] This approach provides a reliable route to enantiomerically pure material.
-
Asymmetric Synthesis: These methods build the chiral pyrrolidine ring from achiral or prochiral precursors using a chiral catalyst to control the stereochemical outcome.[7] Notable examples include:
-
Organocatalytic Michael Additions: Enantioselective Michael addition reactions of nitroalkanes to 4-oxo-2-enoates have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[3][10][11]
-
1,3-Dipolar Cycloadditions: The reaction between azomethine ylides and electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[2]
-
PART 3: The Union - Synthesis and Application of this compound
The combination of Cbz protection technology and synthetic routes to pyrrolidine-3-carboxylic acid created a versatile and powerful building block for drug discovery. While a singular, seminal publication marking the "discovery" of this compound is not readily apparent from early literature, its emergence can be seen as a logical and necessary step in the evolution of synthetic chemistry, particularly for creating constrained amino acid analogues for peptide and peptidomimetic research.[12][13]
The compound, available in both (R) and (S) enantiomeric forms (CAS 192214-06-5 and 192214-00-9, respectively), serves as a key intermediate where the nitrogen is deactivated to allow for selective manipulation of the carboxylic acid functionality.[7][14][15]
Key Synthetic Methodologies
The preparation of this compound can be achieved through two primary pathways, illustrated by the workflow diagram below.
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the target compound.
Protocol 1: N-Cbz Protection of a Pre-existing Pyrrolidine-3-carboxylic acid [7]
This is the most direct method, assuming the unprotected pyrrolidine-3-carboxylic acid is available.
Caption: Workflow for N-Cbz protection.
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate or form an oil.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Synthesis of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid via Oxidation [16]
This protocol starts from the corresponding Cbz-protected alcohol, which can be derived from a chiral pool starting material.
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Proline Analogues - Enamine [enamine.net]
- 13. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. scbt.com [scbt.com]
- 16. 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)easter, (R) | 192214-06-5 [chemicalbook.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-N-Cbz-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The ever-evolving landscape of drug discovery and materials science continually seeks versatile molecular scaffolds that offer a unique combination of stereochemical complexity, synthetic tractability, and functional potential. Among these, the chiral pyrrolidine framework has emerged as a privileged motif, with 1-N-Cbz-pyrrolidine-3-carboxylic acid standing out as a cornerstone building block. Its inherent three-dimensionality, a departure from the flat aromatic rings that have historically dominated medicinal chemistry, provides access to a broader chemical space, enabling novel interactions with biological targets.[1][2][3][4][[“]][6] This in-depth technical guide explores the untapped research potential of this valuable compound, offering a roadmap for its application in cutting-edge areas of scientific inquiry.
The strategic placement of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom is pivotal. It renders the nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during the functionalization of the carboxylic acid group.[6] This robust protection, coupled with well-established deprotection protocols, typically involving catalytic hydrogenolysis, provides the synthetic flexibility required for multi-step syntheses.[6]
This guide will delve into three burgeoning research domains where this compound can serve as a critical starting material: the development of novel therapeutics for cancer and neurodegenerative diseases, the design of innovative antiviral agents, and the synthesis of advanced functional materials.
Therapeutic Frontiers: From Oncology to Neurodegeneration
The unique conformational constraints of the pyrrolidine ring make it an ideal scaffold for designing molecules that can selectively interact with the intricate binding sites of enzymes and receptors implicated in various diseases.[1][2][3][4][[“]]
CXCR4 Antagonists in Oncology
The chemokine receptor CXCR4 is a key player in cancer metastasis, making it a high-value target for therapeutic intervention.[3][4][7][8] Pyrrolidine-based structures have shown significant promise as CXCR4 antagonists.[3][4][7] The synthesis of potent CXCR4 antagonists can be initiated from this compound, leveraging its chiral backbone to achieve the desired stereochemistry for optimal receptor binding.
A representative synthetic approach involves the amidation of the carboxylic acid, followed by further functionalization to introduce moieties that can effectively block the CXCL12-binding site of the CXCR4 receptor. The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of these functional groups, enhancing binding affinity and selectivity.[1][2][3][4][[“]]
Experimental Protocol: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist Precursor
Objective: To synthesize a key intermediate for a novel CXCR4 antagonist from (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-1-N-Cbz-pyrrolidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
A primary amine (e.g., 4-fluorobenzylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the primary amine (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Expected Outcome: A chiral amide with the pyrrolidine scaffold, which can be further elaborated to a potent CXCR4 antagonist.
Modulators of Neuroinflammation in Alzheimer's Disease
Neuroinflammation is a critical component in the pathology of Alzheimer's disease and other neurodegenerative disorders. The development of small molecules that can modulate inflammatory pathways in the central nervous system is a promising therapeutic strategy. The pyrrolidine scaffold, due to its ability to cross the blood-brain barrier, is an attractive starting point for the design of such agents.[9]
Research in this area could focus on synthesizing derivatives of this compound that are designed to inhibit key pro-inflammatory enzymes or receptors in the brain. The carboxylic acid can be converted to various functional groups, such as amides or esters, to tune the molecule's physicochemical properties for optimal brain penetration and target engagement.
Logical Workflow for Neuro-Therapeutic Agent Development
Caption: Workflow for developing pyrrolidine-based neuro-therapeutics.
Antiviral Drug Discovery: Targeting Viral Replication
The pyrrolidine ring is a common feature in many successful antiviral drugs.[3][4] Its ability to mimic the structure of natural nucleosides makes it a valuable scaffold for the design of inhibitors of viral polymerases and other enzymes essential for viral replication.[10][11][12][13]
Carbocyclic Nucleoside Analogs
This compound can serve as a chiral precursor for the synthesis of carbocyclic nucleoside analogs. These compounds, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, often exhibit enhanced metabolic stability and potent antiviral activity.[10][11] The synthesis of these analogs involves the stereoselective introduction of a nucleobase mimic onto the pyrrolidine ring.
Key Synthetic Transformation: 1,3-Dipolar Cycloaddition
A powerful method for constructing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[14][15][16][17][18] This reaction allows for the creation of multiple stereocenters in a single step with high levels of control.
Caption: The 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Advanced Materials Science: Engineering Functional Polymers
Beyond its applications in medicine, the rigid and chiral nature of the pyrrolidine ring makes this compound an intriguing monomer for the synthesis of advanced functional materials.
Chiral Polyamides for Separation Technologies
The incorporation of chiral units into polymer backbones can lead to materials with unique properties, such as the ability to selectively recognize and separate enantiomers. Polyamides synthesized from this compound and various diamines could find applications in chiral chromatography and membrane-based separation technologies.[19][20]
The synthesis of these polyamides would involve the polycondensation of the diacid derivative of the pyrrolidine monomer with a suitable diamine. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and chiral recognition capabilities, would be highly dependent on the choice of the diamine and the overall polymer architecture.
Table 1: Potential Diamine Monomers for Polyamide Synthesis
| Diamine Monomer | Expected Polymer Properties | Potential Applications |
| 1,6-Hexanediamine | Flexible, semi-crystalline | Chiral fibers, films |
| p-Phenylenediamine | Rigid, high thermal stability | High-performance membranes |
| 4,4'-Oxydianiline | Enhanced solubility and processability | Gas separation membranes |
Emerging Application: PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's own protein degradation machinery to eliminate disease-causing proteins.[21][22][23][24][][26] A PROTAC molecule consists of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The pyrrolidine scaffold is an attractive component for the linker due to its conformational rigidity, which can help to pre-organize the two ligands for optimal ternary complex formation.
This compound can be used as a starting point to construct the linker component of a PROTAC. The carboxylic acid provides a handle for attaching one of the ligands, while the nitrogen atom, after deprotection, can be used to connect the other ligand.
Conceptual Diagram of a Pyrrolidine-Based PROTAC
Caption: Structure of a PROTAC with a pyrrolidine linker.
Conclusion
This compound is far more than a simple chiral building block. Its unique structural and chemical properties make it a versatile platform for innovation across a spectrum of scientific disciplines. From the development of next-generation therapeutics for cancer and neurodegenerative diseases to the creation of advanced functional materials and the pioneering of novel therapeutic modalities like PROTACs, the research potential of this remarkable molecule is vast and largely untapped. This guide has provided a glimpse into these exciting frontiers, offering both the conceptual framework and the practical starting points for researchers to embark on their own explorations. The continued investigation of this compound and its derivatives is poised to unlock new scientific discoveries and technological advancements for years to come.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. consensus.app [consensus.app]
- 6. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 7. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 17. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
- 24. chemrxiv.org [chemrxiv.org]
- 26. fluorochem.co.uk [fluorochem.co.uk]
The Strategic Application of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Drug Design
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling molecules to explore pharmacophore space with greater efficiency and precision.[1] This inherent chirality and conformational rigidity make it an ideal starting point for the stereoselective synthesis of complex, biologically active molecules.[2] At the heart of this synthetic versatility lies 1-N-Cbz-pyrrolidine-3-carboxylic acid , a chiral building block that serves as a cornerstone in the development of novel therapeutics. This guide provides an in-depth analysis of its synthesis, strategic applications, and the underlying principles that govern its utility in drug discovery.
Core Molecular Attributes and the Role of the Cbz Protecting Group
This compound is characterized by a pyrrolidine ring with a carboxylic acid group at the 3-position and a benzyloxycarbonyl (Cbz or Z) group protecting the nitrogen atom. This specific arrangement of functional groups is pivotal to its role as a versatile synthetic intermediate.
The Carbobenzyloxy (Cbz) Group: A Strategic Choice
The Cbz group is a carbamate-type protecting group for the pyrrolidine nitrogen. Its primary function is to render the nitrogen atom non-nucleophilic and non-basic, thereby preventing its participation in undesired side reactions during subsequent synthetic modifications, particularly those involving the carboxylic acid functionality.[1]
The selection of a protecting group is a critical decision in multi-step synthesis. The Cbz group is favored for its stability across a wide range of acidic and basic conditions, making it a robust choice for complex synthetic pathways.[1] Its removal is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), a method that is often orthogonal to other protecting groups like the tert-butyloxycarbonyl (Boc) group, which is removed under acidic conditions.[1] This orthogonality is a key principle in synthetic strategy, allowing for the selective deprotection and functionalization of different parts of a molecule.
Synthesis of this compound: A Practical Protocol
The introduction of the Cbz group onto the pyrrolidine nitrogen is a standard and efficient transformation. A common and well-documented method involves the reaction of the parent pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1]
Experimental Protocol: N-Cbz Protection of (R)-pyrrolidine-3-carboxylic acid
Objective: To synthesize (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid from (R)-pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
tert-Butyl methyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc) for elution
Procedure:
-
A solution of (R)-pyrrolidine-3-carboxylic acid (1.2 equivalents) is prepared in 3 N aqueous NaOH solution (1.1 equivalents) and the mixture is cooled to 0 °C in an ice bath.[3]
-
Benzyl chloroformate (1.0 equivalent) is added dropwise to the cooled solution.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[3]
-
The mixture is then extracted with tert-butyl methyl ether (2 x 50 mL).[3]
-
The combined organic extracts are washed sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).[3]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[3]
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid.[3]
Expected Outcome: The procedure should yield the desired Cbz-protected product. Characterization can be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity.[3]
Applications in Medicinal Chemistry: Case Studies
The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical agents. Below, we explore its role in the development of two distinct classes of therapeutic agents.
Case Study 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis.[2] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[2] Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at targeting the active site of DPP-4.[2] Vildagliptin is a potent DPP-4 inhibitor that features a cyanopyrrolidine scaffold. While many synthetic routes to Vildagliptin exist, the fundamental transformations highlight the utility of protected pyrrolidine precursors.
A key intermediate in the synthesis of Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A well-documented synthesis of this intermediate starts from L-proline, a close structural analog of pyrrolidine-3-carboxylic acid.[4] The principles of this synthesis are directly applicable to pathways starting from this compound.
Conceptual Synthetic Workflow for a Vildagliptin Intermediate
The following diagram illustrates a conceptual workflow for the synthesis of a key Vildagliptin intermediate, showcasing the strategic manipulation of the pyrrolidine scaffold.
Caption: Conceptual workflow for the synthesis of a Vildagliptin intermediate.
Case Study 2: Development of Endothelin Receptor Antagonists
Endothelins are potent vasoconstrictor peptides implicated in various cardiovascular diseases, including hypertension and heart failure.[5] Consequently, endothelin receptor antagonists have emerged as a significant class of therapeutic agents.[5] A series of potent and selective endothelin receptor antagonists have been developed based on a pyrrolidine-3-carboxylic acid scaffold.[5]
One such example is the potent antagonist A-308165 , which exhibits over 27,000-fold selectivity for the ET(B) receptor.[5] The synthesis of this class of compounds relies on the stereochemically defined pyrrolidine core, for which this compound is an ideal starting material. The synthesis involves the strategic functionalization of both the nitrogen and the carboxylic acid groups of the pyrrolidine ring.
General Synthetic Strategy for Pyrrolidine-Based Endothelin Antagonists
The following diagram outlines the general synthetic approach to this class of molecules, starting from the Cbz-protected pyrrolidine core.
Caption: General synthetic pathway for pyrrolidine-based endothelin antagonists.
Quantitative Data Summary
The following table summarizes key properties of this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Application |
| (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | 249.26 | >95% | Chiral building block for drug synthesis |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | >98% | DPP-4 inhibitor for type 2 diabetes |
| A-308165 | C₃₄H₃₉N₃O₅ | 585.70 | >98% | Selective ET(B) receptor antagonist |
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry, coupled with the robust and orthogonal nature of the Cbz protecting group, provides a reliable platform for the construction of complex molecular architectures. As demonstrated in the synthesis of DPP-4 inhibitors and endothelin receptor antagonists, this chiral building block facilitates the exploration of novel chemical space and the development of potent and selective therapeutics. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of this compound is poised to remain a cornerstone of innovation in medicinal chemistry.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-N-Cbz-pyrrolidine-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Cornerstone of Advanced Therapeutics
In the landscape of modern drug discovery and peptide science, 1-N-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-06-5) stands out as a pivotal chiral building block.[1][2] Its constrained pyrrolidine scaffold is a sought-after motif in the design of enzyme inhibitors, receptor agonists, and complex peptide mimetics.[3][4] The carbobenzyloxy (Cbz) protecting group provides robust stability for the nitrogen atom, preventing unwanted side reactions during multi-step syntheses while allowing for clean removal under specific conditions, a cornerstone of controlled peptide chemistry.[1]
For the medicinal chemist or process development scientist, unambiguous structural confirmation of this intermediate is not merely a procedural checkbox; it is the foundation upon which subsequent, often costly, synthetic steps are built. An error in identity or purity at this stage can compromise an entire research campaign. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to validate the structure and purity of this critical reagent. As Senior Application Scientists, we move beyond simple data reporting, focusing on the causality behind the signals and the logic of self-validating analytical workflows.
Molecular Structure and Key Features
A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure combines a saturated five-membered pyrrolidine ring, a carboxylic acid, and the N-Cbz protecting group.
Molecular Formula: C₁₃H₁₅NO₄[5][6]
Molecular Weight: 249.26 g/mol [5][6]
Exact Mass: 249.10011 Da[7]
Caption: Logical diagram of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR provide a detailed, atom-by-atom confirmation of the structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a quantitative map of all unique proton environments in the molecule. The spectrum is typically acquired in a deuterated solvent such as chloroform (CDCl₃), which dissolves the analyte without contributing interfering proton signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Structural Rationale |
|---|---|---|---|---|
| ~9.25 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its integration confirms the presence of a single acidic proton. |
| 7.25 - 7.35 | Multiplet | 5H | Aromatic (C₆H₅-) | This complex signal corresponds to the five protons of the phenyl ring from the Cbz group. Their chemical shift is characteristic of an unsubstituted aromatic system. |
| ~5.13 | Singlet | 2H | Benzylic (-CH₂-Ph) | These two protons are on the carbon adjacent to both the phenyl ring and the carbamate oxygen. The singlet multiplicity indicates no adjacent protons, and their downfield shift is due to the electronegative oxygen and the aromatic ring current. |
| 3.43 - 3.71 | Multiplet | 4H | Pyrrolidine Ring (-CH₂-N-CH₂-) | These signals arise from the protons on carbons C2 and C5 of the pyrrolidine ring, adjacent to the nitrogen atom. The nitrogen's influence causes a downfield shift. The complex multiplicity is due to coupling with each other and adjacent ring protons. |
| 3.07 - 3.10 | Multiplet | 1H | Pyrrolidine Ring (-CH-) | This is the proton on C3, the chiral center, which is deshielded by the adjacent carboxylic acid group. |
| 2.09 - 2.18 | Multiplet | 2H | Pyrrolidine Ring (-CH₂-) | These are the protons on C4 of the pyrrolidine ring. Being further from electronegative atoms, they appear at the most upfield position for the ring system. |
Data sourced from ChemicalBook.[8]
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. While publicly available experimental spectra for this specific molecule are scarce, the expected chemical shifts can be reliably predicted based on established principles and data from analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Carbon Type | Assignment | Structural Rationale |
|---|---|---|---|
| ~175-180 | Carbonyl | -COOH | The carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield. |
| ~155 | Carbonyl | N-COO- | The carbamate carbonyl carbon is also significantly deshielded, appearing in a region characteristic of carbonates and carbamates. |
| ~136 | Aromatic | Quaternary (C-CH₂) | The single aromatic carbon attached to the benzylic CH₂ group. |
| ~127-129 | Aromatic | -CH= | The five carbons of the phenyl ring. Their shifts are tightly clustered in the typical aromatic region. |
| ~67 | Aliphatic | Benzylic (-CH₂-Ph) | The benzylic carbon is shifted downfield by the adjacent oxygen and aromatic ring. |
| ~45-55 | Aliphatic | Pyrrolidine (C2, C5) | Carbons adjacent to the nitrogen atom are deshielded relative to simple alkanes. |
| ~40-45 | Aliphatic | Pyrrolidine (C3) | The methine carbon at the chiral center, influenced by the attached carboxylic acid. |
| ~30-35 | Aliphatic | Pyrrolidine (C4) | The carbon furthest from the electron-withdrawing groups, appearing most upfield in the pyrrolidine system. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.
Caption: Standard workflow for NMR analysis of small molecules.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The resulting spectrum is a molecular fingerprint that confirms the presence of the carboxylic acid and carbamate groups.
Table 3: Key IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. | | ~1730 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) | The carbonyl stretch of the acid group is intense and easily identifiable. | | ~1700 - 1670 | Strong, Sharp | C=O Stretch | Carbamate (N-COO-) | The Cbz group's carbonyl appears at a slightly lower wavenumber than the acid's, often overlapping or appearing as a distinct shoulder. | | 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H | Stretching vibrations for C-H bonds on the phenyl ring. | | 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H | Stretching vibrations for C-H bonds on the pyrrolidine and benzylic carbons. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Scan the sample (e.g., averaging 16 or 32 scans) over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, as it gently transfers ions from solution into the gas phase.
Data Interpretation
The analysis can be performed in both positive and negative ion modes.
-
Negative Ion Mode (ESI-): In this mode, the molecule loses a proton from its most acidic site—the carboxylic acid. The expected observation is the deprotonated molecule, [M-H]⁻.
-
Observed m/z: 248.1[8]
-
Calculation: C₁₃H₁₅NO₄ (249.1001 Da) - H⁺ (1.0078 Da) = 248.0923 Da
-
-
Positive Ion Mode (ESI+): In this mode, the molecule gains a proton, typically on a basic site like the carbamate oxygen or nitrogen. The expected observation is the protonated molecule, [M+H]⁺.
-
Expected m/z: ~250.1
-
Calculation: C₁₃H₁₅NO₄ (249.1001 Da) + H⁺ (1.0078 Da) = 250.1079 Da
-
Fragmentation Analysis (MS/MS)
By selecting the molecular ion (e.g., m/z 250.1) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. This provides a "puzzle map" to confirm connectivity.
Caption: Predicted major fragmentation pathways in ESI+ MS/MS.
-
Causality of Fragmentation: The most common fragmentation pathways involve the loss of the most stable neutral molecules. The loss of CO₂ from the carboxylic acid is a classic fragmentation. Cleavage of the benzylic C-O bond results in the loss of a stable benzyl radical or cation. The loss of toluene (92 Da) is also a characteristic fragmentation of the Cbz group.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-).
-
Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a low flow rate (5-10 µL/min).
-
MS Tuning: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the molecular ion.
-
Full Scan Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to confirm the presence and m/z of the [M+H]⁺ or [M-H]⁻ ion.
-
MS/MS Acquisition: Perform a product ion scan by selecting the molecular ion with the first mass analyzer (Q1) and fragmenting it in the collision cell (q2) with an inert gas (e.g., argon or nitrogen). Scan the resulting fragments with the second mass analyzer (Q3).
Conclusion
The structural verification of this compound is a clear-cut process when approached with a systematic, multi-technique methodology. ¹H NMR confirms the proton framework and relative proton count. IR spectroscopy provides definitive evidence of the key carboxylic acid and carbamate functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating analytical package, providing researchers and drug developers with the utmost confidence in the identity and quality of this essential synthetic building block before its incorporation into high-value pharmaceutical targets.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cenmed.com [cenmed.com]
- 5. scbt.com [scbt.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)easter, (R) | 192214-06-5 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1-N-Cbz-pyrrolidine-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility for a Versatile Building Block
1-N-Cbz-pyrrolidine-3-carboxylic acid, a Cbz-protected derivative of pyrrolidine-3-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the carboxylic acid functionality, makes it a valuable component in the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors, receptor antagonists, and peptidomimetics. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is instrumental in peptide synthesis and other multistep organic syntheses, preventing unwanted side reactions.
The success of any synthetic route or formulation strategy involving this compound is fundamentally tied to its solubility characteristics. A thorough understanding of its solubility in various solvent systems is paramount for optimizing reaction conditions, facilitating purification processes, and developing suitable formulations for preclinical and clinical evaluation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its determination.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 249.26 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | Not explicitly stated for the (R)-isomer, but related compounds have melting points in the range of 75-80°C. | |
| LogP (Predicted) | 1.66760 | --INVALID-LINK--[1] |
The molecule possesses both polar (carboxylic acid) and nonpolar (Cbz group, pyrrolidine ring) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents. However, the bulky, nonpolar Cbz group will limit its aqueous solubility. Studies on amino acids have shown that their solubility in water decreases with the introduction of hydrophobic groups. Therefore, this compound is expected to be sparingly soluble in water. Its solubility is likely to be higher in alcohols like methanol and ethanol, where the alkyl chains can interact with the nonpolar parts of the molecule. Some sources describe the solubility of the related N-benzyloxycarbonyl-L-proline in methanol as "almost transparency," indicating good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and should effectively solvate the carboxylic acid group. Therefore, high solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the compound is expected to have very low solubility in nonpolar solvents.
-
Aqueous Basic Solutions: The carboxylic acid moiety will be deprotonated in the presence of a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to form a carboxylate salt. This salt will be significantly more polar and, therefore, much more soluble in water than the neutral acid. This property is often exploited for extraction and purification.
Safety, Handling, and Storage: A Prerequisite for Experimental Work
Prior to any experimental work, it is imperative to be familiar with the safety and handling precautions for this compound. The following information is derived from available Safety Data Sheets (SDS).[3]
Hazard Identification:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] For long-term storage of Cbz-protected amino acids, it is recommended to keep them in a dark place at -20°C.[4]
Experimental Protocols for Solubility Determination
Given the absence of comprehensive published solubility data, researchers will need to determine this experimentally. The choice of method depends on the required accuracy and throughput.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a general understanding of the compound's solubility in various solvents and is useful for initial solvent screening.
Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the test tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes at ambient temperature.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Diagram 1: Workflow for Qualitative Solubility Assessment
Caption: A flowchart illustrating the steps for a rapid qualitative assessment of solubility.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing an equilibrium value.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve of known concentrations must be prepared.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.
-
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Diagram 2: Experimental Workflow for the Shake-Flask Method
Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method.
Practical Implications for Research and Development
A clear understanding of the solubility of this compound has direct and significant consequences for its application:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials and reagents are sufficiently soluble is critical for achieving optimal reaction rates and yields. For reactions involving this compound, polar aprotic solvents like DMF or acetonitrile are often good starting points.
-
Purification Strategies:
-
Crystallization: The low solubility in nonpolar solvents and moderate solubility in some protic solvents can be exploited for purification by crystallization. A common technique would be to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) to induce precipitation.
-
Extraction: The significant difference in solubility between the acidic form in an organic solvent and the salt form in an aqueous base is the foundation of an effective extractive purification workup.
-
-
Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a biocompatible vehicle. Its low aqueous solubility may necessitate the use of co-solvents (e.g., DMSO, ethanol) or formulation technologies to achieve the desired concentration.
Conclusion
While quantitative solubility data for this compound remains to be exhaustively documented, its structural characteristics as a Cbz-protected amino acid provide a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in polar aprotic solvents, moderately soluble in alcohols, and sparingly soluble in water and nonpolar organic solvents. For researchers and drug development professionals, the ability to experimentally determine its solubility is a key enabling step. The detailed protocols provided in this guide offer a robust framework for obtaining reliable solubility data, which is essential for the successful application of this versatile building block in the synthesis of novel therapeutics.
References
Methodological & Application
Synthesis of Novel Peptidomimetics Utilizing a 1-N-Cbz-pyrrolidine-3-carboxylic Acid Scaffold: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Pyrrolidine Scaffolds in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability[]. A key strategy in the design of effective peptidomimetics is the use of conformationally constrained scaffolds that orient pharmacophoric groups in a biologically relevant manner. The five-membered pyrrolidine ring has emerged as a particularly valuable scaffold in this context. Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, contributing to both the stereochemistry and conformational rigidity of the resulting molecule[2][3].
This guide focuses on the application of 1-N-Cbz-pyrrolidine-3-carboxylic acid as a versatile building block for the synthesis of novel peptidomimetics. The pyrrolidine ring imposes a specific turn-like conformation, while the carboxylic acid at the 3-position provides a convenient handle for the introduction of further diversity through amide bond formation. The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is crucial for controlled synthesis. Introduced by Bergmann and Zervas in the 1930s, the Cbz group effectively "masks" the nucleophilicity of the amine, preventing unwanted side reactions during the coupling of the carboxylic acid moiety[4][5]. Its stability under various reaction conditions and facile removal via catalytic hydrogenolysis make it an ideal choice for multi-step synthetic sequences[4][5].
This document will provide a detailed, step-by-step protocol for the synthesis of a dipeptide mimetic by coupling this compound with an amino acid ester. It will also delve into the rationale behind the choice of reagents and reaction conditions, as well as methods for the purification and characterization of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)- or (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid | ≥95% | Various | The choice of enantiomer will determine the final stereochemistry. |
| L-Alanine methyl ester hydrochloride | ≥98% | Various | Or other desired amino acid ester. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | ≥98% | Various | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Various | Racemization suppressant. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Various | Base. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Co-solvent (if needed for solubility). |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | For work-up. | ||
| 1 M Hydrochloric acid (HCl) | For work-up. | ||
| Brine (saturated aqueous NaCl) | For work-up. | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent. | ||
| Palladium on carbon (10% Pd/C) | Various | Catalyst for Cbz deprotection. | |
| Hydrogen (H₂) gas | High purity | For Cbz deprotection. | |
| Methanol (MeOH) | ACS grade | Various | Solvent for deprotection. |
| Ethyl acetate (EtOAc) | ACS grade | Various | For extraction and chromatography. |
| Hexanes | ACS grade | Various | For chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |
| Silica gel for flash column chromatography | 230-400 mesh | Various | For purification. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with an Amino Acid Ester
This protocol details the synthesis of a dipeptide mimetic through the coupling of this compound with an amino acid ester, using EDC and HOBt as the coupling reagents. This method is widely used due to its efficiency and ability to minimize racemization[6].
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride) (1.1 eq) in a minimal amount of anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and provide the free amine.
-
Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Cbz-protected dipeptide mimetic.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the coupling reaction, as EDC is water-sensitive.
-
Anhydrous Solvents: Water can react with the activated carboxylic acid intermediate, leading to the formation of byproducts and reduced yield.
-
EDC/HOBt: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate. HOBt reacts with this intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine[6].
-
DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amino acid ester and to scavenge the HCl produced during the reaction.
-
Aqueous Work-up: The series of washes removes unreacted reagents, byproducts (such as the urea byproduct from EDC), and the HOBt.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to yield the final peptidomimetic with a free amine, which can be a final product or an intermediate for further elongation of the peptide chain. Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection[4][5].
Step-by-Step Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected dipeptide mimetic (1.0 eq) in methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet[4].
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptidomimetic. The byproducts, toluene and carbon dioxide, are volatile and easily removed[4].
Causality Behind Experimental Choices:
-
Pd/C Catalyst: Palladium is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond in the Cbz group.
-
Hydrogen Gas: The source of hydrogen for the reduction reaction.
-
Methanol: A common solvent for hydrogenolysis as it is polar and effectively dissolves many organic compounds.
-
Celite Filtration: Celite is a diatomaceous earth that forms a fine filter bed, effectively removing the fine, black Pd/C catalyst from the reaction mixture.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for peptidomimetic synthesis.
Characterization of Synthesized Peptidomimetics
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The spectra should show the expected signals for the pyrrolidine ring, the amino acid residue, and the protecting group (if present).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
Data Summary
| Compound | Step | Yield (%) | Purity (%) | Analytical Data |
| Cbz-Protected Dipeptide Mimetic | Coupling | 70-90 | >95 (after chromatography) | ¹H NMR, ¹³C NMR, HRMS consistent with structure. |
| Deprotected Peptidomimetic | Deprotection | >95 | >98 | ¹H NMR, ¹³C NMR, HRMS consistent with structure. |
Conclusion and Future Perspectives
The use of this compound provides a robust and versatile platform for the synthesis of novel peptidomimetics. The protocols outlined in this guide offer a reliable method for the construction of dipeptide mimetics, which can be further elaborated to create more complex molecules. The conformational constraint imposed by the pyrrolidine scaffold is a key design element that can lead to compounds with improved biological activity and pharmacokinetic properties. Future work in this area could involve the synthesis of a library of peptidomimetics by varying the amino acid ester component and exploring different substituents on the pyrrolidine ring to probe structure-activity relationships for various biological targets.
References
- 2. Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of 1-N-Cbz-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more nuanced and specific interactions with biological targets.[1] (R)- and (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid are invaluable chiral building blocks for introducing this motif into novel drug candidates, peptidomimetics, and other complex molecular architectures.[1][][3] The carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen is instrumental, rendering the amine non-nucleophilic and stable under various reaction conditions, thereby allowing for the selective activation and coupling of the carboxylic acid functionality.[1][4]
This guide provides a comprehensive overview of the principles and a detailed protocol for the efficient coupling of 1-N-Cbz-pyrrolidine-3-carboxylic acid with a primary or secondary amine, a critical step in the synthesis of more complex molecules.
Mechanism and Rationale: The Art of Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable on its own.[5] The core principle of any coupling protocol is the in situ activation of the carboxylic acid to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5][6]
The Cbz group's stability under mildly acidic and basic conditions makes it an excellent choice for this process, as it will not be cleaved during the coupling reaction.[4]
Choosing Your Coupling Reagent: A Strategic Decision
The selection of a coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity. Several classes of reagents are commonly employed, each with its own mechanism and advantages.[6]
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, dicyclohexylcarbodiimide (DCC) forms an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[7] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[7] Water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is ideal for reactions in aqueous media or for simplified workup procedures where the byproduct can be removed by aqueous extraction.[7][8] To mitigate the risk of racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate OBt active esters. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is even more reactive and is particularly effective for sterically hindered couplings or for coupling N-methylated amino acids.[7] Phosphonium-based reagents are generally considered to result in cleaner reactions than their uronium counterparts.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and efficient coupling reagents.[7] HATU, the aza-derivative of HBTU, reacts faster and with less epimerization, making it a preferred choice for challenging couplings.[6][7] It is important to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to capping of the free amine, terminating the reaction.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general and robust procedure for the coupling of (R)- or (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid with a generic amine (H₂N-R') using HATU as the coupling reagent.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Purpose |
| This compound | 249.26 | Carboxylic acid component |
| Amine (H₂N-R') | Variable | Nucleophilic component |
| HATU | 380.23 | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | Reaction solvent |
| Dichloromethane (DCM) | 84.93 | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | Aqueous wash |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 84.01 | Aqueous wash |
| Saturated Sodium Chloride Solution (Brine) | 58.44 | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 120.37 / 142.04 | Drying agent |
Protocol Workflow
Caption: General workflow for the coupling of this compound.
Detailed Procedure
-
Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the amine component (1.0-1.2 equivalents).
-
Add HATU (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid). Stir the mixture until all solids are dissolved.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0-3.0 equivalents) to the stirred solution. The addition of a non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess DIPEA).
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).
-
Saturated aqueous NaCl (brine) (to remove residual water).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Consider increasing the equivalents of the coupling reagent and amine. For sterically hindered amines, switching to a more potent coupling reagent like PyAOP may be beneficial.[7]
-
Racemization: While HATU is known for low racemization, this can still be a concern.[7] Running the reaction at lower temperatures (0 °C) can help to minimize this side reaction. The use of additives like HOBt or Oxyma Pure can also suppress racemization.
-
Side Reactions: Excess aminium/uronium reagents can lead to the formation of a guanidinyl moiety on the N-terminus of the amine, which acts as a cap. It is therefore critical to use no more than a slight excess of the coupling reagent.
-
Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[4][9] It's important to note that this method is not compatible with other reducible functional groups in the molecule. Alternative deprotection methods include using HBr in acetic acid or transfer hydrogenation.[4][10] When using Pd/C in methanol for hydrogenolysis, be aware of the potential for N-alkylation of the deprotected amine as a side reaction.[11]
Conclusion
The coupling of this compound is a fundamental transformation for the synthesis of complex molecules in drug discovery and development. By understanding the principles behind amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can achieve high yields and purity while maintaining stereochemical integrity. The protocol provided herein serves as a robust starting point that can be optimized for specific substrates and applications.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 1-N-Cbz-pyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating peptide conformation, enhancing proteolytic stability, and improving biological activity.[1][2] 1-N-Cbz-pyrrolidine-3-carboxylic acid, a proline analog, offers a unique structural scaffold that can introduce conformational constraints within a peptide sequence.[1] The pyrrolidine ring mimics the structure of proline, which is known to induce turns and stabilize secondary structures in peptides.[1] The carbobenzyloxy (Cbz or Z) protecting group on the pyrrolidine nitrogen is a well-established and robust protecting group in peptide synthesis, offering orthogonality with commonly used protecting group strategies.[3][4] This application note provides a comprehensive guide to the theory, practical application, and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in SPPS.
| Property | Value | Reference |
| IUPAC Name | (3R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (for the R enantiomer) | [] |
| CAS Number | 192214-06-5 (R-enantiomer), 192214-00-9 (S-enantiomer) | [][6] |
| Molecular Formula | C₁₃H₁₅NO₄ | [6] |
| Molecular Weight | 249.26 g/mol | [4][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [4][7] |
Scientific Rationale and Strategic Considerations
The choice to incorporate this compound into a peptide sequence is driven by the desire to introduce specific structural constraints. The pyrrolidine ring, similar to that of proline, restricts the phi (φ) torsion angle of the peptide backbone, influencing the local secondary structure.[1] This can be particularly useful in the design of peptide mimetics, constrained peptides for improved receptor binding, and enhancing resistance to enzymatic degradation.
The Cbz protecting group is a cornerstone of the Boc/Bzl protection strategy in SPPS.[8] Its key advantage lies in its stability to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine).[3] The Cbz group is typically removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy that is compatible with many other protecting groups used for amino acid side chains.[3][9] This orthogonality is crucial for the synthesis of complex peptides with multiple functional groups.[10][11]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis. These protocols assume a standard Fmoc/tBu or Boc/Bzl SPPS strategy.
Protocol 1: Coupling of this compound
This protocol outlines the activation and coupling of the Cbz-protected pyrrolidine derivative to the N-terminus of the growing peptide chain on the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, DIC) (3-5 equivalents)
-
Base (e.g., DIPEA, 2,4,6-collidine) (6-10 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation (if applicable): In a separate vessel, dissolve this compound, the coupling reagent, and the base in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
Washing: If the Kaiser test is negative, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Diagram: SPPS Coupling Workflow
Caption: General workflow for coupling an amino acid in SPPS.
Protocol 2: Deprotection of the Cbz Group (Post-Synthesis)
This protocol is for the removal of the Cbz group after the full peptide sequence has been assembled and cleaved from the resin. This is typically performed in solution phase.
Materials:
-
Cbz-protected peptide (dissolved in a suitable solvent like methanol, ethanol, or a mixture with DMF)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (hydrogen gas balloon or a hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Mechanism and Scientific Rationale
The success of peptide synthesis hinges on the controlled formation of amide bonds and the selective removal of protecting groups.[12]
Coupling Mechanism
The coupling reaction involves the activation of the carboxylic acid of this compound to form a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin.[13] Common coupling reagents like HBTU and HATU form an activated ester in situ, which then rapidly reacts to form the peptide bond.[14] The addition of a tertiary base is crucial to neutralize the acidic byproducts and to maintain a basic environment for the coupling reaction to proceed efficiently.[14]
Diagram: Amide Bond Formation Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. biosynth.com [biosynth.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Modern Drug Design
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a multitude of biologically active compounds. This guide focuses on a key derivative, 1-N-Cbz-pyrrolidine-3-carboxylic acid, a versatile chiral building block for drug discovery. We will explore its fundamental physicochemical properties that make it an asset in synthesis, delve into its application in constructing targeted therapeutics, and provide detailed, field-proven protocols for its chemical manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Core Attributes in Drug Design: Beyond a Simple Scaffold
This compound is more than just a cyclic amino acid derivative; it is a sophisticated tool for molecular design. Its utility is rooted in three core attributes: chirality, conformational rigidity, and the strategic deployment of the carbobenzyloxy (Cbz) protecting group.
-
Inherent Chirality: Biological systems are chiral. The stereochemistry of a drug molecule is often paramount for its efficacy and safety, as enantiomers can have vastly different pharmacological and toxicological profiles.[1] this compound is available in both (R) and (S) enantiomerically pure forms, providing an efficient starting point for stereoselective synthesis without the need for complex asymmetric reactions or costly chiral separations.[1][2]
-
Conformational Rigidity and 3D Structure: Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar, adopting various "puckered" or "envelope" conformations.[3] This property is highly advantageous in drug design as it allows for a more comprehensive exploration of three-dimensional pharmacophore space, potentially leading to enhanced binding affinity and selectivity for the target protein.[4][5] The constrained nature of the ring can lock in a bioactive conformation, reducing the entropic penalty upon binding.
-
The Carbobenzyloxy (Cbz) Protecting Group: The Cbz group is a robust carbamate-type protecting group for the pyrrolidine nitrogen. Its primary role is to render the nitrogen atom non-nucleophilic and non-basic.[2][3] This is critical during synthetic steps that involve the activation and modification of the carboxylic acid, preventing undesired side reactions like self-polymerization.[2] The Cbz group is stable across a wide range of reaction conditions but can be removed reliably under specific, mild conditions, making it a cornerstone of multi-step synthetic strategies.[2][3]
References
- 1. tdcommons.org [tdcommons.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some N-substituted 3,4-pyrroledicarboximides as potential CNS depressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the Deprotection of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Abstract
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2] Its removal is a critical step that requires careful consideration of the overall molecular structure to ensure high yield and purity of the final product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the deprotection of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a common building block in pharmaceutical research. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most effective deprotection strategies: catalytic hydrogenolysis and acid-mediated cleavage.
Introduction: The Role of the Cbz Group in Synthesis
Introduced by Leonidas Zervas in the 1930s, the Cbz group has become an indispensable tool for amine protection due to its relative stability across a range of reaction conditions and the variety of methods available for its cleavage.[1] This allows for orthogonal protection strategies in the synthesis of complex molecules.[1] this compound is a chiral building block frequently utilized in the development of novel therapeutics. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the carboxylic acid functionality provides a handle for further chemical modification. The selective removal of the Cbz group is a key transformation to unmask the secondary amine for subsequent coupling or functionalization reactions.
The choice of a deprotection method is paramount and is dictated by the presence of other functional groups within the molecule and the desired scale of the reaction.[1][2] This guide will provide the necessary details to make an informed decision for your specific application.
Deprotection Methodologies: A Comparative Overview
The primary methods for the removal of the Cbz group from this compound are catalytic hydrogenolysis and acid-mediated cleavage. Each approach offers a distinct profile of reactivity and chemoselectivity.
Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its mild reaction conditions and the clean nature of its byproducts (toluene and carbon dioxide).[1][3] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.[1][3]
Mechanism: The reaction proceeds via the adsorption of the Cbz-protected compound and hydrogen onto the surface of the palladium catalyst. The hydrogen molecule is cleaved into reactive hydrogen atoms, which then attack the benzylic carbon-oxygen bond, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.
Diagram: Mechanism of Catalytic Hydrogenolysis
Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.
There are two primary modes of performing catalytic hydrogenolysis: using hydrogen gas or through catalytic transfer hydrogenation.
This is the classic and highly efficient method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.[2]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine-3-carboxylic acid. The product can be used as is or purified further by crystallization if necessary.[2]
This method offers a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, by employing a hydrogen donor.[1] Ammonium formate is a commonly used and effective hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ammonium formate (HCOONH₄), 3-5 equivalents
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through Celite® to remove the catalyst. Evaporate the solvent. To remove excess ammonium formate, the residue can be taken up in a suitable organic solvent and washed with a saturated sodium chloride solution, or purified via dialysis and lyophilization for peptide applications.
Table 1: Comparison of Catalytic Hydrogenolysis Methods
| Parameter | Catalytic Hydrogenation (H₂ Gas) | Catalytic Transfer Hydrogenation (Ammonium Formate) |
| Hydrogen Source | Hydrogen Gas | Ammonium Formate |
| Safety | Requires careful handling of flammable H₂ gas. | Safer, avoids the use of high-pressure hydrogen gas.[1] |
| Equipment | Hydrogenation apparatus or balloon setup. | Standard laboratory glassware. |
| Byproducts | Toluene, CO₂ | Toluene, CO₂, Ammonia, Formic Acid derivatives |
| Key Advantage | High efficiency and clean reaction profile.[1] | Enhanced safety, particularly for scale-up.[1] |
| Limitation | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1][2] | May require additional purification to remove the hydrogen donor and its byproducts. |
Acid-Mediated Cleavage: An Alternative for Sensitive Substrates
Acidic cleavage is a valuable alternative for substrates that contain functional groups sensitive to hydrogenation.[1][2] Strong acids like hydrogen bromide (HBr) in acetic acid are commonly used.
Mechanism: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1). This cleavage results in the formation of benzyl bromide, carbon dioxide, and the protonated amine.
This method is robust but requires careful handling of corrosive reagents.
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Glacial acetic acid
-
Diethyl ether or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.
-
Reaction: Stir the reaction at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether and collected by filtration.[1] Alternatively, the reaction mixture can be diluted with dichloromethane.[1]
-
Isolation: The product, typically as a hydrobromide salt, is collected by filtration. An aqueous work-up with neutralization using a base (e.g., NaHCO₃) followed by extraction can be performed to obtain the free amine.[1][2]
Decision-Making Workflow for Deprotection
The selection of the appropriate deprotection method is a critical step for the success of the synthesis. The following decision tree provides a logical guide for choosing the optimal protocol.
Diagram: Deprotection Method Selection
Caption: A decision tree to guide the selection of the appropriate deprotection method.
Safety Precautions
-
Catalytic Hydrogenolysis: Palladium on carbon is flammable, especially when dry. Handle it in an inert atmosphere. Hydrogen gas is highly flammable and should be used in a well-ventilated fume hood away from ignition sources.[2]
-
Acidic Cleavage: Concentrated HBr and acetic acid are highly corrosive. Always handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
Conclusion
The deprotection of this compound is a fundamental transformation in synthetic chemistry. Catalytic hydrogenolysis stands out as the most common and mild method, with transfer hydrogenation offering a safer alternative for larger-scale operations.[1] Acidic cleavage provides a robust option for substrates that are incompatible with hydrogenation.[1] By understanding the mechanisms and following the detailed protocols provided in this guide, researchers can confidently and effectively perform this crucial deprotection step, paving the way for the successful synthesis of complex and biologically active molecules.
References
Application Note: Comprehensive Characterization of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Well-Characterized Building Block
1-N-Cbz-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold, a structural motif frequently found in approved drugs due to its favorable three-dimensional conformation which allows for effective interaction with biological targets.[1] The Carbobenzyloxy (Cbz) protecting group on the nitrogen atom is crucial, rendering the amine non-nucleophilic and stable under various reaction conditions, thereby enabling precise synthetic manipulations of the carboxylic acid functionality.[1]
Given its role as a critical precursor for more complex molecules, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the identity, purity, and stereochemical integrity of the final therapeutic candidates.[1] This guide provides a multi-technique approach to the comprehensive analysis of this key building block, outlining detailed protocols and the expert rationale behind them.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | [2][3] |
| Molecular Weight | 249.26 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [5][6] |
| Exact Mass | 249.1001 g/mol | [2][4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][7] |
Orthogonal Analytical Workflow: A Strategy for Confidence
No single analytical technique can provide a complete picture of a molecule. A robust characterization strategy relies on an orthogonal approach, where multiple techniques based on different physical principles are used to confirm the structure, purity, and identity. This workflow ensures that impurities with different chemical properties (e.g., those lacking a chromophore for UV detection) are not missed.
Caption: Orthogonal workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
Expertise & Experience: Why NMR is Definitive
For a molecule like this, ¹H NMR is essential to confirm the presence and connectivity of the pyrrolidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The diastereotopic nature of the protons on the pyrrolidine ring often leads to complex multiplets, which can be fully assigned using 2D NMR techniques like COSY (Correlation Spectroscopy). ¹³C NMR confirms the presence of the correct number of carbons, with key signals for the two carbonyls (carbamate and carboxylic acid) and the aromatic carbons.[1]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Tip: DMSO-d₆ is often preferred as it can solubilize both the starting material and potential polar impurities, and the acidic proton of the carboxylic acid is readily observed.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 13 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for quaternary carbons.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[8]
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.
Expected Data & Interpretation
| ¹H NMR (Expected Shifts in CDCl₃) | Assignment |
| ~11-12 ppm (br s, 1H) | Carboxylic acid (-COOH) proton |
| ~7.35 ppm (m, 5H) | Aromatic protons of the benzyl group |
| ~5.15 ppm (s, 2H) | Benzylic protons (-O-CH₂ -Ph) |
| ~3.5-3.8 ppm (m, 4H) | Pyrrolidine ring protons (-CH₂-N-CH₂-) |
| ~3.0-3.2 ppm (m, 1H) | Pyrrolidine ring proton (-CH-COOH) |
| ~2.1-2.3 ppm (m, 2H) | Pyrrolidine ring protons (-CH₂-) |
| ¹³C NMR (Expected Shifts) | Assignment |
| ~175-180 ppm | Carboxylic acid carbonyl (C =O) |
| ~155 ppm | Carbamate carbonyl (C =O) |
| ~136 ppm | Aromatic quaternary carbon |
| ~128 ppm | Aromatic carbons (-C H=) |
| ~67 ppm | Benzylic carbon (-O-C H₂-Ph) |
| ~45-55 ppm | Pyrrolidine ring carbons adjacent to N |
| ~30-40 ppm | Other pyrrolidine ring carbons |
Note: Due to rotational isomers (rotamers) around the carbamate C-N bond, peak broadening or duplication of signals for the pyrrolidine ring protons and carbons is common and should be anticipated.
Mass Spectrometry (MS): Confirming Molecular Identity
MS provides the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement that can confirm the elemental formula.
Expertise & Experience: Choosing the Right Ionization
Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that minimizes fragmentation and typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[1] The carboxylic acid group makes it particularly amenable to ESI in negative mode. HRMS analysis to within 5 ppm of the calculated exact mass is the gold standard for confirming the elemental composition.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, both positive and negative modes.
-
Mass Range: Scan from m/z 100 to 500.
-
Analysis: Extract the theoretical exact masses for potential adducts.
-
Expected Data & Interpretation
| Ion | Calculated Exact Mass (C₁₃H₁₅NO₄) | Observed in |
| [M+H]⁺ | 250.1074 | ESI Positive Mode |
| [M+Na]⁺ | 272.0893 | ESI Positive Mode |
| [M-H]⁻ | 248.0928 | ESI Negative Mode |
The observation of an ion with an m/z value corresponding to the calculated exact mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the assigned elemental formula.[1][8]
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the primary technique for determining the purity of the compound and quantifying any impurities. A UV detector is suitable as the Cbz group contains a strong chromophore.
Protocol: Reversed-Phase HPLC Purity Method
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: An HPLC system with a UV detector and a C18 stationary phase column.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 20% B to 80% B
-
20-25 min: 80% B to 95% B
-
25-27 min: Hold at 95% B
-
27-30 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Trustworthiness: System Suitability
Before analyzing samples, perform a system suitability check. Inject a standard solution multiple times and verify that the retention time is reproducible (RSD < 1%) and the peak shape is symmetrical (tailing factor between 0.9 and 1.5). This ensures the reliability of the obtained purity values.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.
Principle and Rationale
This technique identifies functional groups by their characteristic vibrations upon absorption of infrared radiation. For this compound, the most important vibrations are the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and the carbamate, and the C-H stretches of the aromatic and aliphatic portions.[1]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean crystal first, followed by the sample spectrum.
-
Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid[9][10][11] |
| ~1710-1760 (strong, sharp) | C=O stretch | Carboxylic Acid[9][10][11] |
| ~1680-1700 (strong, sharp) | C=O stretch | Carbamate (Cbz group)[1][12] |
| ~2850-3000 (medium) | C-H stretch | Aliphatic (pyrrolidine ring) |
| ~3000-3100 (medium) | C-H stretch | Aromatic (benzyl group) |
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 188527-21-1 [sigmaaldrich.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Notes & Protocols: (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid as a Premier Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid, a cornerstone chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, including potent enzyme inhibitors and modulators of central nervous system targets.[1] The strategic placement of the carboxylic acid at the 3-position and the robust benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for versatile and controlled synthetic manipulations.[2][3] This document details the rationale behind its use, provides validated, step-by-step protocols for its synthesis and subsequent functionalization, and presents its application in the construction of advanced molecular architectures.
Introduction: The Strategic Value of the Cbz-Protected β-Amino Acid Scaffold
The pursuit of novel therapeutics with enhanced potency and selectivity is intrinsically linked to the ability to control three-dimensional molecular architecture. Chiral building blocks like (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid are indispensable tools in this endeavor.[2] Unlike linear molecules, the non-planar pyrrolidine ring effectively explores pharmacophore space, increasing the potential for high-affinity interactions with biological targets such as enzymes and receptors.[3]
The choice of the Cbz group for nitrogen protection is deliberate and strategic. It serves several critical functions:
-
Amine Reactivity Attenuation: The Cbz group renders the pyrrolidine nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions during subsequent chemical transformations, particularly those involving the activation of the carboxylic acid.[2][3]
-
Orthogonal Deprotection: The Cbz group is renowned for its stability across a wide range of acidic and basic conditions.[2] Its selective removal is most commonly and cleanly achieved via catalytic hydrogenolysis, a condition that leaves many other protecting groups (e.g., Boc, Fmoc, various esters) intact, enabling complex, multi-step synthetic sequences.[2][3]
-
Chiral Integrity: The mild conditions used for both the introduction and removal of the Cbz group ensure that the stereochemical integrity of the chiral center at the C3 position is maintained throughout the synthesis.
This guide will provide the necessary protocols to leverage these advantages in a laboratory setting.
Synthesis and Characterization
A reliable and scalable synthesis of the title compound is fundamental. The following protocol is a robust, one-pot procedure starting from the commercially available (R)-pyrrolidine-3-carboxylic acid.
Protocol 1: Synthesis of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid
This protocol details the N-protection of (R)-pyrrolidine-3-carboxylic acid using benzyl chloroformate under aqueous basic conditions.
Workflow Diagram:
Caption: Workflow for the synthesis of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and sodium bicarbonate (2.2 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture again to 0 °C and carefully acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product as a white solid.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization Data
The structural integrity and purity of the synthesized (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid should be confirmed by spectroscopic methods.
| Parameter | Data |
| Molecular Formula | C₁₃H₁₅NO₄[4][5] |
| Molecular Weight | 249.26 g/mol [4][5] |
| Appearance | White to off-white solid[4] |
| Purity (Typical) | ≥95%[2][4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5-11.5 (br s, 1H, COOH), 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.50-3.80 (m, 4H, pyrrolidine H-2, H-5), 2.90-3.10 (m, 1H, pyrrolidine H-3), 2.10-2.30 (m, 2H, pyrrolidine H-4). Note: Spectrum shows rotamers. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.5, 155.0, 136.5, 128.6, 128.2, 128.0, 67.4, 46.5, 45.5, 42.0, 30.0. Note: Two signals for some pyrrolidine carbons may appear due to rotamers. |
| Mass Spec (ESI-) | m/z: 248.1 [M-H]⁻ |
| IR (KBr, cm⁻¹) | 3300-2500 (br, COOH), 1740 (C=O, acid), 1690 (C=O, carbamate) |
Applications in Synthesis: Amide Bond Formation
A primary application of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid is its use as a scaffold to be elaborated via amide bond formation. This is a key step in the synthesis of a vast number of pharmaceutical candidates, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[6]
Protocol 2: EDC/HOBt Mediated Amide Coupling with Benzylamine
This protocol provides a reliable method for coupling the chiral building block with a primary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.
Reaction Scheme Diagram:
Caption: Amide coupling of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid with benzylamine.
Materials:
-
(R)-1-N-Cbz-pyrrolidine-3-carboxylic acid
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amide.
Expected Results and Characterization of Amide Product
| Parameter | Data for (R)-N-Benzyl-1-(benzyloxycarbonyl)pyrrolidine-3-carboxamide |
| Yield | 85-95% |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.40 (m, 10H, Ar-H), 6.50 (br t, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.45 (d, 2H, NHCH₂Ph), 3.40-3.70 (m, 4H, pyrrolidine H-2, H-5), 2.70-2.85 (m, 1H, pyrrolidine H-3), 2.00-2.20 (m, 2H, pyrrolidine H-4). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.0, 155.2, 138.0, 136.5, 128.8, 128.6, 128.2, 128.0, 127.8, 127.5, 67.4, 46.8, 45.8, 43.8, 43.0, 31.0. |
| Mass Spec (ESI+) | m/z: 339.2 [M+H]⁺ |
Conclusion and Future Perspectives
(R)-1-N-Cbz-pyrrolidine-3-carboxylic acid stands as a validated and highly effective chiral synthon for drug discovery and development. Its inherent stereochemistry, conformational rigidity, and the orthogonal nature of its protecting group provide chemists with a reliable platform for constructing complex molecular targets with high precision. The protocols detailed herein offer reproducible methods for both the preparation of this building block and its subsequent use in amide bond formation, a critical transformation in medicinal chemistry. Future applications will undoubtedly see this scaffold incorporated into novel therapeutic modalities, including PROTACs and peptide-drug conjugates, where precise spatial orientation and robust chemical handles are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic Acid
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a critical building block in medicinal chemistry and drug development. The synthesis is based on the N-protection of pyrrolidine-3-carboxylic acid using benzyl chloroformate. This document outlines the chemical principles, a step-by-step protocol suitable for scale-up, safety and handling guidelines for hazardous reagents, and methods for purification and characterization of the final product. The presented protocol is designed to be robust, scalable, and efficient, addressing the needs of researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
This compound is a valuable chiral intermediate widely employed in the synthesis of a diverse range of biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs[1]. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for selective manipulation of the carboxylic acid functionality, making it an ideal precursor for the construction of complex molecular architectures, including enzyme inhibitors and receptor agonists[2]. The stereochemistry at the 3-position is often crucial for biological activity, and this guide can be adapted for either the (R) or (S) enantiomer, depending on the desired final product[3][4].
Synthetic Strategy: N-Protection of Pyrrolidine-3-carboxylic Acid
The most direct and industrially viable route to this compound is the N-protection of the corresponding pyrrolidine-3-carboxylic acid. This reaction involves the formation of a carbamate linkage between the secondary amine of the pyrrolidine ring and the benzyloxycarbonyl group.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of pyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation[3].
Caption: General reaction scheme for the N-Cbz protection of pyrrolidine-3-carboxylic acid.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrolidine-3-carboxylic acid | ≥98% | Commercial Supplier | Select appropriate enantiomer ((R) or (S)) |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercial Supplier | Highly corrosive and toxic. Handle with extreme care. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercial Supplier | |
| Dioxane | Anhydrous, ≥99.8% | Commercial Supplier | Solvent |
| Water | Deionized | In-house | |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercial Supplier | For acidification |
| Ethyl Acetate | ACS Grade | Commercial Supplier | Extraction solvent |
| Brine (saturated NaCl solution) | In-house | For washing | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Supplier | Drying agent |
| Glass-lined reactor with overhead stirring, temperature control, and addition funnel | Appropriate for the desired scale | ||
| Personal Protective Equipment (PPE) | Chemical resistant gloves, safety goggles, face shield, lab coat, respirator |
Step-by-Step Procedure
Caption: Workflow for the large-scale synthesis of this compound.
-
Reaction Setup: In a suitably sized glass-lined reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge pyrrolidine-3-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Add a 1:1 mixture of deionized water and dioxane (approximately 10 mL per gram of starting material). Begin stirring and add anhydrous sodium carbonate (2.5 eq).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Initial Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Add ethyl acetate (5 mL per gram of starting material) and stir for 15 minutes. Separate the aqueous and organic layers. Discard the organic layer, which contains unreacted benzyl chloroformate and other impurities.
-
Acidification: Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A white precipitate of the product should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 5 mL per gram of starting material).
-
Drying and Concentration: Combine the organic extracts and wash with brine (2 x 3 mL per gram of starting material). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography for higher purity.
Quantitative Data
| Parameter | Value |
| Starting Material | Pyrrolidine-3-carboxylic acid |
| Equivalents | |
| Pyrrolidine-3-carboxylic acid | 1.0 |
| Benzyl Chloroformate | 1.1 |
| Sodium Carbonate | 2.5 |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Safety and Handling
Benzyl Chloroformate is a highly hazardous substance and requires strict safety protocols.
-
Corrosive and Toxic: It can cause severe skin burns, eye damage, and respiratory irritation[5][6][7][8]. Inhalation can be fatal[6][8]. It is also a suspected carcinogen[5][6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood. For large quantities, a respirator with an appropriate cartridge is recommended[7][9].
-
Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources[5]. Grounding procedures should be in place to prevent static discharge[5].
-
Spills: In case of a spill, evacuate the area. Use absorbent materials for containment and dispose of as hazardous waste. Do not use water to clean up spills as it can react with benzyl chloroformate[7].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water[5][6].
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with literature values.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and production chemists can efficiently produce this valuable intermediate in high yield and purity. The robustness of this procedure makes it suitable for both academic research and industrial applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemos.de [chemos.de]
- 7. nj.gov [nj.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
The Strategic Application of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly nitrogen-containing heterocycles, form the backbone of a vast number of pharmaceuticals. Among the arsenal of chiral building blocks available to the synthetic chemist, 1-N-Cbz-pyrrolidine-3-carboxylic acid stands out as a versatile and reliable starting material. This guide provides an in-depth exploration of its strategic applications in asymmetric synthesis, complete with detailed protocols and the scientific rationale behind its use.
The inherent chirality of this compound, derived from the natural chiral pool, offers a distinct advantage by eliminating the need for de novo asymmetric induction in the initial steps of a synthetic sequence. The presence of two orthogonal functional groups—the Cbz-protected amine and the carboxylic acid—allows for selective manipulation and elaboration into a diverse array of more complex chiral structures. The carbobenzyloxy (Cbz) group is a robust protecting group for the pyrrolidine nitrogen, rendering it non-nucleophilic and stable to a wide range of reaction conditions, which is crucial for the selective modification of the carboxylic acid moiety[1].
Core Synthetic Transformations and Strategic Considerations
The utility of this compound in asymmetric synthesis is primarily realized through a series of fundamental transformations that convert the carboxylic acid and the protected amine into new functionalities. These transformations are the gateway to synthesizing chiral ligands, organocatalysts, and key intermediates for active pharmaceutical ingredients (APIs).
Diagram 1: Key Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Application in the Synthesis of Chiral Diamine Ligands via Curtius Rearrangement
One of the most powerful applications of this compound is its conversion into chiral 1,2- and 1,3-diamine precursors. These diamines are privileged scaffolds for the construction of highly effective chiral ligands for a multitude of asymmetric catalytic reactions. The Curtius rearrangement provides a reliable method to convert the carboxylic acid into a primary amine with retention of stereochemistry[2][3].
The resulting 3-amino-pyrrolidine derivative, after appropriate functionalization, can be used to synthesize ligands for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Protocol 1: Synthesis of tert-butyl ((3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl)carbamate
This two-step protocol details the conversion of the carboxylic acid to a Boc-protected amine via a Curtius rearrangement, a key step in the synthesis of chiral diamine ligands[4][5].
Step 1: Acyl Azide Formation
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).
-
Addition of Reagents: Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath. To this stirred solution, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting carboxylic acid.
Step 2: Curtius Rearrangement and Trapping of the Isocyanate
-
Heating: Gently heat the reaction mixture to 80-85 °C. The formation of the isocyanate from the acyl azide is accompanied by the evolution of nitrogen gas. Maintain this temperature for 2-3 hours until gas evolution ceases.
-
Trapping: To the solution containing the in situ generated isocyanate, add anhydrous tert-butanol (3.0 eq). Continue to stir the reaction mixture at 80-85 °C for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired Boc-protected amine.
| Parameter | Typical Value |
| Starting Material | (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 0 °C to 85 °C |
| Typical Yield | 75-85% over two steps |
Utilization as a Precursor for Chiral Alcohols and their Derivatives
Reduction of the carboxylic acid functionality of this compound affords the corresponding chiral alcohol, (R)-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)methanol. This chiral alcohol is a versatile intermediate that can be further elaborated into a variety of chiral ligands and building blocks. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution, or it can be used to introduce phosphine moieties for the synthesis of P,N-ligands.
Protocol 2: Reduction of (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid
This protocol describes the reduction of the carboxylic acid to the primary alcohol.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up and Purification: Concentrate the mixture under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (R)-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)methanol.
| Parameter | Typical Value |
| Starting Material | (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid |
| Key Reagent | Borane-tetrahydrofuran complex (BH3·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 85-95% |
Application in the Synthesis of Bioactive Molecules: DPP-4 Inhibitors
The pyrrolidine scaffold is a key structural motif in many potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes[6]. This compound serves as a valuable starting material for the synthesis of these important therapeutic agents. The carboxylic acid can be coupled with various amines to introduce the necessary side chains for potent enzyme inhibition.
Protocol 3: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Precursor
This protocol outlines a standard amide coupling procedure to form a key intermediate for a DPP-4 inhibitor, starting from the N-protected pyrrolidine-3-carboxylic acid[6][7].
Diagram 2: Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
-
Dissolution: In a round-bottom flask, dissolve (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) and the desired amine (e.g., a substituted aminopiperidine derivative, 1.1 eq) in anhydrous dimethylformamide (DMF) (0.2 M).
-
Addition of Reagents: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Typical Value |
| Starting Material | (R)-1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid |
| Coupling Reagents | HATU, HOBt, DIPEA |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature |
| Typical Yield | 70-90% |
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability, inherent chirality, and the orthogonal reactivity of its functional groups make it an invaluable starting material for the synthesis of a wide range of complex and valuable molecules. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to apply it to their own synthetic challenges in the pursuit of new catalysts, ligands, and therapeutic agents. The careful choice of reaction conditions and a thorough understanding of the underlying chemical principles are key to successfully harnessing the full potential of this important chiral synthon.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 1-N-Cbz-pyrrolidine-3-carboxylic Acid
<
Abstract
This comprehensive guide provides a detailed technical overview and field-proven protocols for the chemical modification of 1-N-Cbz-pyrrolidine-3-carboxylic acid at the carboxyl group. This chiral building block is a valuable scaffold in medicinal chemistry and drug development, and its precise functionalization is critical for synthesizing targeted molecular probes, peptide mimetics, and complex drug candidates. This document outlines the core principles and step-by-step methodologies for three primary transformations: amide bond formation, esterification, and reduction to the corresponding primary alcohol. Each section is designed to provide researchers with the causal logic behind experimental choices, ensuring robust, reproducible, and self-validating outcomes.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in numerous FDA-approved drugs. Its non-planar, saturated heterocyclic structure provides an excellent framework for introducing three-dimensional diversity into drug candidates, often leading to improved binding affinity and pharmacokinetic profiles. This compound, with its defined stereochemistry and orthogonal protecting groups (a carbobenzyloxy, or Cbz, group on the nitrogen and a reactive carboxylic acid), serves as an ideal starting point for chemical library synthesis.
The Cbz group provides robust protection to the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be cleanly removed via hydrogenolysis. This allows for selective modification at the C-3 position's carboxyl group, which is the focus of this guide. The ability to transform this carboxylic acid into amides, esters, or alcohols opens a gateway to a vast chemical space, enabling the exploration of structure-activity relationships (SAR).
General Workflow for Carboxyl Group Functionalization
The transformation of the carboxyl group on the this compound scaffold follows a logical progression. The selection of a specific pathway depends on the desired final functional group. All protocols emphasize the need for anhydrous conditions to prevent hydrolysis of activated intermediates and ensure high yields.
Caption: General workflow for functionalizing the carboxyl group.
Amide Bond Formation: The Power of Modern Coupling Reagents
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. Modern peptide coupling reagents have revolutionized this process, offering high efficiency, fast reaction times, and crucially, suppression of racemization at adjacent chiral centers.
Principle & Rationale: HATU-Mediated Coupling
For this application, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a third-generation uronium salt-based coupling reagent renowned for its superior performance.[1]
The causality behind this choice is threefold:
-
High Reactivity: HATU rapidly activates the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily undergoes nucleophilic attack by the amine.[2][3][4]
-
Suppression of Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) moiety released during activation is a superior leaving group compared to its predecessor, HOBt. It is believed to stabilize the activated intermediate and accelerate the coupling, minimizing the time for potential epimerization.[2][5]
-
Broad Substrate Scope: HATU is effective for coupling sterically hindered or electron-deficient amines, where other reagents might fail.[2]
The mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the OAt-active ester, which is then intercepted by the amine to yield the final amide product.[4][5]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3]
Self-Validation/Characterization:
-
¹H NMR: Expect to see characteristic peaks for the pyrrolidine ring protons, the Cbz protecting group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm), and signals corresponding to the newly introduced amine moiety. A new amide N-H proton signal may appear between 6-8 ppm.
-
Mass Spectrometry (ESI-MS): Confirm the formation of the desired product by identifying the correct mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic base |
Esterification: Accessing Bioisosteres and Prodrugs
Esterification of the carboxyl group can be used to generate prodrugs, modulate solubility, or create bioisosteric replacements for the carboxylic acid. The Steglich esterification is a classic and exceptionally mild method suitable for sensitive substrates.
Principle & Rationale: Steglich Esterification
The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[6][7]
Causality of Reagent Choice:
-
Mild Conditions: The reaction proceeds efficiently at room temperature under neutral conditions, preserving acid-labile functional groups like the Cbz protecting group.[6][8]
-
DMAP Catalysis: DMAP acts as a potent acyl transfer agent. It reacts with the DCC-activated O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species. This intermediate is much more reactive towards the alcohol than the O-acylisourea itself, dramatically accelerating the reaction and suppressing a common side reaction—the formation of an N-acylurea byproduct.[8]
-
Simple Work-up: The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[7]
Protocol 4.1: General Procedure for Steglich Esterification
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
-
0.5 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography (ethyl acetate/hexanes).
Self-Validation/Characterization:
-
¹H NMR: Observe the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of new signals corresponding to the alcohol moiety, particularly the protons on the carbon adjacent to the new ester oxygen (e.g., a quartet around 4.2 ppm for an ethyl ester).
-
IR Spectroscopy: Look for the characteristic C=O stretch of the ester at ~1735 cm⁻¹, which is typically at a higher wavenumber than the starting carboxylic acid C=O stretch.
Reduction to Alcohol: Creating Versatile Intermediates
Reduction of the carboxylic acid to a primary alcohol (1-N-Cbz-pyrrolidin-3-yl)methanol provides a versatile intermediate that can undergo further synthetic manipulations, such as oxidation to the aldehyde or conversion to leaving groups for nucleophilic substitution.
Principle & Rationale: Selective Borane Reduction
The challenge in this transformation is to reduce the carboxylic acid without affecting the Cbz protecting group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the Cbz group. Borane (BH₃), typically used as its stable complex with tetrahydrofuran (BH₃·THF), is the reagent of choice for this selective reduction.
Causality of Reagent Choice:
-
Chemoselectivity: Borane selectively reduces carboxylic acids over many other functional groups, including esters, amides, and, importantly, carbamates like the Cbz group.[9] This selectivity arises because the acidic proton of the carboxylic acid reacts with borane to form a triacyloxyborane intermediate, which is then readily reduced.
-
Mild Conditions: The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature, minimizing potential side reactions.[10] Recent advancements have even shown that borane precursors like ammonia-borane can be used with catalytic activators for safer, room-temperature reductions.[11][12]
Protocol 5.1: General Procedure for Borane Reduction
Safety Note: Borane-THF is moisture-sensitive and flammable. Handle under an inert atmosphere in a well-ventilated fume hood. The reaction produces hydrogen gas and should be quenched carefully.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, typically 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Ethyl Acetate
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Add this compound (1.0 eq) to an oven-dried flask and place under an inert atmosphere.
-
Dissolve the acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (approx. 2.0-3.0 eq) dropwise via syringe. Gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and very slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate and wash with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: The resulting alcohol can often be obtained in high purity after work-up, but can be further purified by flash column chromatography if necessary.
Self-Validation/Characterization:
-
¹H NMR: The most significant change is the disappearance of the carboxyl proton and the appearance of a new set of signals for the -CH₂OH group, typically a doublet around 3.5-3.7 ppm, and a broad singlet for the -OH proton.
-
¹³C NMR: The carboxylic carbon signal (~175-180 ppm) will disappear and a new signal for the -CH₂OH carbon will appear around 60-65 ppm.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid will be replaced by a sharper O-H stretch for the alcohol (~3300-3400 cm⁻¹) and the C=O stretch will be absent.
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the functionalization of this compound. By understanding the underlying principles and the rationale for reagent selection—from the high efficiency of HATU in amide coupling, to the mildness of the Steglich esterification, and the chemoselectivity of borane reduction—researchers can confidently and strategically modify this valuable building block to advance their drug discovery and development programs. Proper analytical characterization at each stage is paramount to validating the outcome of these transformations.
References
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with a benzyloxycarbonyl (Cbz or Z) group.[1][2] This is typically achieved by reacting the starting amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][2] The Cbz group is a robust protecting group that is stable under a variety of conditions, making it ideal for multi-step syntheses.[1]
The reaction's success hinges on careful control of parameters such as pH, temperature, and the choice of reagents. This guide will walk you through potential pitfalls and how to navigate them.
Troubleshooting Guide: Enhancing Your Yield
This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.
Question: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I fix this?
Answer: A low yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and improper work-up procedures.[3] Let's break down the potential causes:
-
Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the starting amino acid will be protonated, reducing its nucleophilicity. Conversely, a pH that is too high (above 10) can lead to the decomposition of the benzyl chloroformate and potential racemization of the final product.[2]
-
Poor Quality Reagents: The purity of your starting materials, especially the benzyl chloroformate, is crucial. Old or improperly stored Cbz-Cl can decompose, leading to a lower effective concentration and the introduction of impurities.
-
Solution: Use fresh, high-purity benzyl chloroformate. It is advisable to purchase from a reputable supplier and store it under the recommended conditions.
-
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating can sometimes improve the reaction rate and yield. However, excessive heat can promote side reactions and decomposition.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to around 40-50°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Inefficient Mixing: In a biphasic reaction system (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to ensure efficient contact between the reactants.
-
Solution: Use a magnetic stirrer set to a high speed to ensure the reaction mixture is a well-mixed emulsion.
-
Problem 2: Presence of Impurities in the Final Product
Even with a reasonable yield, impurities can complicate purification and subsequent steps.
Question: After work-up, my NMR spectrum shows several unexpected peaks alongside my product. What are these impurities and how can I avoid them?
Answer: The formation of byproducts is a common issue. Here are the most likely culprits:
-
Unreacted Starting Material: Incomplete reaction is a common source of contamination.
-
Solution: Monitor the reaction progress by TLC until the starting material spot is no longer visible. If the reaction stalls, a small additional charge of benzyl chloroformate might be necessary.
-
-
Benzyl Alcohol: This can form from the hydrolysis of benzyl chloroformate, especially if the pH is not well-controlled or if there is excess water in the reaction.
-
Solution: Careful control of pH is key. During the work-up, a thorough wash with a basic aqueous solution (like sodium bicarbonate) can help remove acidic impurities and any remaining Cbz-Cl, while benzyl alcohol can often be removed during the aqueous washes.
-
-
Over-alkylation Products: While less common for this specific reaction, it's a possibility in related syntheses.
-
Solution: Ensure the stoichiometry of your reagents is correct. A slight excess of the amino acid can sometimes be used to ensure all the protecting group is consumed.
-
Experimental Workflow and Protocol
Here is a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Detailed Protocol
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine-3-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.
-
Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is complete when the starting amino acid spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution. A white precipitate should form.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
| Reagent | Molar Eq. | Purpose |
| Pyrrolidine-3-carboxylic acid | 1 | Starting material |
| Sodium Hydroxide | 2.2 | Base to deprotonate the amino acid and neutralize HCl byproduct |
| Benzyl Chloroformate | 1.1 | Protecting group source |
| 1M Hydrochloric Acid | As needed | For acidification during work-up |
| Ethyl Acetate | - | Extraction solvent |
| Diethyl Ether | - | For washing |
| Anhydrous Sodium Sulfate | - | Drying agent |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for this reaction?
A1: Yes, other bases can be used. Potassium carbonate and sodium carbonate are common choices, often used in solvents like acetonitrile or THF.[1] The key is to use a base that is strong enough to deprotonate the amino acid and neutralize the HCl generated during the reaction, while also maintaining the optimal pH range.[1][2]
Q2: How do I know if my Cbz-Cl is of good quality?
A2: Benzyl chloroformate is a lachrymator and is sensitive to moisture. A fresh bottle should be a clear, colorless to pale yellow liquid. If it appears cloudy or has a strong odor of benzyl chloride, it may have decomposed and should not be used.
Q3: Is it possible to perform this reaction in a one-pot fashion?
A3: Yes, this reaction is often performed as a one-pot synthesis where the pyrrolidine-3-carboxylic acid, base, and benzyl chloroformate are combined in a single reaction vessel.[1] This simplifies the procedure and can be very efficient.
Q4: What is the best way to monitor the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Staining with ninhydrin is effective for visualizing the starting amino acid, which will appear as a colored spot, while the Cbz-protected product is ninhydrin-negative. The product can be visualized under UV light.
Q5: My product is an oil and won't crystallize. What should I do?
A5: If the product is an oil, it may be due to residual solvent or impurities. Try to co-evaporate the oil with a solvent like toluene to remove any remaining water. If it still remains an oil, purification by column chromatography on silica gel may be necessary.
References
Technical Support Center: Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered issues during the Cbz protection of pyrrolidine-3-carboxylic acid. Each entry is structured in a question-and-answer format to provide direct and actionable advice.
Issue 1: Formation of a High Molecular Weight Impurity
Question: "My LC-MS analysis shows a significant impurity with a mass corresponding to the addition of a second Cbz group. What is this byproduct and how can I prevent its formation?"
Answer:
This impurity is almost certainly the N,O-bis-Cbz derivative, where both the pyrrolidine nitrogen and the carboxylic acid have reacted with benzyl chloroformate (Cbz-Cl).
Underlying Mechanism: The primary reaction is the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Cbz-Cl. However, the carboxylate anion, formed under basic conditions, can also act as a nucleophile. It can attack Cbz-Cl to form a mixed anhydride. This mixed anhydride is the O-acylated byproduct. The reactivity is highly dependent on pH and the reaction conditions.
Diagnostic Steps:
-
Mass Spectrometry (MS): Look for a mass peak corresponding to [M + Cbz] or specifically M+134 (mass of Cbz group minus HCl).
-
NMR Spectroscopy: In the ¹H NMR spectrum, you may observe a downfield shift of the proton at the C3 position and additional aromatic protons from the second Cbz group.
Mitigation Strategies:
-
Strict pH Control: The key to preventing this side reaction is maintaining the reaction pH in the optimal range of 8-10.[1] A pH that is too high increases the concentration of the carboxylate anion, promoting O-acylation.
-
Controlled Reagent Addition: Add the benzyl chloroformate slowly and portion-wise to the reaction mixture at a low temperature (0-5 °C). This ensures that the Cbz-Cl preferentially reacts with the more nucleophilic amine before it can react with the carboxylate.
-
Use of a Biphasic System (Schotten-Baumann conditions): Performing the reaction in a biphasic system (e.g., water/diethyl ether) with a base like sodium carbonate can be highly effective.[2] The amine reacts at the interface, and the product is extracted into the organic layer, minimizing side reactions in the aqueous phase.
Issue 2: Presence of Oligomeric Byproducts
Question: "I'm observing a smear of higher molecular weight species in my analysis, suggesting oligomerization. What causes this and how can it be avoided?"
Answer:
The formation of oligomers or peptide-like chains is a known issue in amino acid chemistry, especially under certain activation conditions.[3][4][5]
Underlying Mechanism: This side reaction occurs when the carboxylic acid of one molecule is activated and then reacts with the amine of another molecule, leading to the formation of a dimer, trimer, and higher-order oligomers.[6] While less common during a simple protection step, it can be triggered by:
-
In-situ activation of the carboxylic acid: If the reaction conditions inadvertently lead to the formation of an activated ester or anhydride of the starting material.
-
High concentrations: Increased proximity of molecules can favor intermolecular reactions.
Diagnostic Steps:
-
LC-MS: Look for a series of peaks with repeating mass units corresponding to the pyrrolidine-3-carboxylic acid monomer.
-
Size Exclusion Chromatography (SEC): If significant polymerization has occurred, SEC can be used to separate the oligomers by size.
Mitigation Strategies:
-
Maintain Low Temperatures: Conduct the reaction at 0-5 °C to reduce the rate of potential side reactions.
-
Ensure Rapid and Efficient N-Protection: The goal is to quickly cap the nucleophilic amine. Slow addition of the protecting group or suboptimal pH can leave unreacted amine available for oligomerization.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.
Issue 3: Racemization of the Chiral Center
Question: "My final product shows a loss of enantiomeric excess (ee). How can I prevent racemization at the C3 position?"
Answer:
Maintaining the stereochemical integrity of the chiral center at C3 is critical. Racemization can occur, particularly under harsh basic conditions.[1]
Underlying Mechanism: The proton alpha to the carboxylic acid (at the C3 position) can be abstracted by a strong base to form an enolate intermediate. This planar enolate can then be protonated from either face, leading to a mixture of enantiomers. While the C3 proton is not as acidic as the proton alpha to a ketone, prolonged exposure to strong bases or elevated temperatures can promote this process.
Diagnostic Steps:
-
Chiral HPLC/SFC: The most reliable method to determine the enantiomeric excess is by using a chiral stationary phase.
-
Polarimetry: A decrease in the specific rotation of the purified product compared to the literature value can indicate racemization.
Mitigation Strategies:
-
Choice of Base and pH Control: Use a moderately weak inorganic base like sodium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide. Maintain the pH between 8 and 10.[1]
-
Temperature Control: Keep the reaction temperature low (0-5 °C) throughout the addition and stirring process.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and proceed with the workup as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the Cbz protection of pyrrolidine-3-carboxylic acid?
A1: The most widely accepted and robust method is the Schotten-Baumann reaction.[2] This typically involves dissolving the amino acid in an aqueous solution of a base like sodium carbonate at 0-5 °C. Benzyl chloroformate is then added dropwise while stirring vigorously. This biphasic approach helps to control the reaction and minimize side products.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation between the starting material (amino acid) and the Cbz-protected product. The starting material is highly polar and will have a low Rf, while the product is more nonpolar and will have a higher Rf. Staining with ninhydrin can be used to visualize the free amine of the starting material.
Q3: What is the best method for purifying the final product?
A3: After an acidic workup to protonate the carboxylic acid, the product can typically be extracted into an organic solvent like ethyl acetate or dichloromethane.[2] If impurities persist, the product can often be purified by recrystallization or flash column chromatography on silica gel.
Q4: I see impurities like benzyl alcohol and benzyl chloride in my crude product. Where do they come from?
A4: These are common byproducts from the decomposition of benzyl chloroformate.[7][8][9] Cbz-Cl can react with water (hydrolysis) to form benzyl alcohol, CO2, and HCl.[7][8] It can also decompose, especially at elevated temperatures, to produce benzyl chloride.[9][10] These are typically removed during the aqueous workup and purification steps.
Visualizations and Workflows
Reaction Pathway and Key Side Reactions
The following diagram illustrates the desired synthetic pathway and the major side reactions discussed.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Cbz Protection under Schotten-Baumann Conditions
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath.[2]
-
Reagent Addition: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane, visualizing with ninhydrin and UV).
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted benzyl chloroformate and other nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography if necessary.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An interpretation of the oligomerization of amino acids under prebiotic conditions [classic.scielo.org.mx]
- 6. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. framochem.com [framochem.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Purification of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support guide for 1-N-Cbz-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this critical building block. Achieving high purity is paramount for successful downstream applications, from peptide synthesis to the development of novel therapeutics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.
The carbobenzyloxy (Cbz) group is a robust protecting group for the pyrrolidine nitrogen, valued for its stability across a range of reaction conditions.[1] However, the bifunctional nature of this compound—possessing both a polar carboxylic acid and a more nonpolar Cbz-protected amine—introduces specific challenges during purification. This guide will help you diagnose and resolve these issues efficiently.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound. Use the following workflow diagram to guide your general troubleshooting approach.
General Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
Q1: My crude product is an impure oil/solid after the initial acid-base workup. What are the common impurities and how can I remove them?
Answer: The most common impurities stem from the reactants and side reactions during the Cbz protection of pyrrolidine-3-carboxylic acid.[1] These typically include:
-
Unreacted Pyrrolidine-3-carboxylic Acid: Being highly polar and water-soluble, this should be largely removed during the extractive workup. However, incomplete extraction can leave traces.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate (Cbz-Cl). It is less polar than the product and can be challenging to remove.
-
Dibenzyl Carbonate: Formed from the reaction of Cbz-Cl with any carbonate base used.
-
Residual Base and Salts: Inorganic salts (e.g., NaCl, KCl) formed during the reaction and neutralization.
-
Unreacted Benzyl Chloroformate: A lachrymator that should be quenched (e.g., with aqueous base) and removed during workup.
Troubleshooting Steps:
-
Ensure Proper Workup: The standard procedure involves quenching the reaction, diluting with a suitable organic solvent (like ethyl acetate or DCM), and washing with water. To remove the acidic product from the organic layer, you would typically extract it into a mild aqueous base (e.g., 1M NaHCO₃).
-
Acidification and Isolation: The basic aqueous layer containing the deprotonated product is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral impurities like benzyl alcohol. Afterwards, the aqueous layer is acidified (e.g., with 1M HCl) to a pH of < 4, causing the carboxylic acid product to precipitate or be extracted back into an organic solvent.[2]
-
Salt Removal: If the product is isolated by extraction after acidification, washing the organic layer with brine can help remove residual water and some inorganic salts. If the product is isolated by filtration after precipitation, washing the solid with cold deionized water will remove salts.
If impurities persist after a thorough workup, crystallization or chromatography will be necessary.
Q2: I am struggling to crystallize this compound. It either remains an oil or precipitates as an amorphous solid. What should I do?
Answer: Crystallization is often the most effective method for purifying N-protected amino acids on a large scale.[3] The difficulty you are facing is common and usually relates to solvent choice or the presence of impurities that inhibit crystal lattice formation.
Causality: The molecule has a polar "head" (the carboxylic acid) and a nonpolar "tail" (the Cbz group). A successful crystallization requires a solvent system that can adequately solvate the molecule at a higher temperature but not at a lower temperature.
Troubleshooting Protocol: Solvent Screening
-
Start with a Small Sample: Use approximately 20-50 mg of your crude material for each test.
-
Select Potential Solvents: Choose a range of solvents with varying polarities. The goal is to find a solvent that dissolves your product when hot but not when cold, or to find a solvent/anti-solvent pair.
-
Perform the Screen:
-
Add a small amount of a single solvent at room temperature. If it dissolves, the solvent is too good; consider it as the "solvent" in a solvent/anti-solvent pair.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, cool it slowly to room temperature and then in an ice bath to see if crystals form.
-
If a single solvent doesn't work, try a binary system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone, methanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, water) dropwise at room temperature or while warm until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Recommended Solvent Systems to Screen:
| Solvent System (Solvent:Anti-solvent) | Rationale & Expected Behavior |
| Ethyl Acetate / Hexanes | A classic choice. Ethyl acetate solvates both polar and nonpolar ends, while hexanes reduce solubility. |
| Dichloromethane / Heptane | Similar to the above, good for less polar impurities. |
| Acetone / Water | Acetone is a good solvent. The addition of water increases polarity, forcing the less polar Cbz-protected compound out. |
| Isopropanol / Water | A slightly more polar system that can be effective. |
| Toluene | As a single solvent, it may dissolve the compound when hot and allow crystallization upon cooling, removing polar impurities. |
Pro-Tip: Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth. Seeding with a previously obtained pure crystal can also be highly effective.
Q3: My yield is very low after purification by column chromatography. Where could I be losing my product?
Answer: Low yield after chromatography is typically due to irreversible adsorption onto the silica gel, improper fraction collection, or material loss during solvent removal.
Causality: Carboxylic acids are known to streak or bind irreversibly to silica gel due to strong hydrogen bonding interactions with the silanol groups (Si-OH) on the silica surface. This is exacerbated if the product is not fully protonated.
Troubleshooting Steps:
-
Acidify the Mobile Phase: This is the most critical step. Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid , to your eluent system (e.g., ethyl acetate/hexanes). The acid ensures your product remains in its protonated (-COOH) form, which is less polar and interacts less strongly with the silica gel, leading to better elution and sharper peaks.
-
Choose the Right Eluent: Use TLC to determine the optimal solvent system before running the column. A good Rf value for column chromatography is between 0.2 and 0.4.
-
Dry Loading vs. Wet Loading: If your compound has limited solubility in the starting eluent, consider "dry loading." Dissolve your crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the use of a strong solvent in the initial loading step, which can ruin separation.
-
Monitor Fractions Carefully: Use TLC to analyze the collected fractions before combining them. Co-eluting impurities can be deceptive. Combine only the fractions containing the pure product.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of my final product?
A: A combination of methods is recommended for a comprehensive assessment of purity.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[5] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% TFA or formic acid) and UV detection at 210-220 nm is typical.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Integrating the product peaks against known impurity peaks or a certified internal standard can provide a quantitative purity assessment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4]
-
Thin-Layer Chromatography (TLC): A quick and valuable method to visually assess the number of components in your sample and to monitor the progress of a reaction or purification.[4]
-
Chiral Analysis: If the stereochemical purity is critical, chiral HPLC is necessary to determine the enantiomeric excess (ee).[3][6]
Q: What is a typical purity specification for this compound?
A: For research applications, a purity of 95% or greater is generally acceptable.[1][7] For more sensitive applications like GMP manufacturing or late-stage drug development, purities of ≥97% or even ≥99% are often required.[3][8]
Q: Can the Cbz group be cleaved during purification?
A: The Cbz group is generally robust to the conditions used in extraction, crystallization, and silica gel chromatography. However, it is sensitive to catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][9] Ensure that no residual hydrogenation catalysts are present in your crude material if the preceding step was a hydrogenation. The Cbz group is also stable to the mild acidic and basic conditions of workup, but prolonged exposure to strong acids or bases should be avoided.[1]
Q: My NMR shows an impurity with peaks around 7.3 ppm (multiplet) and a singlet around 4.5-5.2 ppm. What could it be?
A: These signals are characteristic of a benzyl group. The multiplet around 7.3 ppm corresponds to the aromatic protons, and the singlet between 4.5 and 5.2 ppm is typical for benzylic protons (-CH₂-Ph). The most likely impurities with this signature are benzyl alcohol or dibenzyl carbonate , which are common byproducts of the Cbz-protection reaction. Careful purification by column chromatography or recrystallization is needed to remove them.
Part 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol uses the ethyl acetate/hexanes solvent system, a commonly successful choice.
-
Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm ethyl acetate (e.g., start with 5-10 mL) and stir until the solid is fully dissolved. Gentle heating (to ~40-50°C) may be required.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While stirring the warm ethyl acetate solution, slowly add hexanes dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of warm ethyl acetate to make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, pre-mixed ethyl acetate/hexanes solution (in the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the compound on silica gel.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with your starting eluent (e.g., 90:10 hexanes/ethyl acetate + 0.5% acetic acid).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a dry load as described in the troubleshooting section.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 90:10 hexanes/ethyl acetate + 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Crucially, maintain the 0.5% acetic acid concentration throughout the gradient.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or vanillin) as the Cbz group is UV-active.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid will be removed azeotropically with the solvents, but co-evaporation with a solvent like toluene may be necessary for complete removal.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. njlabs.com [njlabs.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing Coupling Conditions for 1-N-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support center dedicated to the successful application of 1-N-Cbz-pyrrolidine-3-carboxylic acid in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of coupling this important building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Low or negligible yield is one of the most common frustrations in synthesis. The root cause often lies in suboptimal activation of the carboxylic acid or issues with the reaction environment.
Potential Causes & Solutions:
-
Inadequate Coupling Reagent Potency: Standard carbodiimide reagents like DCC or EDC may not be sufficiently reactive for this substrate, especially if the amine component is sterically hindered.[1][2]
-
Solution: Switch to a more potent coupling reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP, are significantly more effective as they form highly reactive activated esters.[1][3][4] For exceptionally challenging couplings, consider converting the carboxylic acid to an acyl fluoride.[1]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized.[5]
-
Solution:
-
Solvent: N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[1] For sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Time & Temperature: Increase the reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also be effective, but must be balanced against the risk of racemization.[1][5] Microwave-assisted synthesis is a powerful technique to drive difficult couplings to completion rapidly.[1]
-
-
-
Peptide Aggregation: Hydrophobic sequences or those with a tendency to form secondary structures can aggregate, preventing the reactive sites from coming together.[6]
-
Solution: Incorporate solubilizing agents, use microwave-assisted synthesis, or reduce the peptide concentration.[6] Using resins with good swelling properties, like NovaPEG or NovaSyn® TG, can also help.
-
Issue 2: Presence of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS) indicates the formation of side products. Identifying the likely culprits is key to mitigating their formation.
Potential Causes & Solutions:
-
Racemization: The chiral center at the 3-position of the pyrrolidine ring can be susceptible to epimerization under certain conditions, particularly with prolonged exposure to base or high temperatures.[3]
-
Solution:
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[3][5]
-
Additives: Ensure the use of additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5]
-
Reagent Choice: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[5]
-
Temperature Control: Minimize reaction time at elevated temperatures.[5]
-
-
-
N-acylurea Formation: This is a common side reaction when using carbodiimide coupling reagents (DCC, EDC, DIC).[3][7] The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[7]
-
Solution:
-
Use Additives: The addition of HOBt or HOAt can intercept the O-acylisourea intermediate to form a more stable active ester, minimizing the formation of N-acylurea.[8]
-
Solvent Choice: Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can help to suppress this side reaction.[7]
-
-
-
Guanidinylation (with Uronium Reagents): Uronium-based reagents like HBTU and HATU can sometimes react with the amine component to form a guanidinium byproduct.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally recommended for this compound?
For this particular amino acid, especially when coupling to a sterically hindered amine, more potent coupling reagents are advised.[5] High-efficiency reagents include:
HATU and COMU are often highlighted for their high reactivity and efficiency, particularly in challenging cases.[3][11]
Q2: What is the optimal order of addition for a HATU-mediated coupling?
The most widely accepted and mechanistically sound approach is to pre-activate the carboxylic acid.[9]
-
Dissolve the this compound, HATU, and a non-nucleophilic base (e.g., DIPEA or NMM) in a suitable solvent like DMF.
-
Allow this mixture to stir for 1-5 minutes to form the activated ester.
-
Add the amine component to the pre-activated solution.
This sequence minimizes potential side reactions of the coupling reagent with the free amine.[9][10]
Q3: Can I use carbodiimides like DCC or EDC for this coupling?
While carbodiimides are common coupling reagents, they are often less effective for sterically demanding couplings and are more prone to side reactions like racemization and N-acylurea formation.[1][8] If you must use a carbodiimide, it is crucial to include an additive like HOBt or, preferably, HOAt or Oxyma Pure to improve efficiency and suppress side reactions.[8]
Q4: How can I monitor the completion of the coupling reaction?
For solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test or a bromophenol blue test can be used to check for the presence of free primary amines on the resin.[5] A positive test (e.g., blue color with ninhydrin) indicates an incomplete coupling, and a second coupling may be necessary. For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS are standard methods for monitoring the disappearance of starting materials and the appearance of the product.
Q5: What is the role of the base in the coupling reaction?
In couplings involving aminium/uronium or phosphonium salts, a tertiary amine base (like DIPEA or NMM) is required.[3] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion, which then attacks the coupling reagent to form the activated species. The base also neutralizes the acid that is generated during the reaction.[12] The choice and amount of base are critical, as excess or overly strong bases can increase the risk of racemization.[3][5]
Section 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, simple to use. | Lower reactivity for hindered couplings, risk of racemization and N-acylurea formation.[2][8][13] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization risk, no guanidinylation.[4][5] | Higher cost, can form carcinogenic byproducts (BOP).[3][8] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Excellent coupling efficiency, fast reaction rates, good for complex sequences.[2][3] | Can cause guanidinylation side reactions, some are potentially explosive (HOBt/HOAt-based).[3][4] |
Experimental Protocol: Optimized HATU Coupling
This protocol provides a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0 - 1.2 eq.)
-
HATU (1.0 - 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 2-5 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine component in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 hour to overnight depending on the steric hindrance of the substrates.
-
Upon completion, proceed with standard aqueous workup and purification procedures (e.g., extraction, chromatography).
Visualization of Key Processes
General Amide Coupling Workflow
This diagram illustrates the fundamental steps in a typical amide bond formation reaction using an in-situ activating agent.
Caption: Workflow for amide bond formation.
Troubleshooting Logic for Low Yield
This flowchart provides a decision-making framework for addressing low-yield coupling reactions.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 1-N-Cbz-pyrrolidine-3-carboxylic acid Reactions
Welcome to the technical support center for 1-N-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Here, we address common challenges encountered during its application in synthesis, focusing on the critical amide coupling step and subsequent Cbz-group manipulations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Cbz group on the pyrrolidine ring?
The Carbobenzyloxy (Cbz or Z) group is a robust carbamate-type protecting group for the pyrrolidine nitrogen. Its main function is to render the nitrogen atom non-nucleophilic and non-basic.[1] This is essential to prevent the secondary amine from interfering in reactions targeting the carboxylic acid, such as amide bond formation or esterification.[1] The Cbz group is known for its stability across a wide range of acidic and basic conditions, making it a reliable choice for multi-step synthetic campaigns.[1]
Q2: What are the standard methods for introducing the Cbz group onto pyrrolidine-3-carboxylic acid?
The most common and efficient method is the reaction of pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[2] This typically involves an aqueous solution of a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid generated during the reaction.[1][3] The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming the stable carbamate linkage.[2]
Q3: What are the key structural features of this compound?
This molecule is a chiral building block featuring a five-membered pyrrolidine ring. The nitrogen atom is protected with a Cbz group, and the carboxylic acid functionality is positioned at the 3-position. The stereocenter at the 3-position (either R or S) is crucial for its application in asymmetric synthesis, where it serves to introduce a constrained amino acid mimic into a target molecule.[][5] Its rigid cyclic structure is often used to control the conformation of peptides and other bioactive compounds.[1]
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this compound. However, several challenges can arise, from low yields to epimerization. This guide provides a systematic approach to diagnosing and solving these issues.
Problem Diagnosis Workflow
The following workflow can help you pinpoint the source of a problematic coupling reaction.
Caption: Troubleshooting workflow for amide coupling reactions.
Q&A for Specific Coupling Issues
Q4: My amide coupling reaction with EDC is sluggish and gives a low yield. What's going wrong?
This is a common issue that often points to inefficient activation of the carboxylic acid or degradation of the active intermediate.
-
Causality: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate can be unstable; in aqueous or polar protic environments, it can hydrolyze back to the starting carboxylic acid.[7] In the absence of an amine, it can also rearrange to a stable, unreactive N-acylurea, which is a common byproduct that terminates the reaction.[8][9]
-
Solution:
-
Use Additives: The addition of nucleophilic agents like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is strongly recommended.[8][] These additives react with the O-acylisourea intermediate to form an active ester that is more stable than the O-acylisourea but still highly reactive towards amines. This improves coupling efficiency and suppresses N-acylurea formation.[7][8]
-
Ensure Anhydrous Conditions: Water will compete with your amine nucleophile and lead to hydrolysis. Use anhydrous solvents and dry glassware.
-
Pre-activation: Stir the carboxylic acid, coupling reagent (EDC), and additive (HOBt) together in the solvent for 15-30 minutes before adding the amine. This allows for the formation of the active ester, ensuring the amine has a reactive species to couple with immediately upon addition.[11]
-
Q5: I'm observing a significant amount of a byproduct with a similar polarity to my product. How do I identify and prevent it?
With carbodiimide-based couplings, the most likely culprit is the N-acylurea byproduct. If you are using N,N'-Dicyclohexylcarbodiimide (DCC), you may also be struggling with the dicyclohexylurea (DCU) byproduct.
-
Identification: The N-acylurea byproduct results from the rearrangement of the O-acylisourea intermediate. It can be identified by Mass Spectrometry (MS), as its mass will correspond to the sum of your carboxylic acid and the carbodiimide.
-
Prevention & Removal:
-
N-Acylurea: As mentioned in Q4, using additives like HOBt or Oxyma minimizes the lifetime of the O-acylisourea intermediate, thus suppressing the rearrangement.[8]
-
DCU (from DCC): The DCU byproduct from DCC is notoriously insoluble in most organic solvents, like dichloromethane (DCM).[6][8] While this can make purification easy (simple filtration), the precipitation can sometimes hinder the reaction.[7] If DCU is soluble enough to contaminate your product during chromatography, switching to a carbodiimide that produces a more soluble urea, like EDC (water-soluble byproduct) or DIC (diisopropylurea is soluble in common organic solvents), is advisable.[]
-
Q6: My product's enantiomeric excess (ee) is lower than expected. What causes racemization and how can I stop it?
Racemization is a critical risk when activating chiral carboxylic acids, especially N-protected amino acids. Pyrrolidine derivatives are particularly susceptible under certain conditions.[12][13]
-
Mechanism & Causality: Racemization can occur via two main pathways: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[8] The abstraction of the alpha-proton at the chiral center is the key step. For proline-like structures, studies have shown that the combination of a carbodiimide (like EDC or DIC) with HOBt in a polar aprotic solvent like Dimethylformamide (DMF) significantly accelerates racemization.[12][13] Elevated temperatures also increase the rate of racemization.[13]
-
Recommended Solutions:
-
Avoid the DIC/HOBt/DMF combination: This set of reagents is known to cause extensive racemization for proline residues.[12]
-
Solvent Choice: If using a carbodiimide, switching the solvent from DMF to Dichloromethane (DCM) can dramatically reduce or eliminate racemization, even without HOBt.[12][13]
-
Temperature Control: Perform the coupling at room temperature or below (e.g., 0 °C) to minimize epimerization kinetics.[13]
-
Alternative Reagents: Use coupling reagents known for low racemization, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU).[8][14] These reagents often provide high coupling efficiency with excellent preservation of stereochemical integrity.
-
Data Summary Tables
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Common Additives | Byproduct |
| Carbodiimide | EDC, DCC, DIC | Inexpensive, widely available.[] | Risk of racemization, N-acylurea formation, potential allergen (DCC).[6][8] | HOBt, OxymaPure® | Water-soluble urea (EDC), insoluble DCU (DCC).[8][] |
| Phosphonium Salt | PyBOP | High efficiency, low racemization risk. | More expensive, produces carcinogenic HMPA as a byproduct. | None required | HMPA, phosphine oxide |
| Aminium/Uronium Salt | HATU, HBTU | Very fast, highly efficient, low racemization.[14] | Can cause guanidinylation of the free amine if not pre-activated.[15] | None required | Tetramethylurea |
Table 2: Recommended Conditions to Minimize Racemization
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, PyBOP, or COMU | These reagents are designed to activate the carboxyl group rapidly while suppressing oxazolone formation.[14] |
| Solvent | Dichloromethane (DCM) | Less polar than DMF, shown to significantly reduce racemization with carbodiimides.[12][13] |
| Additive | OxymaPure® or none | Avoid HOBt when using carbodiimides in DMF.[12][13] Oxyma is generally considered to have a lower racemization potential. |
| Base | Hindered base (DIPEA, 2,4,6-Collidine) | Less basicity and steric hindrance reduce the likelihood of α-proton abstraction.[13] |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow the rate of epimerization.[13] |
Key Experimental Protocols
Protocol 1: Standard Amide Coupling using EDC/HOBt
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM and stir until all solids are dissolved.
-
Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution may become cloudy.
-
Amine Addition: Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[11]
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired amide.[11]
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
This is the most common and cleanest method for removing the Cbz group, yielding the free secondary amine.
Materials:
-
Cbz-protected compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus or place it under a balloon of H₂ gas. Evacuate the flask and backfill with H₂ (repeat 3 times if using an apparatus).
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS by checking for the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet with solvent during filtration to prevent the catalyst from igniting.[3]
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step. The byproducts, toluene and CO₂, are volatile and are removed during concentration.[2][3]
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Stability and Handling of 1-N-Cbz-pyrrolidine-3-carboxylic acid Under Acidic Conditions
Welcome to the technical support resource for 1-N-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for issues related to the stability of the Carbobenzyloxy (Cbz or Z) protecting group under acidic conditions. Here, we address common questions, troubleshoot experimental challenges, and provide validated protocols to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of the Cbz group in acidic environments.
Q1: How stable is the Cbz group on this compound to acid?
The Cbz group is renowned for its robustness and is generally stable to a wide range of acidic and basic conditions, which is why it is considered orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2] However, its stability is conditional and highly dependent on the strength of the acid, temperature, and reaction time. While it withstands weak acidic conditions, it is susceptible to cleavage by strong acids.[3] Strong acids like hydrogen bromide (HBr) in acetic acid or neat trifluoroacetic acid (TFA) are used for its intentional removal.[4][5]
Q2: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group without cleaving the Cbz group on my pyrrolidine intermediate?
Generally, yes, this is a common strategy in peptide synthesis. The Cbz group is significantly more stable to TFA than the Boc group.[6] Standard Boc deprotection cocktails (e.g., 25-50% TFA in dichloromethane) or even neat TFA for short periods (1-2 hours) at room temperature will typically leave the Cbz group intact.[7][8] However, prolonged exposure to concentrated TFA or elevated temperatures can lead to partial or complete cleavage of the Cbz group. Therefore, careful monitoring of the reaction is essential.
Q3: What is the underlying mechanism of acid-catalyzed Cbz cleavage?
The acid-catalyzed cleavage of the Cbz group proceeds through a well-understood mechanism. The initial step involves the protonation of the carbamate oxygen by the strong acid. This is followed by the cleavage of the benzylic carbon-oxygen bond to release the unprotected amine, carbon dioxide, and a stable benzyl carbocation (C₆H₅CH₂⁺).[3] This carbocation is the source of potential side reactions if not properly managed.
Q4: Why are "scavengers" necessary during acidic Cbz deprotection?
The benzyl carbocation generated during acidic cleavage is a reactive electrophile.[4] In complex molecules, particularly peptides, it can attack electron-rich amino acid residues like tryptophan and tyrosine, leading to unwanted alkylation byproducts. Scavengers are added to the cleavage cocktail to trap this carbocation. Common scavengers include:
-
Triisopropylsilane (TIS): Reduces the benzyl carbocation to toluene.[4]
-
Water: Traps the carbocation to form benzyl alcohol.[4]
-
Thioanisole: Acts as an aromatic nucleophile to capture the carbocation.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[9][10]
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to solving specific problems encountered during experiments.
Issue 1: Premature or Unwanted Cbz Group Cleavage
-
Problem: "During the removal of a Boc or other acid-labile group using TFA, I observed significant loss of my Cbz protection on the pyrrolidine ring."
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive TFA Concentration or Reaction Time | While the Cbz group is more resilient than Boc, the equilibrium of the cleavage reaction can be shifted towards deprotection with prolonged exposure to strong acid. | Reduce the reaction time and monitor progress closely using TLC or LC-MS every 30 minutes. If possible for your substrate, use a milder cocktail (e.g., 20-30% TFA in DCM) instead of neat TFA. |
| Elevated Reaction Temperature | Higher temperatures increase the rate of all reactions, including the undesired cleavage of the Cbz group. | Ensure the reaction is performed at room temperature or below (0 °C). Do not heat the reaction unless absolutely necessary for the primary transformation. |
| Presence of Stronger Lewis Acids | Contamination with or unintentional use of strong Lewis acids can facilitate Cbz cleavage. | Use high-purity reagents. Be aware that some reagents, like BBr₃, used for demethylation, will readily cleave Cbz groups. |
Issue 2: Side Product Formation During Intentional Acidic Cbz Cleavage
-
Problem: "After cleaving the Cbz group with HBr/AcOH or a strong TFA cocktail, my product is impure, and LC-MS analysis shows masses corresponding to benzylated species."
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Absence of Scavengers | The benzyl carbocation generated during cleavage has alkylated your target molecule or other sensitive functional groups.[4] | Always use a cleavage cocktail containing scavengers. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] |
| N-Benzylation Side Reaction | Traces of benzyl bromide (from HBr/AcOH cleavage) or the benzyl cation can react with the newly formed free amine, leading to N-benzylation. | Ensure the deprotected amine product is promptly precipitated or worked up to remove it from the reactive cleavage byproducts. Prolonged exposure in the reaction mixture increases this risk. |
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for unwanted Cbz cleavage.
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures involving the Cbz group and acidic conditions.
Protocol 1: Complete Cbz Cleavage with HBr in Acetic Acid
This protocol is for the intentional and complete removal of the Cbz group.
-
Dissolution: Dissolve the this compound derivative (1.0 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: While stirring at room temperature, add a solution of 33% (w/w) hydrogen bromide in acetic acid (5-10 equivalents). Caution: This reagent is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress should be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Product Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a flask containing cold, anhydrous diethyl ether (at least 10x the volume of the reaction mixture) with vigorous stirring.
-
Isolation: The deprotected pyrrolidine hydrobromide salt will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the precipitate thoroughly with cold diethyl ether (3x) to remove residual acetic acid and benzyl bromide. Dry the product under high vacuum.[4]
Protocol 2: Stability Test for Cbz Group under Mock Boc-Deprotection Conditions
This protocol allows you to test the stability of your specific Cbz-protected compound to the conditions you plan to use for removing an acid-labile group.
-
Preparation: Dissolve a small, accurately weighed amount of your Cbz-protected substrate (e.g., 25 mg) in the chosen solvent (e.g., 1 mL of DCM).
-
Acid Treatment: Add the desired concentration of TFA (e.g., for a 50% TFA solution, add 1 mL of TFA).
-
Time-Course Monitoring: Start a timer. At specific intervals (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it into a vial containing a solvent mixture with a small amount of base (e.g., methanol with 1% triethylamine) to neutralize the acid. Analyze the quenched sample by LC-MS.
-
Data Evaluation: Quantify the percentage of remaining Cbz-protected starting material versus the deprotected product at each time point. This will give you a precise understanding of the lability of the Cbz group under your specific conditions.
Visualization of Experimental Workflow
Caption: Workflow for Cbz stability testing under acidic conditions.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. combi-blocks.com [combi-blocks.com]
how to improve the solubility of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Introduction: Understanding the Solubility Challenge
1-N-Cbz-pyrrolidine-3-carboxylic acid is a vital chiral building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure.[1] However, researchers frequently encounter difficulties with its solubility, particularly in aqueous media. This guide provides a comprehensive technical overview, troubleshooting FAQs, and detailed protocols to systematically address and overcome these solubility challenges.
The molecule's structure is the primary determinant of its solubility profile. It contains two key functional groups:
-
A hydrophobic Carbobenzyloxy (Cbz) protecting group , which includes a nonpolar benzene ring. This group shields the pyrrolidine nitrogen, rendering it non-basic, but significantly decreases the molecule's affinity for water.[1]
-
An ionizable carboxylic acid group (-COOH) , which is weakly acidic. In its protonated (-COOH) form at neutral or acidic pH, it has limited water solubility.
This combination results in a molecule with poor aqueous solubility under standard conditions, necessitating specific strategies to achieve desired concentrations for experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered in the laboratory.
Q1: Why is my this compound not dissolving in water or buffer?
A: The primary reason is the molecular structure. At a neutral or acidic pH (pH < 7), the carboxylic acid group exists predominantly in its un-ionized, protonated form (-COOH). This form is significantly less polar than its ionized counterpart.[2] Coupled with the large, nonpolar Cbz group, the molecule as a whole is hydrophobic and resists dissolution in water.
Q2: What is the single most effective method to dissolve this compound in an aqueous solution?
A: The most effective and widely used method is pH adjustment . By increasing the pH of the solution to a basic level (typically pH > 8), you deprotonate the carboxylic acid group. This converts it into a negatively charged carboxylate ion (-COO⁻), which is vastly more soluble in water due to favorable ion-dipole interactions.[3][4] Essentially, you are forming a soluble salt in situ.
Q3: I need to make an aqueous stock solution. How do I do it?
A: The best approach is to prepare a slightly basic solution. Do not add the compound directly to neutral water and expect it to dissolve. Follow Protocol 1 for a step-by-step guide. A common mistake is not adding a sufficient amount of base to fully deprotonate the compound.
Q4: My experiment is pH-sensitive and cannot be performed under basic conditions. What are my alternatives?
A: If a basic pH is incompatible with your downstream application, co-solvency is your best alternative. This involves using a mixture of water and a water-miscible organic solvent.[5][] The organic co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more accommodating for the hydrophobic Cbz group.[7] Common co-solvents include DMSO, DMF, ethanol, and PEG 400.[][8] See Protocol 2 for a systematic screening method.
Q5: I am performing a reaction in an organic solvent. Which solvents are recommended?
A: Due to its structure, the compound is soluble in a range of polar organic solvents. Recommended starting points include:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
For some applications, a mixture like DCM/methanol can be effective for dissolving related Cbz-protected amino acids.[9]
Q6: I tried adding sodium hydroxide (NaOH), but the compound oiled out or precipitated. What went wrong?
A: This can happen for a few reasons:
-
Insufficient Mixing: The solid may have become coated with a layer of the sodium salt, preventing the inner material from dissolving. Ensure vigorous stirring or sonication.
-
Concentration Limit Exceeded: Even as a salt, the compound has a maximum solubility limit. You may be trying to create a solution that is too concentrated. Try diluting it.
-
Common Ion Effect: If your buffer already contains a high concentration of certain ions, it could suppress solubility.[10]
-
Incorrect pH: Ensure the final pH is sufficiently basic. Use a pH meter for accurate measurement. Most carboxylic acids have a pKa between 4 and 5, so a pH of 8 or higher is a safe target to ensure near-complete deprotonation.[11]
Solubility Enhancement Workflow
This decision tree provides a logical path to selecting the appropriate solubilization strategy for your specific experimental needs.
Caption: Decision tree for selecting a solubilization method.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Aqueous Solutions)
This protocol describes the formation of a soluble carboxylate salt in situ for use in aqueous buffers and media.
Principle of Method: The solubility of a carboxylic acid is dictated by the solution's pH relative to the acid's pKa. The Henderson-Hasselbalch equation shows that when pH > pKa, the ionized (deprotonated) form predominates. This ionized carboxylate form is significantly more water-soluble.
Caption: Carboxylic acid ionization equilibrium.
Materials:
-
This compound
-
Deionized water or desired buffer
-
A suitable base (see Table 1)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker or flask containing approximately 80% of the final desired volume of water or buffer. This will form a slurry.
-
While stirring vigorously, begin adding your chosen base dropwise. For precise control, use a dilute solution of the base (e.g., 1 M NaOH).
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe the slurry. As the pH rises, the solid will begin to dissolve.
-
Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 8.0 - 9.0).
-
Once fully dissolved, add the remaining water or buffer to reach the final target volume.
-
If required for your application, sterile filter the final solution through a 0.22 µm filter.
Table 1: Common Bases for pH Adjustment
| Base | Molar Mass ( g/mol ) | Type | Notes |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | 40.00 | Strong Inorganic | Most common choice. Introduces Na⁺ ions. |
| Potassium Hydroxide (KOH) | 56.11 | Strong Inorganic | Alternative to NaOH. Introduces K⁺ ions. |
| Triethylamine (TEA) | 101.19 | Organic | Volatile organic base. Often used in organic synthesis. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Weak Inorganic | Weaker base, may not achieve high pH easily. Generates CO₂ gas. |
Protocol 2: Screening for Optimal Co-solvent Systems
This protocol is for pH-sensitive applications or when preparing highly concentrated stock solutions for dilution into aqueous media.
Principle of Method: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty required to create a cavity for the nonpolar solute, thereby increasing its solubility.[7]
Materials:
-
This compound
-
Deionized water
-
A selection of co-solvents (see Table 2)
-
Small glass vials (e.g., 4 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Add a pre-weighed amount of the compound to several vials (e.g., 5 mg per vial).
-
Solvent Addition: To the first vial, add a pure co-solvent (e.g., 100 µL of DMSO) to determine maximum solubility in the organic phase. Vortex or sonicate until dissolved.
-
Aqueous Titration: To the remaining vials, add different ratios of co-solvent/water mixtures. Start with a high organic ratio and work down. For example:
-
Vial 2: 90 µL DMSO + 10 µL Water (9:1)
-
Vial 3: 70 µL DMSO + 30 µL Water (7:3)
-
Vial 4: 50 µL DMSO + 50 µL Water (1:1)
-
Vial 5: 30 µL DMSO + 70 µL Water (3:7)
-
-
Observation: Vigorously mix each vial for 1-2 minutes. Allow them to stand and observe. Note the lowest percentage of co-solvent that achieves complete dissolution. This is your optimal starting point.
-
Precipitation Check (Crucial): Take a small aliquot of your clear, high-concentration stock solution and dilute it into your final aqueous experimental buffer. Observe for any signs of precipitation ("crashing out"). If precipitation occurs, you must either lower the stock concentration or increase the percentage of co-solvent in your final solution.
Table 2: Common Co-solvents for Solubility Enhancement
| Co-solvent | Polarity Index | Use Case | Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | High solubilizing power; ideal for stock solutions. | Can be toxic to some cell lines; may interfere with some assays. |
| N,N-Dimethylformamide (DMF) | 6.4 | Strong solubilizer, similar to DMSO. | Toxic; handle with care in a fume hood. |
| Ethanol (EtOH) | 4.3 | Good for less challenging compounds; lower toxicity. | Volatile; may not be strong enough for high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | - | Often used in pharmaceutical formulations. | Viscous; low toxicity.[8] |
| Propylene Glycol (PG) | - | Common in drug formulations. | Less volatile than ethanol; low toxicity.[8] |
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjpdft.com [rjpdft.com]
- 11. quora.com [quora.com]
common impurities in commercial 1-N-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-N-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile building block in your synthetic endeavors. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the quality, handling, and application of commercial this compound.
Q1: What are the most common impurities I should be aware of in commercial batches of this compound?
A1: Commercial batches of this compound, while generally of high purity (typically 95-97%), can contain several process-related and degradation impurities. Understanding these is crucial for troubleshooting unexpected experimental outcomes. The primary impurities are categorized as follows:
-
Starting Materials: Residual amounts of unreacted pyrrolidine-3-carboxylic acid and benzyl chloroformate (Cbz-Cl).
-
Synthesis By-products: These arise from the reaction conditions used for the Cbz protection of the pyrrolidine nitrogen. Common by-products include:
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.[1][2][3][4]
-
Dibenzyl Carbonate: A potential impurity in the starting benzyl chloroformate, formed from the reaction of Cbz-Cl with excess benzyl alcohol during its manufacture.[3][4][5]
-
Benzyl Chloride: Often present as an impurity in the benzyl chloroformate reagent.[1]
-
-
Degradation Products: The Cbz protecting group can be labile under certain conditions, leading to:
-
Pyrrolidine-3-carboxylic acid (de-protected product): Resulting from the cleavage of the Cbz group.
-
Toluene: A common byproduct of Cbz-group cleavage, especially under reductive conditions.[6]
-
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A2: Absolutely. The presence of certain impurities can significantly impact your reaction's efficiency.
-
Unreacted Pyrrolidine-3-carboxylic Acid: If your subsequent reaction involves the carboxylic acid moiety (e.g., amide coupling), the presence of the unprotected pyrrolidine-3-carboxylic acid will compete in the reaction, leading to a mixture of products and a lower yield of your desired compound.
-
Benzyl Alcohol: This impurity can compete with other nucleophiles in your reaction, leading to unwanted side products.
-
Inaccurate Molar Quantity: The presence of non-reactive impurities means the actual molar quantity of this compound is lower than calculated based on weight, leading to an effective under-dosing of your key reagent.
Q3: I'm observing an unexpected peak in my HPLC analysis after my coupling reaction. How can I identify if it's related to an impurity from the starting material?
A3: The first step is to run a high-resolution HPLC analysis of your starting commercial this compound. This will provide a baseline chromatogram of the material. Compare the retention time of the unexpected peak in your reaction mixture with any impurity peaks in the starting material. If a peak matches, it is likely an unreacted impurity that is being carried through your reaction. For definitive identification, techniques like LC-MS or isolation of the impurity followed by NMR spectroscopy are recommended.
Q4: How should I store this compound to minimize degradation?
A4: To maintain the integrity of the compound, it is recommended to store it in a cool, dry, and dark place. The Cbz group is sensitive to both acidic and basic conditions, as well as to catalytic hydrogenation.[5][6] Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent exposure to moisture and atmospheric contaminants.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent Reaction Performance and Yields
Symptoms:
-
Variable reaction yields between different batches of the starting material.
-
Formation of unexpected by-products.
Root Cause Analysis:
The most probable cause is batch-to-batch variation in the purity of the commercial this compound.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent reactions.
Detailed Steps:
-
Purity Analysis:
-
HPLC: Develop a gradient HPLC method to separate the main component from potential impurities. A C18 column is a good starting point. The mobile phase could consist of a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).
-
¹H NMR: Dissolve a sample of the commercial material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Look for characteristic peaks of the expected impurities. For example, benzyl alcohol will show a characteristic singlet for the benzylic protons and a broad singlet for the hydroxyl proton.
-
-
Impurity Identification and Quantification:
-
Compare the obtained analytical data with known standards of the potential impurities.
-
Integrate the peaks in the HPLC chromatogram and the NMR spectrum to estimate the relative percentage of each impurity.
-
-
Corrective Actions:
-
Stoichiometry Adjustment: If the impurities are determined to be non-reactive in your specific reaction, you can adjust the amount of the starting material used to account for the lower purity.
-
Purification: If reactive impurities are present, purification of the starting material is recommended. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method to improve purity.
-
Issue 2: Presence of a Debenzylated Impurity
Symptoms:
-
A new spot on TLC or a new peak in HPLC with a polarity similar to pyrrolidine-3-carboxylic acid.
-
Mass spectrometry data shows a peak corresponding to the mass of the deprotected product.
Root Cause Analysis:
The Cbz group has been cleaved either during storage or the reaction itself.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for debenzylation.
Detailed Steps:
-
Review Reaction Conditions:
-
Reductive Agents: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[5][6] Ensure that no unintended reductive conditions are present in your reaction.
-
Strong Acids/Bases: While relatively stable, the Cbz group can be cleaved by strong acids or bases, especially at elevated temperatures.[6] Evaluate the pH of your reaction mixture.
-
-
Review Storage:
-
Confirm that the material has been stored under the recommended conditions (cool, dry, inert atmosphere).
-
-
Corrective Actions:
-
Modify Reaction Conditions: If your reaction conditions are too harsh, explore milder alternatives.
-
Re-purify Starting Material: If the debenzylated impurity is present in the starting material, purification is necessary.
-
Part 3: Experimental Protocols
Protocol 1: HPLC Analysis of this compound
Objective: To assess the purity and identify common impurities in a commercial sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks to determine the area percentage of the main component and any impurities.
-
Compare retention times with known standards of potential impurities if available.
Protocol 2: Purification by Recrystallization
Objective: To increase the purity of commercial this compound.
Materials:
-
Commercial this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material using the HPLC protocol described above.
Summary of Potential Impurities and their Characteristics
| Impurity | Chemical Structure | Potential Origin | Impact on Reactions |
| Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | Unreacted starting material or degradation | Competes in reactions involving the carboxylic acid |
| Benzyl Chloroformate | C₈H₇ClO₂ | Unreacted starting material | Can react with nucleophiles to form unwanted by-products |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of benzyl chloroformate | Can act as a competing nucleophile |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | Impurity in benzyl chloroformate | Generally non-reactive, but lowers the purity |
| Benzyl Chloride | C₇H₇Cl | Impurity in benzyl chloroformate | Can alkylate nucleophiles |
References
- 1. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing the Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this crucial synthetic step. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Section 1: Foundational Principles & Core Mechanism
Understanding the "why" is critical for effective troubleshooting. This section addresses the fundamental chemical principles governing the N-Cbz protection of pyrrolidine-3-carboxylic acid.
Q1: What is the underlying mechanism of the Cbz protection reaction, and what are the critical components?
A1: The synthesis of this compound is a nucleophilic acyl substitution reaction.[1][2] The core mechanism involves the lone pair of electrons on the secondary amine of the pyrrolidine ring acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[3][4] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), a base is required to neutralize it and drive the reaction to completion.[1][5]
References
Validation & Comparative
A Comparative Guide to the Efficacy of 1-N-Cbz-pyrrolidine-3-carboxylic acid and Other Proline Analogs in Catalysis and Drug Discovery
Introduction: The Unique Role of Proline and the Rise of Its Analogs
Proline, a unique secondary amino acid, holds a special position in the realms of chemistry and biology. Its rigid five-membered pyrrolidine ring imparts significant conformational constraints, making it a critical structural element in peptides and proteins and a powerful tool in asymmetric organocatalysis.[1][2] The inherent chirality and bifunctional nature (a secondary amine and a carboxylic acid) of L-proline allow it to act as the "simplest enzyme," catalyzing a wide array of chemical transformations with high stereoselectivity.[3][4][5]
To enhance catalytic activity, broaden substrate scope, improve solubility, and fine-tune pharmacological properties, extensive research has focused on developing proline analogs.[3][6][7] These analogs modify the core pyrrolidine structure to introduce new functionalities and steric or electronic properties. This guide provides an in-depth comparison of a key synthetic building block, 1-N-Cbz-pyrrolidine-3-carboxylic acid, with other prominent proline analogs, focusing on their respective efficacies in organocatalysis and medicinal chemistry. We will explore the causality behind their performance differences, supported by experimental data and detailed protocols for evaluation.
Part 1: The Protected Chiral Building Block: this compound
This compound is a derivative of β-proline (pyrrolidine-3-carboxylic acid), where the ring nitrogen is protected by a carbobenzyloxy (Cbz or Z) group.[8] This seemingly simple modification fundamentally alters its function compared to L-proline.
Key Structural Features and Their Implications:
-
Cbz Protecting Group: The primary role of the Cbz group is to render the pyrrolidine nitrogen non-nucleophilic and non-basic.[8] This is crucial in multi-step syntheses as it prevents the amine from participating in undesired side reactions. However, this protection also means that this compound cannot function as a direct organocatalyst in reactions that require a free secondary amine to form an enamine or iminium ion intermediate.[3][5]
-
β-Amino Acid Structure: The carboxylic acid is attached to the C3 position, making it a β-amino acid. This structural difference from the α-amino acid L-proline can lead to different stereochemical outcomes when the unprotected version is used as a catalyst. For example, in Mannich reactions, L-proline typically yields syn-diastereomers, while (R)-pyrrolidine-3-carboxylic acid predominantly yields anti-diastereomers.[9]
Primary Application: A Versatile Synthetic Intermediate
The principal value of this compound lies in its role as a chiral building block for introducing the pyrrolidine motif into complex molecules, particularly pharmaceutical candidates.[8] Its rigid, non-planar structure is a desirable feature in drug design for efficiently exploring pharmacophore space.[8][10] The Cbz group provides robust protection during synthesis and can be cleanly removed via catalytic hydrogenolysis to reveal the free amine at a later stage.[8]
Caption: Structure and key features of this compound.
Part 2: Comparative Efficacy in Asymmetric Organocatalysis
While this compound serves as a precursor, other proline analogs are renowned for their direct catalytic prowess. Their efficacy is a direct result of their unmodified or strategically modified amine and carboxyl groups.
The Mechanism: The catalytic cycle for proline and its active analogs in reactions like the aldol addition proceeds via the formation of a key enamine intermediate between the catalyst's secondary amine and a carbonyl donor (e.g., a ketone).[3] The catalyst's carboxylic acid then activates the carbonyl acceptor (e.g., an aldehyde) through hydrogen bonding, orienting the molecules for a highly stereoselective C-C bond formation.[5][11]
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
Performance Comparison of Proline-Based Organocatalysts
The efficacy of these catalysts is typically measured by chemical yield and stereoselectivity (enantiomeric excess, ee, and diastereomeric ratio, dr).
| Catalyst/Analog | Typical Application | Key Advantage(s) | Representative Performance |
| L-Proline | Aldol, Mannich, Michael Reactions | The natural benchmark; readily available and effective for a wide range of substrates. | Aldol Reaction: >90% yield, >95% ee.[5] |
| Prolinamides | Aldol Reactions | Easily prepared and tunable. N-aryl substitution can improve performance over L-proline. | Aldol Reaction: High yields, but often low to moderate enantioselectivity without further modification.[11] |
| Prolinethioamides | Aldol Reactions | The more acidic thioamide NH acts as a better hydrogen bond donor, often improving both yield and stereoselectivity compared to prolinamides.[11] | Aldol Reaction: Can show significantly higher activity and enantioselectivity than corresponding prolinamides.[11] |
| Hydroxyprolines | Aldol, Michael Reactions | The hydroxyl group can participate in hydrogen bonding, influencing the transition state and potentially altering stereoselectivity. | Conjugate Addition: trans-4,5-methano-L-proline found to be an excellent catalyst, giving >99% ee.[1] |
| Diarylprolinol Silyl Ethers | Michael, Aldol Reactions | Highly effective and widely used catalysts developed to improve upon L-proline, offering excellent stereocontrol. | Michael Addition: Can achieve >99% ee and high yields.[12] |
Part 3: Comparative Efficacy in Medicinal Chemistry and Drug Design
Proline analogs are versatile building blocks in drug discovery, primarily because their constrained cyclic structures pre-organize molecules for optimal interaction with biological targets, enhancing potency and bioavailability.[6][7][13] Over 15 drugs approved in the last 15 years contain proline analog scaffolds.[6][7]
Role of Different Analogs:
-
This compound: As established, it is a precursor used to install a rigid pyrrolidine core.[8] Its utility is in the synthesis of novel compounds to be tested for biological activity.
-
Bicyclic Proline Analogs: These are highly constrained structures found in numerous successful drugs, most notably the "-pril" family of angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril).[6] The rigid bicyclic scaffold mimics the transition state of the ACE substrate, leading to potent inhibition.
-
Fluoroprolines: The introduction of fluorine, a highly electronegative atom, alters the ring's conformation (puckering) and electronic properties.[10] This can enhance binding affinity, improve metabolic stability, and modulate pKa.
-
Hydroxyprolines: Found naturally in collagen, hydroxyprolines are used to introduce hydrogen bonding capabilities and influence peptide conformation.[14]
Comparative Biological Activity of Proline Derivatives
| Analog/Derivative Class | Therapeutic Area / Target | Mechanism/Role | Representative Activity Data |
| Captopril (Bicyclic Analog) | Hypertension / ACE Inhibitor | Mimics the peptide substrate of Angiotensin-Converting Enzyme (ACE). | Potent inhibitor of ACE.[15] |
| Pyrrolidine-based Derivatives | Trypanocidal / T. cruzi Proline Transporter | Designed to inhibit the uptake of proline, which is essential for the parasite. | Analogs ITP-1B, -1D, and -1G showed IC50 values between 30-40 μM on T. cruzi epimastigotes.[16] |
| Cycloalkyl Carboxylic Acids | Cancer / Proline Dehydrogenase (PRODH) Inhibitor | Reversible inhibitors that compete with proline at the enzyme's active site. | Inhibition constants (Ki) for various analogs were in the range of 1–6 mM.[17] |
| L-Proline Amide Derivatives | Hypertension / ACE Inhibitor | Synthesized to interact with the active site of ACE. | Derivative B2 showed a docking score of -7.384 Kcal/mol and good in vitro inhibition.[18] |
Part 4: Experimental Design and Protocols
To objectively compare the efficacy of different proline analogs, standardized and self-validating experimental workflows are essential.
Caption: Workflow for comparative evaluation of organocatalyst performance.
Protocol 1: General Procedure for a Proline-Analog-Catalyzed Asymmetric Aldol Reaction
This protocol provides a framework for comparing the catalytic performance of various unprotected proline analogs.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a specified solvent (e.g., DMSO, 2 mL), add the ketone (10.0 mmol).[3]
-
Catalyst Addition: Add the L-proline analog catalyst (typically 5-30 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[3][4]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).[3][4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for an Enzyme Inhibition Assay (e.g., PRODH)
This protocol is for evaluating proline analogs as potential enzyme inhibitors.
-
Reagent Preparation: Prepare buffer solutions and stock solutions of the substrate (e.g., L-proline), the inhibitor (proline analog), and the enzyme (e.g., PRODH).[17]
-
Assay Mixture: In a microplate well, combine the buffer, substrate at a fixed concentration (e.g., 200 mM L-proline), and varying concentrations of the potential inhibitor (e.g., 0-10 mM).[17]
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of the enzyme to the wells. Include control wells with no inhibitor.
-
Detection: Monitor the reaction progress using a suitable detection method. For PRODH, this can be a coupled assay using an electron acceptor whose reduction is monitored spectrophotometrically.[17]
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For more detailed analysis, vary both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Outlook
The world of proline analogs is a testament to the power of subtle molecular modifications. This guide distinguishes between two major classes of efficacy:
-
Protected Building Blocks: This compound exemplifies this class. Its efficacy is not in direct catalysis or biological activity but in its utility as a stable, protected chiral intermediate for complex molecular synthesis. The Cbz group is a synthetic tool that masks the amine's reactivity until it is needed.
-
Active Catalysts and Bioactive Scaffolds: Analogs like L-proline, prolinamides, and bicyclic derivatives are effective because their functional groups are available to participate directly in chemical reactions or biological interactions. Their efficacy is measured in terms of reaction yields, stereoselectivity, or binding affinities.
The choice between these analogs is therefore entirely context-dependent. For an organocatalytic transformation, an unprotected analog like L-proline or a tuned derivative is required. For the de novo synthesis of a novel drug candidate containing a pyrrolidine core, a protected building block like this compound is an invaluable starting point.
Future research will undoubtedly continue to generate novel proline analogs with even greater catalytic efficiency and more specific pharmacological profiles, further cementing the pyrrolidine ring as a "privileged scaffold" in chemistry.
References
- 1. targetedlibrary.com [targetedlibrary.com]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of proline analogs as trypanocidal agents through the inhibition of a Trypanosoma cruzi proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is a cornerstone of innovation. 1-N-Cbz-pyrrolidine-3-carboxylic acid, a valuable constrained amino acid analogue, is a frequently utilized scaffold in the design of novel therapeutics. This guide provides an in-depth, experience-driven comparison of the primary synthetic routes to this compound, offering practical insights and experimental data to inform your choice of methodology. We will delve into the nuances of direct protection versus multi-step synthesis from chiral precursors, providing a holistic view that balances chemical elegance with practical laboratory considerations.
The Strategic Importance of this compound
The rigid pyrrolidine ring of this compound imparts conformational constraint, a desirable feature in peptidomimetics and other bioactive molecules. The carbobenzyloxy (Cbz) protecting group offers robust protection of the secondary amine, being stable to a wide range of reaction conditions, yet readily removable under specific, non-harsh conditions.[1] This combination of structural rigidity and synthetic versatility makes it a sought-after intermediate in the synthesis of a diverse array of biologically active compounds.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the direct protection of commercially available pyrrolidine-3-carboxylic acid, and the multi-step synthesis from other readily available chiral precursors. Each strategy presents a unique set of advantages and disadvantages.
Route 1: Direct N-Cbz Protection of Pyrrolidine-3-carboxylic acid
This is the most straightforward and frequently employed method for the laboratory-scale synthesis of this compound. The commercial availability of both enantiomers of pyrrolidine-3-carboxylic acid makes this an attractive option.[2][3][4][5][6]
Causality Behind Experimental Choices: The reaction is typically performed under Schotten-Baumann conditions, utilizing an aqueous basic solution to deprotonate the amino group of the starting material, thereby activating it for nucleophilic attack on the highly reactive benzyl chloroformate. The choice of base (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide) and the control of pH (typically between 8 and 10) are critical to ensure efficient reaction and to minimize potential side reactions, such as racemization or hydrolysis of the benzyl chloroformate.[7]
Advantages:
-
Simplicity and High Yield: This one-step protection is technically simple and often proceeds in high yield.[1]
-
Speed: The reaction is typically complete within a few hours.
-
Cost-Effective for Small Scale: For laboratory-scale quantities, purchasing the starting material and performing the protection is often more time and cost-effective than a multi-step synthesis.
Disadvantages:
-
Cost of Starting Material: The price of enantiomerically pure pyrrolidine-3-carboxylic acid can be a significant factor for large-scale synthesis.
-
Hazardous Reagent: Benzyl chloroformate is a corrosive, lachrymatory, and potentially carcinogenic reagent that requires careful handling in a well-ventilated fume hood.[8][9][10][11][12]
Route 2: Synthesis from Chiral Precursors
Synthesis from L-Glutamic Acid: This approach involves the multi-step conversion of the readily available and inexpensive amino acid L-glutamic acid into the pyrrolidine ring system. A representative, though lengthy, strategy involves esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and finally cyclization to form the protected pyrrolidine ring.[5][6]
Advantages:
-
Cost-Effective Starting Material: L-glutamic acid is significantly cheaper than pyrrolidine-3-carboxylic acid, making this route more economical for large-scale production.
Disadvantages:
-
Multi-Step Synthesis: The multiple steps involved increase the overall synthesis time and complexity, and can lead to a lower overall yield.
-
Reagent and Solvent Intensive: Multi-step syntheses typically require a larger variety of reagents and solvents, increasing the cost and waste generation.
Synthesis from trans-4-hydroxy-L-proline: This naturally occurring, enantiomerically pure amino acid can be converted to pyrrolidine-3-carboxylic acid through a series of stereospecific reactions. This approach leverages the existing chiral center of the starting material.
Advantages:
-
Stereochemical Control: The synthesis starts with a defined stereocenter, ensuring the enantiopurity of the final product.
Disadvantages:
-
Multi-Step and Potentially Lower Yield: Similar to the synthesis from glutamic acid, this is a multi-step process with the potential for product loss at each stage.
Route 3: Asymmetric Synthesis via Michael Addition
For the synthesis of substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael additions have emerged as a powerful tool.[1] These methods typically involve the reaction of a Michael acceptor with a nucleophile in the presence of a chiral organocatalyst to generate a chiral intermediate that can then be cyclized to form the desired pyrrolidine ring.[1][9]
Advantages:
-
High Enantioselectivity: These methods can provide access to highly enantioenriched products.[1]
-
Versatility: This approach allows for the synthesis of a wide range of substituted pyrrolidine-3-carboxylic acid derivatives.
Disadvantages:
-
Multi-Step and Complex: These are often multi-step syntheses that require careful optimization of reaction conditions.
-
Catalyst Cost: The chiral organocatalysts can be expensive.
Quantitative Data Summary
| Parameter | Route 1: Direct Cbz Protection | Route 2a: From L-Glutamic Acid | Route 2b: From trans-4-hydroxy-L-proline | Route 3: Asymmetric Michael Addition |
| Number of Steps | 1 | Multiple (typically 5+) | Multiple | Multiple (typically 2+) |
| Typical Overall Yield | High (often >90%) | Moderate to Low | Moderate | Moderate to High |
| Starting Material Cost | Moderate to High | Low | Moderate | Varies |
| Scalability | Good for lab scale | Potentially better for large scale | Moderate | Varies |
| Simplicity | High | Low | Low | Low to Moderate |
| Key Reagents | Pyrrolidine-3-carboxylic acid, Benzyl chloroformate | L-Glutamic acid, various reagents for protection, reduction, and cyclization | trans-4-hydroxy-L-proline, various reagents for functional group manipulation | Michael acceptors, nucleophiles, chiral organocatalysts |
| Safety Considerations | Use of hazardous Benzyl chloroformate | Multiple steps with various reagents | Multiple steps with various reagents | Use of potentially expensive and sensitive catalysts |
Experimental Protocols
Detailed Protocol for Route 1: Direct N-Cbz Protection of (S)-Pyrrolidine-3-carboxylic acid
This protocol is a robust and reliable method for the synthesis of (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the degradation of the Cbz-Cl.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate out of the solution as a white solid.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid as a white solid.
Expected Yield: >90%
Visualization of Synthetic Workflows
Caption: Workflow for the direct Cbz protection of pyrrolidine-3-carboxylic acid.
Caption: A representative multi-step synthesis from L-glutamic acid.
Validation of Product Identity and Purity
Confirmation of the successful synthesis of this compound is achieved through a combination of spectroscopic and analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 7.25-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.50-3.80 (m, 3H, pyrrolidine-H), 2.90-3.10 (m, 1H, pyrrolidine-H), 2.10-2.30 (m, 2H, pyrrolidine-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178-180 (C=O, acid), 155-157 (C=O, carbamate), 136-137 (Ar-C), 128.0-129.0 (Ar-CH), 67-68 (-CH₂-Ph), 45-47 (pyrrolidine-CH₂), 43-45 (pyrrolidine-CH), 30-32 (pyrrolidine-CH₂).
-
Mass Spectrometry (ESI-MS): m/z 250.1 [M+H]⁺, 272.1 [M+Na]⁺.
Conclusion and Recommendations
The choice of synthetic route to this compound is ultimately a strategic decision based on the scale of the synthesis, budget, and available laboratory resources.
-
For rapid, small-scale synthesis and proof-of-concept studies, the direct N-Cbz protection of commercially available pyrrolidine-3-carboxylic acid (Route 1) is unequivocally the superior choice due to its simplicity, high yield, and speed.
-
For large-scale manufacturing where cost is a primary driver, developing a robust and optimized multi-step synthesis from an inexpensive chiral precursor like L-glutamic acid (Route 2a) is a worthwhile investment, despite the initial process development efforts.
-
For the synthesis of novel, substituted analogues, exploring asymmetric Michael addition reactions (Route 3) offers the most flexibility and potential for innovation, albeit with increased complexity.
This guide provides the foundational knowledge and practical data to empower researchers to make informed decisions in their synthetic endeavors. By understanding the causality behind the experimental choices and the inherent trade-offs of each route, scientists can confidently and efficiently access this valuable chiral building block.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic Acid
Introduction: The Significance of 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery
This compound is a chiral building block of paramount importance in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the versatile carboxylic acid functionality and the readily cleavable N-carbobenzyloxy (Cbz) protecting group, makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules. The stereochemistry at the C3 position is often crucial for the biological activity of the final compound, necessitating synthetic routes that offer high levels of enantiopurity. This guide provides a comparative analysis of various catalytic systems for the synthesis of this key intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their respective performance, and detailed experimental protocols.
Comparative Analysis of Catalytic Systems
The synthesis of enantiomerically pure this compound can be approached through several catalytic strategies. This section will delve into a comparative study of the most prominent methods: organocatalysis, transition metal catalysis, and enzymatic resolutions. Each approach presents a unique set of advantages and limitations in terms of efficiency, selectivity, and substrate scope.
Organocatalysis: The Power of Small Molecules
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral pyrrolidines, organocatalytic strategies often rely on the in-situ formation of chiral enamines or iminium ions.
A prevalent organocatalytic approach for constructing the pyrrolidine ring is the asymmetric Michael addition . This reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine. While a direct Michael addition to synthesize the unsubstituted pyrrolidine-3-carboxylic acid framework is less common, the synthesis of substituted derivatives has been extensively reported, providing valuable insights into catalyst performance. For instance, the use of diarylprolinol silyl ethers and other proline-derived catalysts has demonstrated high yields and enantioselectivities in the Michael addition of aldehydes and ketones to nitroolefins, which can be subsequently transformed into the desired pyrrolidine structure.[1]
Key Advantages of Organocatalysis:
-
Metal-Free: Avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis.
-
Mild Reaction Conditions: Often proceeds at or below room temperature, preserving sensitive functional groups.
-
Operational Simplicity: Catalysts are often commercially available, stable to air and moisture, and the reactions can be straightforward to set up.
Limitations:
-
Catalyst Loading: Can sometimes require higher catalyst loadings compared to metal catalysts.
-
Reaction Times: Reactions may be slower than their metal-catalyzed counterparts.
Transition Metal Catalysis: Efficiency and High Enantioselectivity
Transition metal catalysis offers a highly efficient and enantioselective route to chiral pyrrolidines. Ruthenium and Iridium-based catalysts, in particular, have shown exceptional performance in asymmetric hydrogenation and related transformations.
a) Ruthenium-Catalyzed Asymmetric Hydrogenation:
Ruthenium complexes bearing chiral phosphine ligands are highly effective for the asymmetric hydrogenation of prochiral pyrrole derivatives. For example, Ru-PhTRAP catalysts have been successfully employed in the hydrogenation of N-Boc-protected pyrrole-3-carboxylates, affording the corresponding pyrrolidine derivatives with high enantiomeric excess.[2][3] Although this specific example uses a Boc protecting group, the principle is directly applicable to the Cbz-protected analogue.
b) Iridium-Catalyzed Reductive Azomethine Ylide Generation:
A powerful strategy for the synthesis of functionalized pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition with an alkene.[4][5][6][7][8] This method allows for the construction of the pyrrolidine ring with good control over stereochemistry. While this approach typically yields substituted pyrrolidines, it highlights the potential of iridium catalysis in this area.
Key Advantages of Transition Metal Catalysis:
-
High Catalytic Activity: Often achieves high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings.
-
Excellent Enantioselectivity: Chiral ligands can induce very high levels of enantiomeric excess.
-
Broad Substrate Scope: Can be applied to a wide range of substrates.
Limitations:
-
Metal Contamination: Requires careful purification to remove residual metal from the final product.
-
Air and Moisture Sensitivity: Some catalysts and ligands may be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Cost: Precious metal catalysts can be expensive.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a valuable technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9] For the synthesis of this compound, this can be applied to the resolution of a racemic ester precursor.
Key Advantages of Enzymatic Resolution:
-
High Enantioselectivity: Enzymes can exhibit exquisite stereoselectivity, often leading to very high enantiomeric excess.
-
Mild Reaction Conditions: Reactions are typically performed in aqueous or organic media at or near room temperature.
-
Environmentally Benign: Biocatalysis is considered a green chemistry approach.
Limitations:
-
Maximum 50% Yield: The theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution.
-
Enzyme Screening: Finding a suitable enzyme with high activity and selectivity for a specific substrate may require screening of multiple enzymes.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of different catalytic systems for the synthesis of this compound or closely related derivatives.
| Catalytic System | Catalyst | Substrate | Yield (%) | ee (%) | Key Reaction Conditions | Reference |
| Organocatalysis | Diarylprolinol Silyl Ether | Aldehyde + Nitroalkene | High | >95 | RT, Toluene | [1] |
| Metal Catalysis | [Ru(cod)(methallyl)2]/(S,S)-(R,R)-PhTRAP | N-Boc-pyrrole-2-carboxylate | 92 | 79 | 50 atm H2, i-PrOH, 60°C | [2][3] |
| Metal Catalysis | [IrCl(CO)(PPh3)2] (Vaska's complex) | Tertiary Amide + Alkene | Good | N/A (diastereoselective) | RT, Toluene, TMDS | [4][5][6][7][8] |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic N-Cbz-pyrrolidine-3-carboxylate ester | ~50 (for one enantiomer) | >99 | RT, Organic Solvent | [9] |
Note: Data for organocatalysis and iridium catalysis are for the synthesis of related pyrrolidine structures, as direct data for the target molecule was not available in the cited literature. The principles, however, are applicable.
Experimental Protocols
This section provides detailed, step-by-step methodologies for representative catalytic systems.
Protocol 1: Organocatalytic Asymmetric Michael Addition (General Procedure)
This protocol is based on the general principles of organocatalyzed Michael additions for the synthesis of chiral pyrrolidine precursors.
Caption: Workflow for a typical organocatalytic asymmetric Michael addition.
Detailed Steps:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10-20 mol%).
-
Add the appropriate solvent (e.g., toluene, 1 M).
-
Add the aldehyde or ketone (1.2 equivalents) and the nitroalkene (1.0 equivalent).
-
Reaction: Stir the reaction mixture at the specified temperature (typically room temperature) for the required time (24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct. The adduct can then be further elaborated to this compound through standard synthetic transformations.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Pyrrole Precursor (General Procedure)
This protocol is adapted from the asymmetric hydrogenation of N-Boc-pyrrole-2-carboxylates.
Caption: Workflow for a typical Ru-catalyzed asymmetric hydrogenation.
Detailed Steps:
-
Catalyst Preparation: In an inert atmosphere glovebox, add the ruthenium precursor (e.g., [Ru(cod)(methallyl)2], 1 mol%) and the chiral bisphosphine ligand (e.g., (S,S)-(R,R)-PhTRAP, 1.1 mol%) to a vial.
-
Reaction Setup: Add the N-Cbz-protected pyrrole-3-carboxylic acid ester (1.0 equivalent) and degassed solvent (e.g., 2-propanol, 0.1 M).
-
Transfer the solution to a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas several times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) and heat to the specified temperature (e.g., 60 °C).
-
Stir the reaction mixture for the required time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound ester. Subsequent hydrolysis of the ester will yield the final product.
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound is a critical step in the development of numerous pharmaceuticals. This guide has provided a comparative overview of the leading catalytic methodologies, including organocatalysis, transition metal catalysis, and enzymatic resolution.
-
Organocatalysis offers a metal-free and operationally simple approach, often with high enantioselectivity.
-
Transition metal catalysis , particularly with ruthenium and iridium complexes, provides highly efficient and enantioselective routes, albeit with considerations for metal removal and catalyst sensitivity.
-
Enzymatic kinetic resolution stands out for its exceptional enantioselectivity and mild, environmentally friendly conditions, though it is inherently limited to a 50% theoretical yield for the desired enantiomer.
The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, cost, desired purity, and available equipment. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions with lower catalyst loadings, as well as the exploration of novel catalytic strategies that combine the advantages of different approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
biological assay validation for compounds containing 1-N-Cbz-pyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Biological Assay Validation for Compounds Containing 1-N-Cbz-pyrrolidine-3-carboxylic Acid
A Senior Application Scientist's Guide to Building a Robust Validation Package
The this compound scaffold is a privileged structure in modern drug discovery. As a conformationally rigid proline analogue, it serves as a versatile building block in compounds targeting a range of biological targets, including enzymes like proteases and kinases, where it can mimic peptide bonds or introduce crucial structural constraints.[1][2][3][4] The journey from a promising hit molecule to a clinical candidate, however, is paved with rigorous validation. A biological assay is not merely a procedure; it is an interrogation of a molecule's behavior. For compounds containing this specific pyrrolidine scaffold, a multi-layered, orthogonal validation strategy is not just best practice—it is essential for generating a trustworthy and decision-enabling dataset.
This guide provides a comparative framework for validating biological assays for this compound class. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that every step contributes to a self-validating system. Our approach is grounded in the principles of scientific integrity and aligns with the expectations of regulatory bodies like the FDA and the guidelines set forth by the International Council for Harmonisation (ICH).[5][6][7][8][9]
PART 1: The Foundation - Pre-Biological Characterization
Before a compound ever meets a biological system, its identity, purity, and stability must be unequivocally established. Failure to do so introduces confounding variables that render biological data uninterpretable. The Cbz (carbobenzyloxy) protecting group, while synthetically useful, can be labile under certain conditions, making this preliminary validation step particularly critical.[10]
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
Expertise & Experience: NMR is the gold standard for unambiguous structure confirmation.[11][12][13] For this scaffold, it provides three critical pieces of information: confirmation of the pyrrolidine ring and its substituents, integrity of the Cbz protecting group, and detection of organic impurities.
Experimental Protocol: 1D NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical for ensuring complete dissolution and avoiding signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Look for characteristic signals:
-
Cbz Group: Aromatic protons typically appear between 7.3-7.4 ppm, and the benzylic CH₂ protons often present as a singlet around 5.1 ppm.
-
Pyrrolidine Ring: A complex multiplet pattern for the aliphatic protons of the ring, typically between 1.8-3.7 ppm.
-
Carboxylic Acid: A broad singlet at >10 ppm (in DMSO-d₆) which may exchange with D₂O.
-
-
¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the number and type of carbon environments. This is crucial for identifying impurities that may not be obvious in the ¹H spectrum.
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Any unexpected signals should be investigated as potential impurities or degradation products (e.g., the appearance of a free benzyl alcohol signal could indicate Cbz cleavage).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Purity and Quantification Workhorse
Expertise & Experience: LC-MS/MS offers unparalleled sensitivity and specificity, making it the cornerstone for determining purity and for quantitative bioanalysis in complex biological matrices like plasma or cell lysates.[14][15][16][17] It is the primary tool for pharmacokinetic (PK) studies as mandated by regulatory guidance.[5][7]
Experimental Protocol: Purity Assessment by LC-MS/MS
-
Column Selection: A C18 reversed-phase column is typically a good starting point for this class of molecules.
-
Mobile Phase Gradient: Develop a gradient using water and acetonitrile (or methanol), both typically containing 0.1% formic acid to facilitate protonation and improve peak shape.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. The Cbz group and pyrrolidine nitrogen are readily protonated.
-
MRM Development: For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method by selecting a precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion after fragmentation.
-
Validation: Quantify purity by integrating the peak area of the parent compound relative to all other detected peaks (Area % method). For bioanalysis, a full method validation including accuracy, precision, and stability is required.[18]
Comparison of Pre-Biological Validation Methods
| Parameter | NMR Spectroscopy | LC-MS/MS |
| Primary Use | Unambiguous structure confirmation | Purity assessment, quantification |
| Sensitivity | Low (mg range) | High (pg to ng range) |
| Structural Info | High (connectivity, stereochemistry) | Low (mass-to-charge ratio) |
| Throughput | Low | High |
| Quantitative? | Yes (qNMR), but requires standards | Yes, gold standard for bioanalysis |
PART 2: Interrogating the Biology - A Comparative Guide to Assay Validation
Once the compound's integrity is confirmed, we can confidently proceed to biological validation. The goal is to build a logical chain of evidence, from direct target interaction to a functional cellular outcome.
Scenario A: Biochemical Assays - Does it Hit the Target?
Many pyrrolidine-based molecules are designed as enzyme inhibitors.[19][20][21][22] The first step is to validate that the compound engages its purified target protein.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Analogues - Enamine [enamine.net]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. NMR-Based Structure Characterization [kofo.mpg.de]
- 13. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 16. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of 108 illicit drugs and metabolites in bile matrix by LC–MS/MS for the toxicological testing of sudden death cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Antibody Specificity: Assessing Cross-Reactivity with 1-N-Cbz-Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies with 1-N-Cbz-pyrrolidine-3-carboxylic acid and its derivatives. As these chiral building blocks are integral to modern drug discovery, understanding the specificity of antibodies targeting them is critical for the development of reliable immunoassays and therapeutics.[1][2] This document outlines a multi-tiered experimental strategy, offers detailed protocols, and provides a comparative analysis to aid in the selection of highly specific antibodies.
Section 1: The Molecular Challenge: Epitope Analysis of Cbz-Pyrrolidine Derivatives
This compound is a compound featuring a pyrrolidine ring, a common structural motif in FDA-approved drugs, making it a valuable scaffold in medicinal chemistry.[1][2] The molecule's structure includes a carbobenzyloxy (Cbz) protecting group attached to the nitrogen of the pyrrolidine ring.[1] This Cbz group is essential for synthetic chemistry, as it prevents the amine from participating in undesired side reactions.[1][3]
When developing antibodies against this compound (often used as a hapten conjugated to a carrier protein), several regions can act as epitopes, the specific sites recognized by antibodies.[4] Cross-reactivity occurs when an antibody binds to molecules other than its intended target, typically due to shared or structurally similar epitopes.[4][5]
Potential Epitopes and Sources of Cross-Reactivity:
-
The Cbz Group: The prominent benzylcarbamate moiety is a primary recognition site. Antibodies raised against it may cross-react with other Cbz-protected molecules or compounds containing similar aromatic structures.[6]
-
The Pyrrolidine Ring: The core heterocyclic structure can be recognized. Derivatives with substitutions on the ring may show varied levels of cross-reactivity.
-
The Carboxylic Acid: The orientation and charge of this group contribute to the binding interface.
-
The Linker Chemistry (if conjugated): The chemical linker used to attach the hapten to a carrier protein for immunization can sometimes elicit an antibody response, leading to unexpected binding behavior.
References
- 1. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
A Senior Application Scientist's Guide to Benchmarking 1-N-Cbz-pyrrolidine-3-carboxylic Acid in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced stability, unique conformations, and improved biological activity is perpetual. The incorporation of non-natural amino acids is a cornerstone of this endeavor. This guide provides an in-depth technical comparison of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a constrained β-amino acid, against the conventional α-amino acid, Fmoc-L-proline, in the context of solid-phase peptide synthesis (SPPS).
Our analysis is grounded in the fundamental principles of peptide chemistry, offering a blend of theoretical insights and actionable experimental protocols. We will explore the nuanced interplay between protecting group strategy, amino acid structure, and their collective impact on key performance indicators such as coupling efficiency, racemization risk, and the conformational properties of the final peptide.
The Strategic Value of Constrained Proline Analogs
Proline's unique cyclic structure imparts significant conformational rigidity to a peptide backbone, often inducing turns or disrupting secondary structures like α-helices and β-sheets.[1] This has made proline and its analogs invaluable tools in peptidomimetic design.[2] this compound introduces two significant modifications to the standard proline scaffold:
-
β-Amino Acid Configuration: The carboxylic acid moiety is at the C3 position, rather than the C2 (α) position of natural amino acids. This alters the peptide backbone, increasing its length and potentially modifying its hydrogen bonding patterns and proteolytic stability.
-
Carbobenzyloxy (Cbz) Protection: The use of the Cbz protecting group for the secondary amine presents a different strategic approach compared to the more common Fmoc or Boc groups in modern SPPS.[3]
This guide will dissect the practical implications of these features, offering a framework for evaluating the performance of this unique building block.
Comparative Analysis: this compound vs. Fmoc-L-proline
While direct, side-by-side comparative studies are limited, we can construct a robust performance expectation based on the known characteristics of the Cbz protecting group, β-amino acids, and established principles of peptide synthesis.
| Performance Metric | This compound | Fmoc-L-proline | Rationale & Causality |
| Coupling Efficiency | Potentially Slower Kinetics | High, Well-Established | The steric hindrance from the Cbz group can be more significant than Fmoc. β-amino acids can also exhibit slower coupling kinetics. More potent coupling reagents like HATU or HCTU may be required for optimal performance with the Cbz-analog.[4] |
| Racemization Risk | Low | Moderate to High | Racemization of proline is a known issue, particularly with carbodiimide reagents like DIC in the presence of HOBt.[5] While the Cbz-protected β-amino acid is not immune, the different ring position may alter the propensity for epimerization. |
| Synthetic Strategy | Primarily Solution-Phase or Hybrid | Predominantly Fmoc/tBu SPPS | The Cbz group is traditionally removed by catalytic hydrogenolysis, a condition not compatible with standard solid-phase supports.[3] Its use in SPPS would necessitate a final solution-phase deprotection step or specialized resins. |
| Impact on Conformation | Induces Novel Folds | Induces β-turns, Disrupts Helices | The introduction of a β-amino acid extends the peptide backbone, leading to different folding patterns compared to α-amino acids. This can be advantageous for creating unique secondary structures and enhancing stability.[6] |
| Orthogonality | Compatible with Boc/tBu | Orthogonal to Boc/tBu | The Cbz group is stable to the acidic conditions used to remove Boc and tBu side-chain protecting groups, and the basic conditions for Fmoc removal, offering good orthogonality.[3] |
Experimental Design for Performance Benchmarking
To generate empirical data for a direct comparison, a series of well-defined experiments are necessary. Below are detailed protocols for key stages of the evaluation.
Synthesis of a Model Peptide
A short model peptide, such as Ac-Ala-Ala-X-Ala-Ala-NH₂, where X is either this compound or Fmoc-L-proline, should be synthesized. This allows for a direct comparison of the incorporation of each residue.
Caption: Workflow for model peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
For Fmoc-L-proline: In a separate vial, dissolve Fmoc-L-proline (0.5 mmol, 5 eq.), HCTU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF. Pre-activate for 2 minutes. Add to the resin and couple for 2 hours.
-
For this compound: Follow the same procedure as for Fmoc-L-proline, using the Cbz-protected amino acid.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (if applicable). Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.
Assessing Coupling Efficiency
The efficiency of the coupling reaction for the test amino acid should be quantified.
Protocol 2: Ninhydrin Test for Unreacted Amines
-
After the coupling step (Protocol 1, step 3), take a small sample of the resin beads.
-
Wash the beads with DMF and DCM.
-
Add 2-3 drops of Kaiser's Test Solution A (Ninhydrin in Ethanol), Solution B (Phenol in Ethanol), and Solution C (Potassium Cyanide in Pyridine) to the beads.
-
Heat at 100°C for 5 minutes.
-
Interpretation: A deep blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling. A yellow or faint color indicates a complete or near-complete reaction.
Quantification of Racemization
The stereochemical integrity of the incorporated proline analog is critical.
Caption: Workflow for racemization analysis.
Protocol 3: Racemization Analysis by Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze approximately 1 mg of the purified peptide in 1 mL of 6 M HCl at 110°C for 24 hours in a sealed tube.
-
Derivatization: Evaporate the HCl and derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomeric derivatives of the D- and L-enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation: Calculate the percentage of racemization using the peak areas of the D and L enantiomers: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100
Structural Impact and Concluding Remarks
The incorporation of this compound is not merely a synthetic challenge but a strategic choice to influence peptide conformation. The resulting β-peptide backbone can lead to more stable secondary structures and enhanced resistance to enzymatic degradation.
Key Takeaways:
-
Synthetic Feasibility: While the Cbz protecting group is less common in modern SPPS, its incorporation is feasible, potentially requiring more robust coupling conditions and a final solution-phase deprotection step.
-
Performance Trade-offs: A potential decrease in coupling efficiency may be a trade-off for the unique structural and stability benefits conferred by the β-amino acid backbone.
-
Racemization Control: Careful selection of coupling reagents is crucial to minimize racemization, a known risk in proline chemistry.[5]
-
Conformational Impact: The use of this compound is a powerful tool for creating novel peptide architectures with potentially enhanced therapeutic properties.
This guide provides a foundational framework for the systematic evaluation of this compound. The provided protocols, when executed with precision, will yield the empirical data necessary to make informed decisions about the strategic use of this and other non-natural amino acids in your peptide synthesis campaigns.
References
A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing 1-N-Cbz-pyrrolidine-3-carboxylic Acid
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. The strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide into a bioactive conformation.
Among these, proline analogues are of particular interest due to proline's unique role in dictating peptide backbone turns and helices.[1][2] This guide focuses on a specific proline analogue: 1-N-Cbz-pyrrolidine-3-carboxylic acid . Unlike natural proline, which has its carboxyl group at the 2-position, this analogue places it at the 3-position and introduces a bulky N-terminal carboxybenzyl (Cbz) protecting group.[3][4] These modifications are not trivial; they impose significant steric and electronic constraints that fundamentally alter the peptide's structural landscape.
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. We will dissect the structural impact of incorporating this compound into a model peptide sequence, comparing it directly with a native proline-containing peptide. We will explore the causality behind our experimental choices and provide self-validating protocols for three critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.
The Model Systems: A Framework for Comparison
To objectively assess the structural influence of this compound, we will refer to two model tetrapeptides throughout this guide:
-
Control Peptide (PEP-Pro): Ac-Ala-Pro -Ala-NH₂
-
Modified Peptide (PEP-Cbz-P3C): Ac-Ala-[(S)-1-N-Cbz-pyrrolidine-3-carbonyl] -Ala-NH₂
This simple Ala-X-Ala motif minimizes confounding side-chain interactions, allowing us to isolate the conformational effects imparted by the central residue.
References
literature review of 1-N-Cbz-pyrrolidine-3-carboxylic acid applications
An In-Depth Technical Guide to the Applications of 1-N-Cbz-pyrrolidine-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides an in-depth review of this compound, a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic applications, compare its utility against alternatives, and provide detailed experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1][2][3] Its prevalence in FDA-approved drugs stems from several key advantages that medicinal chemists exploit to achieve desired pharmacological profiles.[3]
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered structure of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space.[1][4] This spatial complexity is crucial for establishing precise and high-affinity interactions with biological targets like enzyme active sites and protein receptors.[2]
-
Stereochemical Richness: The sp³-hybridized carbon atoms of the pyrrolidine ring introduce stereocenters. The ability to control and vary the stereochemistry, as seen in (R)- and (S)-enantiomers of this compound, allows for the fine-tuning of a molecule's binding orientation and biological activity.[1][2]
-
Improved Physicochemical Properties: Incorporating saturated heterocyclic scaffolds like pyrrolidine can lead to improved properties such as solubility and metabolic stability compared to their aromatic counterparts, which is a key consideration in modern drug design.
The choice of the Carbobenzyloxy (Cbz or Z) group as a nitrogen protectant is a deliberate and strategic one. The Cbz group is a robust carbamate that effectively renders the pyrrolidine nitrogen non-nucleophilic and non-basic, preventing its interference in subsequent reactions involving the carboxylic acid moiety.[4] Its stability across a wide range of acidic and basic conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it a preferred choice in multi-step synthetic campaigns.[4]
Caption: Logical relationship between pyrrolidine scaffold attributes and drug design outcomes.
Core Application: A Cornerstone in Enzyme Inhibitor Synthesis
This compound is a crucial starting material for a multitude of enzyme inhibitors, where its rigid structure helps to properly orient pharmacophoric elements within the enzyme's active site.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a well-validated therapeutic target for the treatment of type-2 diabetes mellitus.[5][6] Inhibition of this serine protease prevents the degradation of incretin hormones, thereby stimulating insulin secretion in a glucose-dependent manner.[] Many potent DPP-4 inhibitors, known as "gliptins," incorporate a pyrrolidine motif to mimic the natural substrate and establish key binding interactions.
The pyrrolidine core of these inhibitors typically binds to the S1 sub-pocket of the DPP-4 enzyme. The use of this compound allows for the straightforward introduction of this critical moiety. The carboxylic acid serves as a handle for amide bond formation with other parts of the inhibitor, while the Cbz-protected nitrogen awaits a later-stage deprotection and functionalization step.
Comparative Data: Pyrrolidine-Based Scaffolds in DPP-4 Inhibitors
| Compound Class | Example | Reported Potency (IC₅₀) | Key Structural Feature | Reference |
| Pyrrolidine-based | Sitagliptin | 22 ± 2 nM | β-amino acid side chain | [5] |
| Pyrrolidine-based | Vildagliptin | < 50 nM | Cyanopyrrolidine warhead | [6] |
| Novel Tricyclic | Compound 13 (cis-isomer) | 28 ± 1 nM | Rigidified pyrrolidine scaffold | [5] |
| Bicyclic Control | Compound 24 | 100 ± 4 nM | Less rigid bicyclic scaffold | [5] |
The data clearly indicates that while the core pyrrolidine is essential, rigidifying the scaffold (as in compound 13 ) can maintain or even enhance potency compared to more flexible systems, demonstrating the value of conformational constraint in inhibitor design.[3][5]
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development.[8] Several approved HCV drugs utilize proline or its derivatives to interact with the protease active site. The development of Telaprevir, for instance, showed that incorporating a bicyclic pyrrolidine structure significantly improved binding affinity compared to earlier, more flexible inhibitors.[3] this compound serves as a foundational building block for creating such conformationally restricted P2 units in peptidomimetic HCV inhibitors.
Caption: General synthetic workflow illustrating the utility of the title compound.
Other Therapeutic Targets
The utility of this building block extends beyond these two areas. Derivatives have been investigated as:
-
Antitubercular Agents: Pyrrolidine carboxamides have shown potent inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[2]
-
Anti-inflammatory Agents: Certain derivatives can inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory processes.[2]
Experimental Protocols & Methodologies
The following protocols are standardized procedures that demonstrate the core transformations involving this compound.
Protocol 1: Standard Amide Coupling
This protocol details the formation of an amide bond, a fundamental transformation for extending the molecule.
Methodology:
-
Dissolution: Dissolve (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) dropwise to the stirring mixture.
-
Activation: Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Trustworthiness (Self-Validation):
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.
-
Product Verification: The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the classic and highly efficient method for removing the Cbz protecting group.
Methodology:
-
Setup: To a solution of the Cbz-protected pyrrolidine derivative (1.0 mmol) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, 15 mL), add Palladium on carbon (10% Pd/C, 10 mol% Pd).
-
Hydrogenation: Securely seal the reaction vessel. Purge the vessel with hydrogen gas (or use a hydrogen-filled balloon).
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction produces toluene and CO₂ as byproducts.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be purified further if necessary.
Trustworthiness (Self-Validation):
-
Catalyst Inactivation: Ensure the filtered catalyst is handled properly, as it can be pyrophoric. It should be quenched with water while wet.
-
Complete Removal: Successful deprotection is easily confirmed by the absence of aromatic signals corresponding to the benzyl group in the ¹H NMR spectrum and a corresponding mass change in MS analysis.
Comparative Analysis: Cbz vs. Alternative Protecting Groups
While the Cbz group is highly effective, other protecting groups like tert-butyloxycarbonyl (Boc) are also common. The choice depends on the planned synthetic route and the chemical tolerances of the molecule.
| Feature | Cbz (Carbobenzyloxy) | Boc (tert-butyloxycarbonyl) |
| Introduction | Reaction with Benzyl chloroformate (Cbz-Cl) | Reaction with Di-tert-butyl dicarbonate (Boc)₂O |
| Stability | Stable to mild acids and bases. | Stable to bases and nucleophiles. Labile to strong acids. |
| Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C). Strong acids (HBr/AcOH). | Strong acids (e.g., TFA, HCl in dioxane). |
| Key Advantage | Orthogonal to acid-labile (e.g., Boc) and base-labile groups. | Easily removed under non-reductive acidic conditions. |
| Key Disadvantage | Requires hydrogenation, which can be incompatible with other functional groups (e.g., alkenes, alkynes). | Not suitable for synthetic routes requiring strongly acidic conditions. |
Causality Behind Choice: A researcher would choose the Cbz group when subsequent steps involve strongly acidic conditions that would inadvertently cleave a Boc group, or when the molecule contains functional groups sensitive to acidic cleavage but robust to hydrogenation. Conversely, Boc is preferred when the molecule has reducible groups like alkenes that would be affected by hydrogenolysis.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable three-dimensional characteristics into drug candidates.[4] Its applications in developing inhibitors for targets like DPP-4 and HCV protease underscore its value.[3][5] The continued exploration of this and similar saturated heterocyclic scaffolds is a key trend in medicinal chemistry, aiming to "escape flatland" and improve the clinical success rate of new therapeutic agents.[3] Future research will likely focus on developing even more efficient, asymmetric syntheses of substituted pyrrolidines and expanding their application to new and challenging biological targets.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-N-Cbz-pyrrolidine-3-carboxylic acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-N-Cbz-pyrrolidine-3-carboxylic acid (CAS No. 59433-49-5) and its associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a synthetic building block widely used in medicinal chemistry. While invaluable in research, it possesses specific hazards that dictate its disposal pathway.
The primary directive for disposal, as stated in its Safety Data Sheet (SDS), is to dispose of contents and containers at an approved waste disposal plant .[1][2] Under no circumstances should this chemical or its solutions be discharged into the sewer system or disposed of as common refuse.[2][3]
1.1. Hazard Profile
This compound is classified with the following hazards:
The causality behind these classifications stems from its chemical structure—a pyrrolidine core, which can be corrosive, and a carboxylic acid moiety combined with a bulky protecting group.[5] The ecological and toxicological data for this specific compound are not extensively documented, which necessitates a cautious approach, treating it as potentially harmful to the environment.[1]
1.2. Key Chemical Data Summary
| Property | Value | Reference |
| Chemical Name | 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | - |
| CAS Number | 59433-49-5 (racemic), 192214-00-9 (S-enantiomer) | [1][6] |
| Molecular Formula | C₁₃H₁₅NO₄ | [4][6] |
| Molecular Weight | 249.27 g/mol | [4] |
| Physical State | Solid | [4] |
| GHS Pictogram | GHS07 (Irritant) | [4] |
| Signal Word | Warning | [1] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE to mitigate exposure risks.[1]
-
Gloves: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[7]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is required.[1]
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical waste management is segregation. Proper segregation prevents inadvertent chemical reactions and ensures each waste stream is handled by a compliant and safe final disposal method.
Caption: Waste Disposal Decision Workflow for this compound.
3.1. Protocol for Solid Waste This stream includes unused or expired solid reagents, as well as consumables contaminated with the chemical powder (e.g., weighing papers, pipette tips, contaminated gloves).
-
Segregation: Do not mix this waste with other chemical waste unless directed by your institution's Environmental Health & Safety (EHS) office.
-
Containerization: Collect all solid waste in a dedicated, puncture-resistant, and sealable hazardous waste container.[3]
-
Labeling: Clearly label the container "Hazardous Waste" and list "this compound" as the primary constituent.
3.2. Protocol for Liquid Waste This stream includes solutions of the compound in organic solvents or aqueous media from experiments or cleaning procedures.
-
Segregation: Keep this waste stream separate from other liquid wastes (e.g., halogenated vs. non-halogenated solvents) as per your facility's guidelines.
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container for hazardous liquid waste. Never dispose of solutions containing this chemical down the drain.[2][3]
-
Labeling: Label the container "Hazardous Waste." List all components, including the solvent(s) and the approximate concentration of this compound.
3.3. Protocol for "Empty" Containers and Contaminated Glassware Containers that once held this compound must be treated as hazardous waste, as they retain chemical residues.[1][3]
-
Decontamination: Triple-rinse the container with a suitable laboratory solvent (e.g., ethanol, acetone).
-
Rinsate Collection: Collect all three rinses as hazardous liquid waste and add them to the appropriate liquid waste container described in section 3.2.
-
Disposal of Rinsed Container: After rinsing, manage the container as directed by institutional policy. It may be disposed of in a designated container for contaminated glassware or may still require disposal as solid hazardous waste.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep or vacuum the material and place it in a suitable container for disposal.[1] Avoid actions that create dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[3]
-
Collect Waste: Once absorbed, carefully scoop the material into your designated solid hazardous waste container.
-
Decontaminate Area: Clean the spill surface with a suitable solvent, followed by soap and water.[3] All cleaning materials (wipes, absorbents) must be collected as solid hazardous waste.[3]
Special Consideration: Waste from Cbz-Group Deprotection
A common reaction involving this compound is the removal of the Cbz (benzyloxycarbonyl) protecting group, often via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[8][9] This process generates a distinct and hazardous waste stream.
-
Palladium Catalyst Waste: The used palladium catalyst is considered a hazardous heavy metal waste. It must be collected separately in a designated container. Do not mix it with other solid or liquid waste streams. Consult your EHS department for specific collection protocols for heavy metal catalyst waste.
Final Disposition
All generated waste streams—solid, liquid, spill cleanup debris, and catalyst waste—must be stored in a designated and properly signed Satellite Accumulation Area. The final disposal must be carried out through your institution's EHS department or a licensed hazardous waste management provider.[1][5] These professional services will typically use high-temperature incineration with appropriate scrubbers to ensure the complete and environmentally sound destruction of the chemical.[5]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Navigating the Safe Handling of 1-N-Cbz-pyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-N-Cbz-pyrrolidine-3-carboxylic acid (CAS No: 192214-00-9). As a compound frequently utilized in synthetic organic chemistry and drug development, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information.
Hazard Identification and Risk Assessment
This compound is a solid substance that presents several potential hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive risk assessment should be conducted before any handling of this compound.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1][3] |
The carboxylic acid functional group contributes to its irritant properties.[4] The pyrrolidine ring, a common scaffold in medicinal chemistry, does not inherently pose unique hazards in this context, but the overall hazard profile of the molecule dictates the necessary precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established safety protocols and the specific hazards of this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles are essential to prevent eye contact with the solid powder or solutions, which can cause serious irritation.[1][3] A face shield should be worn over goggles when there is a risk of splashing, such as when preparing solutions or during a spill.[5][6] |
| Skin Protection | Nitrile rubber gloves and a lab coat. | Nitrile gloves provide good resistance against a range of chemicals, including carboxylic acids.[5][7] Gloves should be inspected before each use and changed immediately if contaminated. A fully buttoned lab coat protects the skin from accidental contact.[6] |
| Respiratory Protection | NIOSH-approved respirator. | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation.[5][6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[8][9] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols
Safe Handling Procedures:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly before starting any work.
-
-
Handling the Solid:
-
When weighing the solid, use a spatula and handle it gently to minimize dust generation.[6]
-
Avoid pouring the solid from a height.
-
If dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontaminate all work surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[5]
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling is complete.[10]
-
Disposal Plan:
Proper disposal is a critical aspect of the chemical lifecycle and is mandated by regulatory bodies such as the EPA and OSHA.[11][12]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
-
Disposal Method:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| If on Skin | Wash with soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1]
-
Avoid generating dust.
-
For large spills, follow your institution's established emergency spill response procedures.
Storage and Incompatibilities
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[1][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Carboxylic acids should not be stored in metal cabinets, which can corrode.[4]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. This commitment to safety is the foundation of sound scientific practice.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
